(2-Ethoxy-5-methylpyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(2-ethoxy-5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)4-6(2)5-10-8/h4-5,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABYKZFYIQYKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681734 | |
| Record name | (2-Ethoxy-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162256-87-2 | |
| Record name | (2-Ethoxy-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Ethoxy-5-methylpyridin-3-yl)boronic acid: A Comprehensive Technical Guide for Synthesis and Characterization
Introduction: The Pivotal Role of Pyridylboronic Acids in Modern Drug Discovery
Pyridylboronic acids and their derivatives are indispensable building blocks in contemporary medicinal chemistry and materials science. Their utility primarily stems from their role as key coupling partners in the Suzuki-Miyaura reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This reaction allows for the efficient assembly of complex biaryl and heterobiaryl structures, which are prevalent in a vast array of biologically active molecules. The pyridine motif, in particular, is a common feature in many pharmaceuticals, imparting favorable properties such as improved solubility, metabolic stability, and target-binding interactions.[1][2] (2-Ethoxy-5-methylpyridin-3-yl)boronic acid is a functionalized pyridylboronic acid that offers multiple points for molecular elaboration, making it a valuable intermediate in the synthesis of novel drug candidates and functional materials. This guide provides an in-depth exploration of the synthesis and characterization of this important compound, aimed at researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights
The synthesis of this compound is most effectively achieved through a lithium-halogen exchange reaction of a suitable halogenated precursor, followed by borylation with a trialkyl borate. This method offers a reliable and scalable route to the desired product.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process, starting from a readily available dihalopyridine derivative.
Caption: Role of this compound in Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel compounds in the pharmaceutical and materials science sectors. The synthetic route via lithium-halogen exchange and borylation provides an efficient means of preparation. Rigorous characterization using NMR and mass spectrometry is crucial to ensure the quality of the material for subsequent applications. As the demand for novel heterocyclic compounds continues to grow, the importance of well-characterized and readily accessible intermediates like this compound will undoubtedly increase.
References
-
Li, A. Y. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(15), 5394–5397. [Link]
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Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(35), 11572–11573. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. [Link]
-
The Chemistry of 3-Pyridylboronic Acid: Applications in Synthesis. [Link]
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
Sources
physical and chemical properties of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid
An In-depth Technical Guide to (2-Ethoxy-5-methylpyridin-3-yl)boronic acid for Advanced Research and Development
Introduction
This compound is a substituted heteroaromatic boronic acid, a class of compounds that has become indispensable in modern organic synthesis and medicinal chemistry. As versatile building blocks, heteroaryl boronic acids are pivotal reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and hetero-biaryl scaffolds that form the core of numerous pharmaceutical agents.[1][2][3] The specific arrangement of the ethoxy and methyl substituents on the pyridine ring modifies the electronic properties and steric profile of this molecule, offering unique reactivity and opportunities for molecular design.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's identity, physicochemical properties, analytical characterization protocols, chemical reactivity, and stability considerations. The focus is on delivering field-proven insights and robust methodologies to ensure successful application and interpretation of results in a laboratory setting.
Molecular Identity and Physicochemical Properties
The fundamental identity of a reagent is the cornerstone of reproducible science. The structural and key physical properties of this compound are summarized below.
Molecular Structure
The structure combines a pyridine core, a boronic acid functional group, an electron-donating ethoxy group, and a methyl group.
Caption: 2D Structure of this compound.
Physicochemical Data Summary
Quantitative physical data for this specific compound is not extensively published. The following table consolidates available information from chemical suppliers and databases. The lack of a reported melting point may suggest decomposition upon heating.
| Property | Value | Source(s) |
| CAS Number | 1162256-87-2 | [4][5] |
| Molecular Formula | C₈H₁₂BNO₃ | [6][7] |
| Molecular Weight | 180.998 g/mol | [6][7] |
| Appearance | Solid (form not specified) | [8] |
| Storage Conditions | Refrigerated (2-8°C), under inert atmosphere | [7][9] |
| pKa | Not experimentally reported. Expected to be in the range of 8-9 for the boronic acid moiety, influenced by the pyridine ring.[10][11] | - |
| Solubility | Low solubility in water is expected, a common trait for many arylboronic acids.[12] Soluble in organic solvents like dioxane, THF, and DMF used for cross-coupling. | - |
Analytical Characterization: A Validating Workflow
Confirming the identity, purity, and stability of the boronic acid is critical before its use in synthesis. Boronic acids, particularly heteroaromatic ones, can degrade via protodeboronation or form boroxine anhydrides.[13][14] A multi-technique approach is mandatory for quality control.
Caption: Workflow for the analytical validation of this compound.
Protocol: Full Spectroscopic Characterization
This protocol describes the necessary steps to validate a new batch of the title compound.
Objective: To confirm the structural integrity and purity of this compound.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
-
LC-MS system with ESI source
Procedure:
-
Sample Preparation (NMR):
-
Accurately weigh ~5-10 mg of the compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable B(OH)₂ protons.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals:
-
~8.0-8.5 ppm: A singlet or narrow doublet for the proton at C4.
-
~7.5-8.0 ppm: A singlet or narrow doublet for the proton at C6.
-
~4.4 ppm: A quartet for the -OCH₂- protons of the ethoxy group.
-
~2.3 ppm: A singlet for the -CH₃ protons of the methyl group.
-
~1.4 ppm: A triplet for the -CH₃ protons of the ethoxy group.
-
Variable (often broad): A signal for the two -OH protons on the boron atom, which may exchange with residual water in the solvent.[15]
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Eight distinct signals corresponding to the eight carbon atoms in the molecule. The C-B carbon signal may be broad due to quadrupolar relaxation of the boron nucleus.[16]
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Causality: ¹¹B NMR is a direct and highly sensitive method for observing the boron center. The chemical shift provides information about the coordination state of the boron atom.
-
Expected Signal: A broad singlet between +25 to +35 ppm is characteristic of a trigonal (sp² hybridized) arylboronic acid.[15] A shift closer to +5 to +10 ppm would indicate the presence of a tetrahedral (sp³ hybridized) boronate species, which could form in the presence of diols or certain nucleophilic solvents.
-
-
LC-MS (ESI+) Analysis:
-
Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Inject onto a C18 reverse-phase column.
-
Expected Result: The primary peak in the chromatogram should correspond to the desired compound. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 182.0 .
-
Chemical Reactivity, Stability, and Handling
Understanding the reactivity profile and inherent stability challenges of this reagent is paramount for its successful deployment in synthesis.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[17] The reaction is a cornerstone of modern drug discovery for synthesizing biaryl and hetero-biaryl structures.[2][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
Objective: To synthesize a biaryl product by coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (Ar-Br, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, and the base.
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[17]
-
-
Degassing:
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.
-
-
Reagent Addition:
-
Add the solvent mixture via syringe.
-
Add the palladium catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Stability and Handling Considerations
Heteroaryl boronic acids are often less stable than their simple aryl counterparts.[13][14]
-
Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom. This process can be accelerated under basic or acidic conditions and is a significant cause of yield loss.[13]
-
Trimerization: Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride called a boroxine. While this is an equilibrium process, the presence of boroxine can complicate stoichiometry. Storing the compound under dry, inert conditions minimizes boroxine formation.[12]
-
Recommended Handling:
-
Storage: Always store this compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and refrigerated (2-8°C) as recommended.[7][9]
-
Weighing: Weigh the reagent quickly in a dry environment to minimize exposure to atmospheric moisture.
-
Reaction Conditions: In Suzuki couplings, using anhydrous solvents and ensuring the reaction is under a robust inert atmosphere can improve reproducibility and yield by minimizing decomposition.
-
Applications in Drug Development
The utility of boronic acids in medicinal chemistry is twofold: as key synthetic intermediates and as pharmacophores themselves.[3][19]
-
Synthetic Building Blocks: The primary role of this compound is as a versatile building block. The Suzuki-Miyaura reaction allows for its incorporation into complex molecular architectures, providing a reliable method to access novel chemical matter for screening and lead optimization programs.[2][20] The substituted pyridine motif is a common feature in many biologically active compounds, where it can act as a hydrogen bond acceptor and modulate solubility and metabolic stability.
-
Boronic Acid as a Pharmacophore: The boronic acid functional group itself is a unique pharmacophore. As a Lewis acid, it can form reversible covalent bonds with diols or the hydroxyl groups of serine residues in enzyme active sites.[6][12] This property has been exploited in the design of potent enzyme inhibitors. The most notable examples are the proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®), which are FDA-approved drugs for treating multiple myeloma.[3] While this specific compound is primarily a building block, its structural class highlights the broader potential of boronic acids in drug design.
Safety Summary
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, compounds of this class are generally considered hazardous. A structurally similar compound, (2-Ethoxy-6-methylpyridin-3-yl)boronic acid, carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]
-
Handling: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Exposure: Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable, specialized reagent for the synthesis of complex heterocyclic molecules. Its successful application hinges on a thorough understanding of its properties, a commitment to rigorous analytical validation, and careful handling to mitigate its inherent instabilities. By employing the robust protocols and adhering to the handling guidelines detailed in this document, researchers can confidently leverage this building block to advance their synthetic and medicinal chemistry programs.
References
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
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Pramanik, M. M. D., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. ResearchGate. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (2018). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. [Link]
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Billingsley, K. L., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
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Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]
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Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Europe PMC. [Link]
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Kumari, M., & Tetala, K. K. R. (2024). Preparation, characterization and application of boronic acid functionalized porous polymer for glycoproteins enrichment from biological samples. Polymer Bulletin. [Link]
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Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Pop-Georgievski, O. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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Supporting Information for: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Royal Society of Chemistry. [Link]
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Singh, K., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]
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Gayo, C. M., et al. (2023). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. [Link]
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Semantic Scholar. [Link]
-
Yang, W., et al. (2003). Biological and Medicinal Applications of Boronic Acids. ResearchGate. [Link]
-
Semantic Scholar. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Supporting Information for: Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. University of Jyväskylä. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]
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Frontier Specialty Chemicals. Boronic Acids. [Link]
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Spectroscopic and Structural Elucidation of 2-Ethoxy-5-methylpyridine-3-boronic acid (CAS 1162256-87-2): A Technical Guide for Researchers
Introduction
In the landscape of modern synthetic chemistry, pyridine-based organoboron compounds are indispensable building blocks. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has paved the way for the efficient construction of complex molecules, particularly in the realm of pharmaceutical and materials science. This guide focuses on the comprehensive spectroscopic characterization of a key pyridine derivative, 2-Ethoxy-5-methylpyridine-3-boronic acid (CAS 1162256-87-2).
The precise structural confirmation of such reagents is paramount to ensure the desired outcome of subsequent synthetic transformations. This document provides an in-depth analysis of the expected spectroscopic signature of 2-Ethoxy-5-methylpyridine-3-boronic acid, leveraging predictive models and data from analogous structures. Furthermore, it offers detailed, field-proven protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, empowering researchers to independently verify the integrity of this versatile reagent.
Molecular Structure and Properties
Chemical Name: 2-Ethoxy-5-methylpyridine-3-boronic acid CAS Number: 1162256-87-2 Molecular Formula: C₈H₁₂BNO₃ Molecular Weight: 181.00 g/mol
The structure, illustrated below, features a pyridine ring substituted with an ethoxy group at the 2-position, a methyl group at the 5-position, and a boronic acid functional group at the 3-position. This unique arrangement of substituents dictates its reactivity and its distinct spectroscopic characteristics.
Caption: Chemical structure of 2-Ethoxy-5-methylpyridine-3-boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Ethoxy-5-methylpyridine-3-boronic acid.
Note: The following spectral data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the pyridine ring, the ethoxy group, and the methyl group. The protons of the boronic acid's hydroxyl groups are often broad and may undergo exchange with residual water in the NMR solvent, leading to a variable chemical shift.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 - 8.3 | Doublet (d) | 1H | Pyridine H-6 |
| ~7.8 - 8.0 | Doublet (d) | 1H | Pyridine H-4 |
| ~4.3 - 4.5 | Quartet (q) | 2H | -OCH₂CH₃ |
| ~2.3 - 2.5 | Singlet (s) | 3H | Pyridine -CH₃ |
| ~1.3 - 1.5 | Triplet (t) | 3H | -OCH₂CH₃ |
| Variable (broad) | Singlet (br s) | 2H | -B(OH)₂ |
Causality of Predicted Shifts:
-
The downfield chemical shifts of the pyridine protons (H-6 and H-4) are due to the deshielding effect of the electronegative nitrogen atom and the overall aromatic system.
-
The quartet and triplet pattern of the ethoxy group is a classic ethyl spin system.
-
The singlet for the methyl group is expected as it has no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | Pyridine C-2 (attached to O) |
| ~145 - 150 | Pyridine C-6 |
| ~140 - 145 | Pyridine C-4 |
| ~130 - 135 | Pyridine C-5 (attached to CH₃) |
| ~120 - 125 | Pyridine C-3 (attached to B) |
| ~60 - 65 | -OCH₂CH₃ |
| ~18 - 22 | Pyridine -CH₃ |
| ~13 - 16 | -OCH₂CH₃ |
Rationale for Carbon Chemical Shifts:
-
The carbon attached to the ethoxy group (C-2) is expected to be the most downfield due to the strong deshielding effect of the oxygen atom.
-
The carbon bearing the boronic acid group (C-3) is often difficult to observe due to quadrupolar relaxation of the boron nucleus.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Ethoxy-5-methylpyridine-3-boronic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for observing the exchangeable protons of the boronic acid.
-
Instrument Setup: Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16 to 64) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) will be necessary.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Expected Mass Spectrometry Data
For 2-Ethoxy-5-methylpyridine-3-boronic acid (MW = 181.00 g/mol ), electrospray ionization (ESI) is a suitable technique.
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 182.0. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed at an m/z of around 180.0.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for boronic acids may involve the loss of water or the boronic acid group itself.
Experimental Protocol for Mass Spectrometry
Caption: Workflow for Mass Spectrometric analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the analyte.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500). It is advisable to acquire data in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak. If high-resolution mass spectrometry (HRMS) is available, determine the exact mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Anticipated IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad | O-H stretching (boronic acid, H-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (ethoxy and methyl) |
| 1600 - 1550 | Medium-Strong | C=N and C=C stretching (pyridine ring) |
| 1380 - 1340 | Strong | B-O stretching |
| 1250 - 1200 | Strong | C-O stretching (ethoxy) |
Experimental Protocol for IR Spectroscopy
An In-Depth Technical Guide to the Structure and Stability of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Ethoxy-5-methylpyridin-3-yl)boronic acid is a heterocyclic organoboron compound of significant interest in synthetic and medicinal chemistry. Its unique structural arrangement, featuring an electron-rich pyridine core functionalized with both electron-donating ethoxy and methyl groups, imparts specific reactivity and stability characteristics. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, stability profile, and handling protocols. We will delve into the mechanistic underpinnings of its primary application in Suzuki-Miyaura cross-coupling reactions and discuss the key degradation pathways, namely protodeboronation and oxidation, that are critical considerations for its effective use in complex molecule synthesis.
Introduction
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals, valued for their ability to engage in hydrogen bonding and other key biological interactions. This compound serves as a versatile building block for introducing this privileged heterocycle into larger molecular frameworks. As a member of the boronic acid family, its utility is primarily centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation.[1]
Understanding the interplay between the compound's structure and its stability is paramount for its successful application. The boronic acid functional group, while highly effective in catalysis, is susceptible to degradation pathways that can diminish reaction yields and introduce impurities. This guide aims to provide researchers with the foundational knowledge to effectively utilize this compound by anticipating its behavior and implementing appropriate handling and reaction conditions.
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by a pyridine ring substituted at the 2-, 3-, and 5-positions. The boronic acid group [-B(OH)₂] is located at the 3-position, ortho to the electron-donating ethoxy group (-OCH₂CH₃) at the 2-position. A methyl group (-CH₃) resides at the 5-position. This substitution pattern creates an electron-rich aromatic system that influences the reactivity of the C-B bond.
dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext]; bgcolor="#FFFFFF";
} Caption: 2D Structure of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1162256-87-2 | Vendor Data |
| Molecular Formula | C₈H₁₂BNO₃ | Vendor Data |
| Molecular Weight | 181.00 g/mol | Vendor Data |
| Appearance | White to off-white solid (Typical) | General Knowledge |
| Topological Polar Surface Area (TPSA) | 62.6 Ų | [2] |
| Predicted pKa | ~8.5 - 9.5 (boronic acid) | [3] |
| Predicted LogP | ~1.0 - 1.5 | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere | Vendor Data |
The boronic acid moiety is a Lewis acid, capable of accepting a pair of electrons. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate species. The pKa of this equilibrium is influenced by the electronic effects of the substituents on the pyridine ring. The electron-donating nature of the ethoxy and methyl groups is expected to increase the electron density on the ring, which generally leads to a higher pKa for the boronic acid compared to unsubstituted phenylboronic acid.
Synthesis
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} Caption: Plausible synthetic route via halogen-metal exchange.
General Experimental Protocol for Synthesis:
-
Reaction Setup: A solution of the starting material, 3-bromo-2-ethoxy-5-methylpyridine, in an anhydrous etheral solvent like tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Halogen-Metal Exchange: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. An organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride) is added dropwise to facilitate the halogen-metal exchange, forming the highly reactive pyridyl-lithium or pyridyl-magnesium intermediate.
-
Borylation: A borate ester, such as triisopropyl borate, is then added to the reaction mixture at the same low temperature. The organometallic intermediate attacks the electrophilic boron atom.
-
Workup: After the reaction is complete, it is quenched by the addition of an aqueous acid (e.g., dilute HCl). This hydrolysis step converts the boronate ester intermediate into the final boronic acid product.
-
Purification: The product is then extracted into an organic solvent, and purified, typically by recrystallization or column chromatography.
Stability and Degradation Pathways
The stability of this compound is a critical factor in its storage and use. Like other arylboronic acids, it is susceptible to two primary degradation pathways: protodeboronation and oxidation.
4.1 Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, with its replacement by a carbon-hydrogen bond.[6] This process is often an undesired side reaction in cross-coupling reactions, leading to the formation of 2-ethoxy-5-methylpyridine as a byproduct and reducing the yield of the desired coupled product.
The mechanism of protodeboronation is highly dependent on the pH of the medium.[7]
-
Acid-Catalyzed: Under acidic conditions, the reaction proceeds through protonation of the boronic acid, followed by cleavage of the C-B bond.
-
Base-Catalyzed: In basic media, the boronic acid is converted to the more nucleophilic boronate anion. This anion can then be protonated by water or other protic species in a rate-limiting step.[8]
-
For Heteroaromatic Boronic Acids: Pyridyl boronic acids can exhibit complex behavior. The basic nitrogen atom in the pyridine ring can be protonated, forming zwitterionic species that may undergo rapid, unimolecular C-B bond fragmentation.[6]
The electron-rich nature of the (2-Ethoxy-5-methylpyridin-3-yl) ring system may influence its susceptibility to protodeboronation, a factor that must be considered during reaction optimization, particularly in the choice of base and solvent.
4.2 Oxidative Degradation
Arylboronic acids can be oxidized to the corresponding phenols (in this case, 2-ethoxy-5-methylpyridin-3-ol). This degradation can occur upon exposure to air (autoxidation) or in the presence of oxidizing agents.[9] The mechanism is thought to involve the attack of an oxygen species on the electron-deficient boron atom, followed by a 1,2-migration of the pyridyl group from the boron to the oxygen atom.[10][11]
dot digraph "Degradation_Pathways" { graph [bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#202124", fontcolor="#5F6368", fontsize=10];
} Caption: Key degradation pathways for the boronic acid.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of this compound.
5.1 Handling
-
Inert Atmosphere: Due to its sensitivity to oxidation, the compound should be handled under an inert atmosphere (argon or nitrogen) whenever possible, especially when being weighed or transferred.[12][13] The use of a glovebox or Schlenk line techniques is recommended.[5]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[14]
-
Avoiding Inhalation: As a solid powder, care should be taken to avoid generating and inhaling dust.[14]
5.2 Storage
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Atmosphere: The container should be tightly sealed and stored under an inert atmosphere to prevent degradation from atmospheric moisture and oxygen.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[14]
Table 2: General Hazard Information
| Hazard Class | Statement |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Acute Toxicity | May be harmful if swallowed. |
| (Note: This information is based on typical data for similar boronic acid compounds and a specific Safety Data Sheet should always be consulted.)[14] |
Reactivity and Applications in Suzuki-Miyaura Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the pyridine ring and various aryl, heteroaryl, or vinyl halides or triflates.
dot digraph "Suzuki_Miyaura_Cycle" { graph [bgcolor="#FFFFFF", label="Suzuki-Miyaura Catalytic Cycle", labelloc=t, fontcolor="#202124"]; node [shape=ellipse, style=filled, fontcolor="#202124"]; edge [color="#202124"];
} Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Coupling: [15]
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., a phosphine ligand like SPhos, 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water, via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling, the reaction is typically worked up by partitioning between water and an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with potentially challenging substrates like heteroaryl boronic acids.[16] The electron-rich nature of this compound can facilitate the oxidative addition step but may also increase the risk of protodeboronation, requiring careful optimization of the base and reaction conditions.
Conclusion
This compound is a valuable synthetic intermediate for the construction of complex molecules, particularly in the field of drug discovery. Its structure, featuring an electron-rich substituted pyridine ring, dictates its reactivity and stability. While highly effective in Suzuki-Miyaura cross-coupling, its utility is contingent upon mitigating potential degradation through protodeboronation and oxidation. By understanding these fundamental properties and implementing the appropriate protocols for handling, storage, and reaction optimization, researchers can effectively harness the synthetic potential of this important building block.
References
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- Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Biscoe, M. R., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Angewandte Chemie. (2025). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.
- ResearchGate. (n.d.). (a)
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- Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
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- ChemScene. (n.d.). (2-Ethoxy-6-methylpyridin-3-yl)boronic acid.
- BLDpharm. (n.d.). 1029654-27-0|(2-Methoxy-5-methylpyridin-3-yl)boronic acid.
- Vulcanchem. (n.d.). (2-Ethoxy-6-methylpyridin-3-yl)boronic acid - 1310384-30-5.
- Guidechem. (n.d.). 6-Ethoxy-5-methylpyridine-3-boronic acid 1451391-77-7 wiki.
- ACS Publications. (n.d.). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches.
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commercial availability and suppliers of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid
An In-Depth Technical Guide to (2-Ethoxy-5-methylpyridin-3-yl)boronic acid: Commercial Availability, Sourcing, and Application Protocols
Introduction: A Versatile Building Block in Modern Synthesis
This compound (CAS No. 1162256-87-2) is a substituted pyridinylboronic acid that has emerged as a valuable reagent in organic synthesis, particularly within the domains of pharmaceutical and materials science research. Its utility is primarily anchored in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds to form complex biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[3][4]
The presence of the ethoxy and methyl groups on the pyridine ring modifies the electronic and steric properties of the molecule, offering researchers fine control over reaction outcomes and the physicochemical properties of the resulting products. This guide provides an in-depth analysis of the commercial landscape for this specific boronic acid, outlines critical quality control considerations, and presents a detailed, field-proven protocol for its application in a typical Suzuki-Miyaura cross-coupling reaction.
Part 1: Commercial Availability and Supplier Landscape
Sourcing high-quality this compound is the foundational step for any successful research or development campaign. The compound is available from several specialized chemical suppliers who cater to the research and bulk chemical markets. When selecting a supplier, key considerations should include purity specifications, availability of analytical data (e.g., NMR, LC-MS), packaging options, and lead times.
Below is a summary of notable commercial suppliers for this compound (CAS: 1162256-87-2).
| Supplier | Product Number | Reported Purity | Availability/Notes |
| BLD Pharmatech Ltd. | BD00790387 | ≥97.0% | Offers various pack sizes. Provides documentation like NMR, HPLC, LC-MS upon request. |
| Aaron Chemistry GmbH | AC-39187 | ≥95% | Provides a detailed Safety Data Sheet (SDS) outlining handling and storage.[5] |
Note: Availability and specifications are subject to change. It is imperative to contact suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for lot-specific data.
The general workflow for procuring and utilizing this reagent in a research setting is visualized below.
Part 2: Technical Profile and Safe Handling
Physicochemical Properties
-
Molecular Formula: C₈H₁₂BNO₃[5]
-
Molecular Weight: 180.99 g/mol [5]
-
Appearance: Typically an off-white to white powder or solid.[6]
-
Stability: Boronic acids are known to be hygroscopic and can be sensitive to air and moisture.[6][7] They can undergo dehydration to form cyclic anhydrides known as boroxines, which often exist in equilibrium with the monomeric acid form.[8][9] This transformation can complicate characterization and stoichiometry calculations if not properly managed.
Safe Storage and Handling
Proper handling and storage are paramount to maintain the integrity of this compound and to ensure laboratory safety.
-
Storage Conditions: To minimize degradation and moisture absorption, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] Refrigeration (2-8°C) is recommended for long-term storage to preserve quality.[5]
-
Handling Precautions: Always handle this compound in a well-ventilated area, preferably within a fume hood.[10] Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[5][11] Avoid inhalation of dust and prevent contact with skin and eyes.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition or hazardous reactions.[6][10]
Hazard Identification
Based on available Safety Data Sheets for this and similar boronic acids, the primary hazards include:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
In case of exposure, immediately follow the first-aid measures outlined in the product's SDS.[5]
Part 3: Application Protocol - Suzuki-Miyaura Cross-Coupling
This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is a self-validating system; successful execution will yield the expected biaryl product, verifiable by standard analytical techniques.
Rationale for Experimental Choices
The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid, and concluding with reductive elimination to yield the product and regenerate the catalyst. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[12] The solvent must be capable of dissolving the reagents and be stable at the reaction temperature. Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
Materials and Reagents
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent catalyst oxidation.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The solvent should have been previously degassed by bubbling an inert gas through it for at least 30 minutes.
-
Reaction Execution: Attach the reflux condenser (under inert gas) and heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 4: Quality Control and Impurity Profile
For drug development professionals, understanding the potential impurities in a starting material is non-negotiable. Arylboronic acids have been identified as potentially genotoxic impurities (PGIs), making control of their residual levels in final active pharmaceutical ingredients (APIs) a regulatory concern.[13]
Key quality control checks should focus on:
-
Purity: Assessed by HPLC and qNMR.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and MS.
-
Boroxine Content: The presence of the cyclic boroxine anhydride can be detected by techniques like solid-state NMR or thermal analysis, though it readily hydrolyzes back to the acid in the presence of water.[9] For most synthetic applications where water is present, the equilibrium favors the monomeric acid.
-
Residual Solvents and Metals: Assessed by GC-MS and ICP-MS, respectively.
Conclusion
This compound is a readily available and highly effective building block for constructing complex molecular architectures. A thorough understanding of its commercial sources, proper handling procedures, and optimized application protocols is essential for its successful implementation in research and development. By partnering with reputable suppliers and adhering to rigorous safety and quality control standards, researchers can confidently leverage this versatile reagent to accelerate their synthetic programs.
References
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- Vulcanchem. (n.d.). (2-Ethoxy-6-methylpyridin-3-yl)boronic acid - 1310384-30-5.
-
BLDpharm. (n.d.). BD273524boronic acid - Bulk Product Details.
- Sigma-Aldrich. (2025).
- Aaron Chemistry GmbH. (2024). Safety Data Sheet - 2-Ethoxy-5-methylpyridine-3-boronic acid.
- BLDpharm. (n.d.). 1162256-87-2|this compound.
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methoxypyridine-3-boronic acid.
- MDPI. (n.d.).
- Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Lab Alley. (n.d.). How to Store Boric Acid.
- MedChemExpress. (2024). (2-Methoxypyrimidin-5-yl)boronic acid-SDS.
- ResearchGate. (2025).
- PubMed. (2012). Properties of a model aryl boronic acid and its boroxine.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.
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The Synthetic Chemist's Guide to Substituted Pyridine Boronic Acids: A Core Component in Modern Organic Synthesis
Abstract
Substituted pyridine rings are a cornerstone of modern pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the development of robust and versatile methods for their synthesis is of paramount importance to researchers, scientists, and drug development professionals. Among the myriad of synthetic tools available, substituted pyridine boronic acids and their derivatives have emerged as indispensable building blocks, largely due to their utility in powerful carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, handling, and application of substituted pyridine boronic acids, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for their use in organic chemistry.
The Strategic Importance of the Pyridine Moiety
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs.[3][4] Its presence can impart favorable pharmacokinetic properties, enhance biological activity, and provide a key interaction point with biological targets. The ability to introduce substituted pyridine rings into complex molecules with precision and efficiency is therefore a critical capability in drug discovery and development.[1] Pyridine-4-boronic acid, for example, is instrumental in the synthesis of active pharmaceutical ingredients (APIs) by enabling the straightforward introduction of pyridine motifs into drug candidates.[1]
Synthesis of Substituted Pyridine Boronic Acids: A Chemist's Toolkit
The preparation of substituted pyridine boronic acids can be achieved through several distinct synthetic strategies, each with its own advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the functional group tolerance required. A 2013 review summarized five main approaches: halogen-metal exchange, directed ortho-metalation, palladium-catalyzed cross-coupling, transition-metal-catalyzed C-H borylation, and [4+2] cycloadditions.
Halogen-Metal Exchange Followed by Borylation
This classical and often cost-effective method remains a reliable route for large-scale preparations. It typically involves the reaction of a halopyridine with an organolithium or Grignard reagent to form a pyridylmetal intermediate, which is then quenched with a trialkyl borate ester.[5]
Core Protocol: Lithiation-Borylation of a Halopyridine [5][6]
-
Dissolve the halopyridine (e.g., 3-bromopyridine) in a suitable anhydrous solvent (e.g., toluene, THF) and cool to a low temperature (typically -78 °C to -50 °C).[5]
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) to generate the corresponding lithiated pyridine.[5]
-
After a short stirring period, add a trialkyl borate (e.g., triisopropyl borate) to the reaction mixture.[5]
-
Allow the reaction to warm to room temperature and then quench with an aqueous acid (e.g., HCl) to hydrolyze the borate ester and afford the boronic acid.[6]
Causality: The low temperature is crucial to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. The choice of solvent can influence the outcome; for instance, using toluene for the lithiation of 3-bromopyridine can lead to a cleaner generation of 3-lithiopyridine.[5] The in-situ quench, where the organometallic reagent is added to a mixture of the halopyridine and the borate ester, can be advantageous for substrates with functional groups that are sensitive to organometallic reagents.
Transition-Metal-Catalyzed C-H Borylation
Direct C-H borylation has emerged as a powerful, atom-economical strategy for the synthesis of aryl and heteroaryl boronic esters.[7][8] Iridium-catalyzed reactions are particularly prominent in this area.[8][9][10]
Key Features of Iridium-Catalyzed C-H Borylation:
-
Regioselectivity: The site of borylation is often governed by steric factors, with the boryl group typically being installed at the least hindered position.[9][10] For instance, in 2,3-bis-trifluoromethyl-substituted pyridine, borylation occurs selectively at the 5-position due to the steric bulk of the trifluoromethyl groups.[9]
-
Overcoming Catalyst Inhibition: The Lewis basicity of the pyridine nitrogen can inhibit the iridium catalyst by coordinating to the metal center.[8] This inhibitory effect can often be overcome by the presence of a substituent at the 2-position of the pyridine ring.[8]
-
Lewis Acid Co-catalysis: In some cases, the use of a Lewis acid co-catalyst can enhance reactivity and control regioselectivity by coordinating to the pyridine nitrogen, rendering the ring more electron-deficient and sterically directing the borylation.[7]
Workflow for Regioselective C-H Borylation
Caption: General workflow for Iridium-catalyzed C-H borylation of pyridines.
The "2-Pyridyl Problem": Stability and Reactivity Challenges
A significant challenge in working with pyridine boronic acids is their inherent instability, particularly for 2-pyridylboronic acids.[11] These compounds are notoriously prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. Furthermore, the lone pair of electrons on the nitrogen atom in 2-substituted pyridines can chelate to the metal center in cross-coupling reactions, leading to catalyst inhibition or deactivation. This is often referred to as the "2-pyridyl problem".[12][13][14]
Strategies to Mitigate Instability and Poor Reactivity:
| Strategy | Description | Advantages |
| Boronic Esters | Conversion of the boronic acid to a more stable ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[2][15] | Increased stability to air and moisture, improved handling, and amenability to chromatography.[10][15] MIDA boronates allow for slow-release cross-coupling.[14][15] |
| Ring Substitution | Introduction of electron-withdrawing substituents (e.g., F, Cl) on the pyridine ring.[8][11] | Can attenuate the Lewis basicity of the nitrogen, reducing catalyst inhibition and slowing protodeboronation.[11] |
| N-Oxide Formation | Oxidation of the pyridine nitrogen to the corresponding N-oxide. | Masks the Lewis basicity of the nitrogen, preventing catalyst inhibition. Requires an additional synthetic step. |
| Specialized Boronates | Use of boronates stabilized by intramolecular coordination, such as those derived from N-phenyldiethanolamine (PDEA).[11] | The dative B-N bond enhances stability, making the reagents stable to prolonged storage.[11] |
Suzuki-Miyaura Cross-Coupling: The Premier Application
The Suzuki-Miyaura reaction is the most prominent application of substituted pyridine boronic acids, enabling the efficient formation of C-C bonds between the pyridine ring and various aryl, heteroaryl, or vinyl partners.[1]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. A crucial aspect of this reaction is the activation of the boronic acid by a base.[16][17]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality: The base activates the boronic acid by forming a boronate species ([Ar'-B(OH)3]-).[16] This increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the palladium center during the transmetalation step.[16][17]
Practical Considerations and Protocol Optimization
The success of a Suzuki-Miyaura coupling involving a substituted pyridine boronic acid is highly dependent on the careful selection of the reaction components.
Key Reaction Parameters:
-
Palladium Catalyst and Ligand: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging couplings with heteroaryl substrates as they promote the key steps of the catalytic cycle and prevent catalyst deactivation.[12][18]
-
Base: The base not only activates the boronic acid but also influences the reaction rate and side reactions. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[19]
-
Solvent: A variety of solvents can be used, often in aqueous mixtures (e.g., dioxane/water, EtOH/water).[19][20] The solubility of the reagents and the stability of the boronic acid are key factors in solvent selection.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl/heteroaryl halide, the substituted pyridine boronic acid or ester (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand.
-
De-gas the vessel by purging with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
Trustworthiness: This protocol provides a robust starting point. However, for challenging substrates, such as 2-pyridyl boronates or sterically hindered partners, optimization of the catalyst, ligand, base, and solvent is often necessary.[12][18] For example, couplings involving 2-pyridyl MIDA boronate with aryl chlorides have shown improved outcomes when using a copper(II) acetate co-catalyst in a DMF/isopropanol solvent system.[15]
Handling and Storage
Given their potential instability, proper handling and storage of substituted pyridine boronic acids are crucial for ensuring their integrity and reactivity.
-
Storage: Many pyridine boronic acids should be stored under an inert atmosphere at low temperatures (e.g., in a freezer) to minimize decomposition.[21] Pyridine-3-boronic acid is generally stable at room temperature in a closed container, but should be protected from light and moisture.[22][23]
-
Handling: Avoid exposure to atmospheric moisture and incompatible materials such as strong oxidizing agents.[22][24] Use in a well-ventilated area and employ appropriate personal protective equipment.[23] Boronic acid esters, particularly MIDA and pinacol esters, offer significantly improved benchtop stability.[15]
Conclusion
Substituted pyridine boronic acids are powerful and versatile reagents that have fundamentally advanced the field of organic synthesis. Their central role in the construction of pyridine-containing molecules makes them indispensable tools for researchers in drug discovery, agrochemicals, and materials science. While challenges related to their stability and reactivity exist, particularly for 2-substituted derivatives, a deep understanding of the underlying chemical principles has led to the development of robust solutions, including the use of stable boronic esters and highly active catalyst systems. By mastering the synthesis and application of these critical building blocks, scientists can continue to push the boundaries of molecular design and create the next generation of innovative chemical entities.
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potential applications of functionalized pyridine boronic acids in drug discovery
<Functionalized Pyridine Boronic Acids: A Technical Guide to Accelerating Drug Discovery
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and modulate physicochemical properties.[1][2][3] When functionalized with a boronic acid, this privileged heterocycle is transformed into a versatile building block with immense potential in drug discovery. This guide provides an in-depth technical overview of functionalized pyridine boronic acids, detailing their synthesis, unique chemical properties, and diverse applications. We will explore their pivotal role in constructing carbon-carbon bonds via Suzuki-Miyaura cross-coupling, their emerging utility in Proteolysis Targeting Chimeras (PROTACs), and their function as reversible covalent inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage these powerful reagents in the quest for novel therapeutics.
The Ascendancy of Boron in Medicinal Chemistry
Historically, boron-containing compounds were often overlooked in medicinal chemistry, largely due to a misconception about their inherent toxicity.[4][5] However, the landscape dramatically shifted with the FDA approval of bortezomib (Velcade®) in 2003, a boronic acid-containing proteasome inhibitor for treating multiple myeloma.[4][6] This milestone shattered preconceived notions and catalyzed a surge of interest in boronic acids as a valuable pharmacophore.[4][5][6] Today, several boronic acid-based drugs, such as ixazomib and vaborbactam, have reached the market, validating the therapeutic potential of this unique functional group.[4]
The utility of the boronic acid moiety stems from its unique electronic structure. The boron atom, with its vacant p-orbital, can readily form reversible covalent bonds with biological nucleophiles like the hydroxyl groups of serine or threonine residues in enzymes.[4][] This ability to engage in reversible covalent interactions is a key differentiator from traditional, irreversible covalent inhibitors, offering a potentially wider therapeutic window.
Synthesis and Intrinsic Properties of Pyridine Boronic Acids
Functionalized pyridine boronic acids are indispensable chemical building blocks in modern drug discovery. Their synthesis and handling, however, require a nuanced understanding of their chemical properties and stability.
Synthetic Strategies
Several methods exist for the synthesis of pyridinylboronic acids and their esters. The most common approaches include:
-
Halogen-Metal Exchange and Borylation: This is a fundamental and often cost-effective method, particularly for large-scale preparations. It typically involves the reaction of a halopyridine (e.g., bromopyridine) with an organometallic reagent (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate.[8]
-
Palladium-Catalyzed Cross-Coupling: This method utilizes a palladium catalyst to couple a halopyridine with a diboron reagent, such as bis(pinacolato)diboron.
-
Directed Ortho-Metalation (DoM): This strategy allows for the regioselective introduction of a boronic acid group at a position ortho to a directing group on the pyridine ring.
-
C-H Borylation: Iridium or rhodium-catalyzed C-H activation and subsequent borylation offers a direct route to functionalized pyridine boronic acids, often with high regioselectivity.
Physicochemical Properties and Stability
The position of the boronic acid group on the pyridine ring significantly influences the compound's stability.
-
3- and 4-Pyridinylboronic Acids: These isomers generally exhibit good stability.
-
2-Pyridinylboronic Acids: These are notoriously unstable and prone to protodeboronation, a process where the C-B bond is cleaved.[9][10] This instability presents a significant challenge in their synthesis, purification, and application.[9][10][11] To circumvent this, they are often converted to more stable boronate esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[12][13]
Table 1: Physicochemical Properties of Pyridine Boronic Acid Isomers
| Property | 2-Pyridineboronic acid | 3-Pyridinylboronic acid | 4-Pyridinylboronic acid |
| CAS Number | 197958-29-5[14] | 1692-25-7 | 1692-15-5[15] |
| Molecular Formula | C5H6BNO2[16] | C5H6BNO2[17] | C5H6BNO2[15] |
| Molar Mass | 122.92 g/mol [16] | 122.92 g/mol [17] | 122.92 g/mol [15] |
| Appearance | White to off-white solid[16] | - | White or light yellow powder |
| Melting Point | 126-130 °C[16] | - | >300 °C[18][19] |
| Stability | Unstable, moisture-sensitive[9][16] | Generally stable | Generally stable |
| Solubility | Slightly soluble in water and some organic solvents[16] | - | - |
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds.[12] Pyridine boronic acids are invaluable partners in this palladium-catalyzed reaction, allowing for the direct introduction of the pyridine moiety into complex molecules.[20]
This reaction is particularly crucial in drug discovery for several reasons:
-
Scaffold Hopping and SAR Exploration: It provides a robust method to synthesize libraries of pyridine-containing compounds for structure-activity relationship (SAR) studies.
-
Improved Pharmacokinetics: The pyridine ring can enhance a drug candidate's solubility and other pharmacokinetic properties.[1][20]
-
Access to Novel Chemical Space: It facilitates the construction of complex biaryl and heteroaryl structures that are prevalent in biologically active molecules.[8]
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Functionalized pyridine boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)[12]
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl/heteroaryl halide, pyridine boronic acid/ester, palladium catalyst, and base.
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Emerging Application: PROTACs and Molecular Glues
Targeted protein degradation using technologies like PROTACs and molecular glues represents a paradigm shift in drug discovery.[21] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Functionalized pyridine boronic acids are finding applications in this exciting field in several ways:
-
Building Blocks for PROTAC Synthesis: The Suzuki-Miyaura coupling is a key reaction for assembling the three components of a PROTAC: the target-binding ligand, the E3 ligase ligand, and the linker.
-
Conditional PROTACs: Boronic acids can act as "caging" groups that are cleaved under specific conditions, such as the high levels of reactive oxygen species (ROS) found in tumor microenvironments.[22] This allows for the targeted activation of a PROTAC in diseased tissues, minimizing off-target effects.
-
Reversible Assembly of PROTACs: The reversible reaction between a boronic acid and a diol (like catechol) can be used for the in situ assembly of PROTACs from smaller, more cell-permeable fragments.[23][24]
Advanced Application: Reversible Covalent Inhibition
The ability of boronic acids to form reversible covalent bonds with nucleophilic amino acid residues is a powerful tool for designing highly potent and selective enzyme inhibitors.[4][25] This is particularly relevant for targeting enzymes with a catalytic serine or threonine in their active site, such as proteases and beta-lactamases.[4][25]
Mechanism of Inhibition
The boron atom in a boronic acid acts as a Lewis acid, readily accepting a pair of electrons from a nucleophilic hydroxyl group (e.g., from a serine residue). This forms a tetrahedral boronate adduct, effectively inhibiting the enzyme's catalytic activity.[4][25] The reversibility of this interaction is a key advantage, as it can lead to a more favorable safety profile compared to irreversible covalent inhibitors.
Boronic Acids as Covalent Warheads
In the context of drug design, the boronic acid moiety is often referred to as a "warhead." By incorporating a pyridine boronic acid into a scaffold that has affinity for a target enzyme, researchers can develop potent and selective reversible covalent inhibitors. This strategy has been successfully employed in the development of drugs like bortezomib and vaborbactam.[4][25]
Challenges and Future Directions
Despite their immense potential, working with functionalized pyridine boronic acids is not without its challenges. The instability of 2-pyridinylboronic acids remains a significant hurdle, although the development of more stable boronate esters has provided viable solutions.[9][10][13]
Future research in this area will likely focus on:
-
Developing novel, more stable formulations of 2-pyridinylboron reagents.
-
Expanding the scope of their application in areas like targeted covalent inhibitors and molecular glues.
-
Leveraging pyridine boronic acids in the development of chemical probes for target identification and validation.
-
Exploring their use in bioorthogonal chemistry and for the in-cell synthesis of therapeutics.[23][24]
Conclusion
Functionalized pyridine boronic acids are powerful and versatile tools in the drug discovery arsenal. Their utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction is well-established, and their emerging roles in targeted protein degradation and reversible covalent inhibition are poised to make a significant impact on the future of medicine. By understanding their synthesis, properties, and diverse applications, researchers can unlock the full potential of these remarkable building blocks in the development of the next generation of therapeutics.
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- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Pyridineboronic acid | 197958-29-5 [chemicalbook.com]
- 15. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Pyridineboronic Acid | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 17. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 19. 4-ピリジンボロン酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 20. nbinno.com [nbinno.com]
- 21. Key Considerations in Targeted Protein Degradation Drug Discovery and Development: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 22. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of (2-Alkoxypyridin-3-yl)boronic Acid Derivatives: A Technical Guide for Researchers
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern synthetic chemistry, particularly within the realms of drug discovery and materials science, the pyridine ring stands as a cornerstone scaffold. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of biologically active molecules and functional materials. Among the diverse toolkit of pyridine-based building blocks, (2-alkoxypyridin-3-yl)boronic acid derivatives have emerged as particularly valuable reagents. The strategic placement of an alkoxy group at the 2-position and a boronic acid moiety at the 3-position offers a unique combination of stability, reactivity, and synthetic versatility. This guide provides an in-depth exploration of the synthesis, properties, and applications of these powerful chemical tools, designed for researchers, scientists, and drug development professionals seeking to leverage their potential.
I. The Synthetic Landscape: Crafting the (2-Alkoxypyridin-3-yl)boronic Acid Core
The effective synthesis of (2-alkoxypyridin-3-yl)boronic acid derivatives is paramount to their widespread application. Several key strategies have been developed, each with its own set of advantages and considerations.
Directed ortho-Metalation (DoM): A Regioselective Approach
Directed ortho-metalation (DoM) has proven to be a highly effective and scalable method for the synthesis of these derivatives. The 2-alkoxy group acts as a powerful directed metalation group (DMG), facilitating the regioselective deprotonation at the C-3 position by a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with a trialkyl borate, followed by acidic workup to yield the desired boronic acid. A notable example is the commercially viable synthesis of 2-ethoxy-3-pyridylboronic acid on a significant scale (ca. 70 g).[1]
Mechanism of Directed ortho-Metalation for (2-Alkoxypyridin-3-yl)boronic Acid Synthesis
Caption: Directed ortho-metalation (DoM) workflow.
Experimental Protocol: Synthesis of 2-Ethoxy-3-pyridylboronic Acid via DoM
-
Step 1: Lithiation. To a solution of 2-ethoxypyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete deprotonation.
-
Step 2: Borylation. Triisopropyl borate is then added slowly to the reaction mixture, maintaining the low temperature. The mixture is allowed to stir and gradually warm to room temperature.
-
Step 3: Hydrolysis and Isolation. The reaction is quenched by the addition of an aqueous acid (e.g., HCl). The aqueous layer is separated, and the pH is carefully adjusted to precipitate the boronic acid. The solid product is then collected by filtration, washed, and dried.
Halogen-Metal Exchange: A Classic Transformation
The halogen-metal exchange reaction is another cornerstone in the synthesis of pyridinylboronic acids.[2] This method typically involves the treatment of a 3-halo-2-alkoxypyridine with an organolithium reagent at low temperatures, followed by quenching with a borate ester. The choice of halogen (iodide or bromide) and the reaction conditions are crucial for achieving high yields and minimizing side reactions.
Miyaura Borylation: A Palladium-Catalyzed Alternative
For substrates where direct metalation or halogen-metal exchange is challenging, the Miyaura borylation offers a powerful palladium-catalyzed alternative.[3] This reaction involves the cross-coupling of a 3-halo-2-alkoxypyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This method is particularly useful for the synthesis of boronic esters, which often exhibit enhanced stability.[3]
II. Physicochemical Properties and Stability: The Influence of the 2-Alkoxy Group
A critical consideration for any boronic acid derivative is its stability, particularly its susceptibility to protodeboronation, the cleavage of the C-B bond by a proton source.[1][4] This side reaction can significantly reduce the yield of desired cross-coupled products.
The "2-pyridyl problem" is a well-documented phenomenon where 2-pyridylboronic acids exhibit high instability due to the proximity of the nitrogen atom to the boronic acid moiety.[5] However, the presence of a 2-alkoxy group in (2-alkoxypyridin-3-yl)boronic acids can influence this stability profile. While still susceptible to protodeboronation, the electronic effect of the alkoxy group can modulate the reactivity.
To mitigate protodeboronation, (2-alkoxypyridin-3-yl)boronic acids are often converted to more stable derivatives, such as pinacol esters. These esters are generally more robust to storage and handling and can be used directly in cross-coupling reactions.[6]
Comparative Stability of Pyridylboronic Acid Derivatives
| Derivative | Position of Boronic Acid | Relative Stability to Protodeboronation |
| 2-Pyridylboronic acid | 2 | Low |
| 3-Pyridylboronic acid | 3 | High |
| 4-Pyridylboronic acid | 4 | High |
| (2-Alkoxypyridin-3-yl)boronic acid | 3 | Moderate to High |
| (2-Alkoxypyridin-3-yl)boronic acid pinacol ester | 3 | High |
III. Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (2-alkoxypyridin-3-yl)boronic acid derivatives is as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][7] This powerful C-C bond-forming reaction allows for the efficient synthesis of 3-aryl and 3-heteroaryl-2-alkoxypyridines, which are key structural motifs in numerous pharmaceuticals and advanced materials.
General Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura cross-coupling cycle.
The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. For challenging couplings involving heteroaryl boronic acids, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories, are often employed.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Step 1: Reaction Setup. In a reaction vessel, combine the (2-alkoxypyridin-3-yl)boronic acid or its pinacol ester, the aryl or heteroaryl halide, a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and the palladium catalyst and ligand.
-
Step 2: Degassing and Solvent Addition. The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) through several vacuum/backfill cycles. A degassed solvent or solvent mixture (e.g., dioxane/water, toluene, DMF) is then added.
-
Step 3: Reaction. The reaction mixture is heated to the appropriate temperature with vigorous stirring and monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Step 4: Workup and Purification. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
IV. Case Studies in Drug Discovery: The Synthesis of Kinase Inhibitors
The 2-alkoxypyridine moiety is a prevalent feature in a number of kinase inhibitors, where it can act as a key hinge-binding element. (2-Alkoxypyridin-3-yl)boronic acid derivatives have proven to be invaluable in the synthesis of these complex and medically important molecules.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers. Several potent and selective JAK inhibitors feature a 2-alkoxypyridine core, and their synthesis often relies on the Suzuki-Miyaura coupling of a (2-alkoxypyridin-3-yl)boronic acid derivative.[8] For instance, (4-methoxypyridin-2-yl)boronic acid, a positional isomer, is a key building block for certain JAK inhibitors, highlighting the general utility of alkoxypyridine boronic acids in this therapeutic area.[8]
Illustrative Synthesis of a JAK Inhibitor Precursor
Caption: Synthesis of a key biaryl intermediate for JAK inhibitors.
V. Conclusion and Future Outlook
(2-Alkoxypyridin-3-yl)boronic acid derivatives represent a class of highly versatile and valuable building blocks for organic synthesis. Their efficient preparation through methods like directed ortho-metalation, coupled with their utility in the robust Suzuki-Miyaura cross-coupling reaction, has solidified their importance in the construction of complex molecules. The ability to readily introduce the 2-alkoxy-3-pyridyl moiety has significant implications for the fields of medicinal chemistry and materials science, particularly in the development of kinase inhibitors and other biologically active compounds. As our understanding of their reactivity and stability continues to grow, and as new and more efficient catalytic systems are developed, the applications of these powerful reagents are poised to expand even further, enabling the synthesis of the next generation of innovative molecules.
VI. References
-
2-Ethoxy-3-pyridylboronic acid: a versatile reagent for the synthesis of highly-functionalised 3-aryl/heteroaryl-pyridines via Suzuki cross-coupling reactions. LookChem.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed.
-
Directed Metalation: A Survival Guide. Baran Lab.
-
Miyaura Borylation Reaction. Organic Chemistry Portal.
-
Application Notes and Protocols for the Use of (4-Methoxypyridin-2-YL)boronic Acid in Medicinal Chemistry. BenchChem.
-
The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate.
-
Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA, Inc.
-
3-pyridylboronic acid. Organic Syntheses Procedure.
-
ortho metalation. Andrew G Myers Research Group.
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.
-
2-Benzyloxypyridine-3-boronic acid pinacol ester. Vibrant Pharma Inc.
-
Suzuki‐Miyaura cross‐coupling of aryl halides with arylboronic acids in... ResearchGate.
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.
-
2-(Benzyloxy)pyridine-3-boronic acid pinacol ester. Guidechem.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
-
Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF. ResearchGate.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
-
Metalation of diazines. XI. Directed ortho-lithiation of fluoropyrimidines and application to synthesis of an azacarboline. ResearchGate.
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate.
-
Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. PubMed.
-
Process for preparing boronic and borinic acids. Google Patents.
-
ChemInform Abstract: Synthesis and anti-Helicobacter pylori Activity of 4-(Coumarin-3-yl)thiazol-2-ylhydrazone Derivatives. | Request PDF. ResearchGate.
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- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and hetero-biaryl scaffolds, which are privileged structures in numerous active pharmaceutical ingredients (APIs).[3] Among the vast array of building blocks, heteroaromatic boronic acids, particularly substituted pyridines, are of paramount importance. The pyridine moiety is a common feature in a multitude of marketed drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.
This application note provides a detailed protocol and in-depth scientific insights for the use of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling reactions. This specific building block offers a unique substitution pattern that is of significant interest in the exploration of novel chemical space for drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss critical parameters for successful execution and troubleshooting.
The Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][4] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex, forming a Pd(II) species.[4][5]
-
Transmetalation: This is often the rate-determining step. The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex. The base plays a crucial role by forming a more nucleophilic boronate species ("ate" complex), which facilitates the transfer of the organic moiety from boron to palladium.[6][7][8][9]
-
Reductive Elimination: The two organic groups on the Pd(II) complex then couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2][4]
Figure 2: General Experimental Workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents). If using a palladium source like Pd₂(dba)₃, also add the appropriate ligand (e.g., PPh₃, 0.1 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration should generally be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically between 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommended Conditions & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand, or Buchwald Precatalysts (e.g., XPhos Pd G3). [10]For challenging couplings involving heteroaryl boronic acids, more electron-rich and bulky phosphine ligands can be beneficial to promote oxidative addition and reductive elimination. |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., XPhos, SPhos), or N-heterocyclic carbenes (NHCs). The choice of ligand is critical. For electron-rich pyridines, bulky, electron-rich phosphine ligands can enhance catalyst stability and activity. [11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, or KF. An inorganic base is essential to activate the boronic acid. [8][9]Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents. Potassium fluoride can be a milder option for base-sensitive substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF. A mixture of an organic solvent and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate species. |
| Temperature | 80-110 °C. Elevated temperatures are typically required to drive the reaction to completion. |
| Equivalents of Boronic Acid | 1.1 - 1.5 equivalents. A slight excess of the boronic acid is often used to compensate for potential homocoupling and protodeboronation side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, presence of oxygen, inefficient transmetalation. | Ensure the catalyst is active and the reaction is set up under a strict inert atmosphere. [12]Consider a different ligand/catalyst system, a stronger base like Cs₂CO₃, or a different solvent system. |
| Protodeboronation | Presence of excess water or acidic impurities, prolonged reaction time at high temperature. | Use anhydrous solvents and ensure the base is of high quality. Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Incomplete Reaction | Insufficient temperature or reaction time, catalyst deactivation. | Increase the reaction temperature or time. If catalyst deactivation is suspected, consider a more robust catalyst/ligand system. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel, highly substituted pyridine derivatives for applications in drug discovery and materials science. By understanding the reaction mechanism, carefully selecting the reaction parameters, and being aware of potential challenges, researchers can successfully employ this versatile building block to access a wide range of valuable compounds. The protocol and insights provided in this application note serve as a comprehensive guide to facilitate the effective use of this important synthetic transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. (2014). Available from: [Link]
-
Braga, A. C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. (2005). Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantics Scholar. (2014). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2021). Available from: [Link]
- Leadbeater, N. E., & Marco, M. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. (2005).
-
Takeda, Y., et al. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. (2025). Available from: [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Li, W., et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. (2008). Available from: [Link]
-
Dubbaka, S. R., & Vogel, P. Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. (2004). Available from: [Link]
-
Menzel, K., & Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. (2005). Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. (2007). Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (2-Ethoxy-5-methylpyridin-3-yl)boronic acid
Introduction: Strategic Importance of the 2-Alkoxypyridine Motif
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1][2][3] Within the realm of medicinal chemistry and drug development, the incorporation of substituted pyridine scaffolds is of paramount importance, as these heterocycles are prevalent in a vast array of biologically active compounds.[1][4][5] The specific building block, (2-Ethoxy-5-methylpyridin-3-yl)boronic acid, offers a unique combination of electronic and steric properties, making it a valuable reagent for the synthesis of complex molecules in drug discovery programs. The 2-alkoxy substituent can modulate the electronic nature of the pyridine ring and offer a potential handle for further synthetic transformations.
This guide provides a comprehensive overview of the application of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances, provide field-proven protocols, and discuss critical parameters for achieving successful and reproducible outcomes.
The "2-Pyridyl Problem" and Strategies for Success
The cross-coupling of 2-substituted nitrogen-containing heteroaryl organoboranes, such as this compound, is often challenging. This is commonly referred to as the "2-pyridyl problem".[1][6] The proximity of the nitrogen atom to the boronic acid moiety can lead to several complications:
-
Catalyst Inhibition: The lone pair of the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Protodeboronation: 2-Heteroaryl boronic acids are often more susceptible to protodeboronation, a side reaction where the boronic acid group is cleaved by a proton source (e.g., water), leading to the formation of the corresponding unsubstituted heterocycle and reducing the yield of the desired coupled product.[1][6]
To overcome these challenges, careful optimization of the reaction conditions is crucial. The use of highly active catalyst systems, appropriate bases, and suitable solvents are key to achieving high yields and purity.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium(0) complex.[2][7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) complex.[2][7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][7]
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates.
Protocol 1: General Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can often accelerate the reaction and improve yields, especially for challenging couplings.
Materials:
| Reagent | Amount (Equivalents) |
| This compound | 1.2 |
| Aryl/Heteroaryl Halide | 1.0 |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.02 - 0.05 |
| Ligand (if required, e.g., SPhos) | 0.04 - 0.10 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., 1,4-Dioxane/Water, DMF) | - |
Procedure:
-
To a microwave vial, add this compound (1.2 equiv), the aryl/heteroaryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
If using a pre-catalyst that requires a separate ligand, add the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
Protocol 2: Conventional Thermal Suzuki-Miyaura Coupling
This protocol is suitable for standard laboratory setups without a microwave reactor.
Materials:
| Reagent | Amount (Equivalents) |
| This compound | 1.2 |
| Aryl/Heteroaryl Halide | 1.0 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 |
| Base (e.g., Na₂CO₃ (2M aq.)) | 3.0 |
| Solvent (e.g., 1,4-Dioxane) | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent (e.g., 1,4-dioxane) followed by the degassed aqueous base (e.g., 2M Na₂CO₃, 3.0 equiv) via syringe.
-
Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 8-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with a standard aqueous workup and purification as described in Protocol 1.
Key Considerations and Optimization
The success of the coupling reaction with this compound is highly dependent on the careful selection of several parameters:
| Parameter | Recommendation and Rationale |
| Palladium Catalyst | For challenging couplings, consider using catalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1] These ligands promote the reductive elimination step and can stabilize the active catalyst. Pd(dppf)Cl₂ is also a robust and commonly used catalyst. |
| Base | The choice of base is critical for activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[1] For sensitive substrates, milder bases may be necessary. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Solvent | A mixture of an organic solvent and water is often employed. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water.[1] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can sometimes be advantageous to prevent protodeboronation.[3] |
| Temperature | Reaction temperatures typically range from 80 °C to 150 °C. Microwave heating can significantly reduce reaction times. |
| Stability of the Boronic Acid | This compound, like many heteroaryl boronic acids, may have limited stability. It is advisable to store it under anhydrous and inert conditions. The use of the corresponding boronate ester (e.g., pinacol ester) can sometimes improve stability and handling. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient transmetalation or catalyst deactivation. | Screen different palladium catalysts and ligands. Increase the amount of base. Use a different solvent system. |
| Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous solvents and freshly distilled reagents. Consider using a boronate ester instead of the boronic acid. |
| Formation of Homocoupled Byproducts | Oxidative homocoupling of the boronic acid. | Ensure a strictly inert atmosphere. Use a lower catalyst loading. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress closely. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful tool for the synthesis of complex molecules in drug discovery and development. While challenges associated with the "2-pyridyl problem" exist, they can be effectively overcome through careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China). 2009:21 Suppl 1:S124-6.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study - PubMed.
- Application Notes and Protocols: Methyl Boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Palladium-catalyzed stereospecific cross-coupling of enantioenriched allylic alcohols with boronic acids - Chemical Communications (RSC Publishing).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - NIH.
- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid - Benchchem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules 2020, 25, 4323.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. 2016.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. 2024.
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Application Notes: Synthesis of Biaryl Compounds Utilizing (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction
Biaryl scaffolds are foundational motifs in modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing these carbon-carbon bonds, prized for its operational simplicity, broad functional group tolerance, and mild reaction conditions.[4][5] This guide focuses on a specific, high-value building block: (2-Ethoxy-5-methylpyridin-3-yl)boronic acid . The strategic placement of the ethoxy and methyl groups on the pyridine ring makes this reagent a key intermediate in the synthesis of complex molecules, most notably as a precursor to the COX-2 inhibitor Etoricoxib.
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective use of this compound. We will explore the mechanistic underpinnings of the Suzuki-Miyaura reaction, detail a robust experimental protocol, offer guidance on parameter optimization, and present a practical troubleshooting framework.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The power of the Suzuki-Miyaura reaction lies in its palladium-catalyzed catalytic cycle, which efficiently couples an organoboron species (the boronic acid) with an organic halide or pseudohalide.[6] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This irreversible step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar intermediate.[6][8] The reactivity order for the halide is typically I > OTf > Br > Cl.[4]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base.[9] The base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻).[10][11] This "ate" complex then readily exchanges its organic group with the halide on the palladium center.[10]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple, forming the new biaryl C-C bond. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst, which can then re-enter the cycle.[7][8]
Below is a diagram illustrating this catalytic process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters & Optimization
The success of coupling this compound hinges on the careful selection of several key parameters. Heteroaryl boronic acids, particularly those containing nitrogen, can be challenging due to potential catalyst inhibition or competing side reactions like protodeboronation.[12][13]
| Parameter | Common Choices | Rationale & Expert Insights |
| Aryl/Heteroaryl Halide | Aryl Bromides, Iodides, Triflates, and activated Chlorides | Reactivity follows the order I > Br > Cl. Aryl bromides often provide a good balance of reactivity and cost. For less reactive partners, more active catalysts or harsher conditions may be needed. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos) | Pd(PPh₃)₄ (Tetrakis) is a reliable choice for many standard couplings as it is a pre-formed Pd(0) source. PdCl₂(dppf) is excellent for heteroaryl couplings due to the ligand's ability to stabilize the catalyst. Buchwald-type ligands (SPhos, XPhos) are used with Pd precursors like Pd(OAc)₂ for challenging or sterically hindered substrates.[9][13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base is critical for activating the boronic acid.[9] K₃PO₄ is often a strong, effective base for heteroaryl couplings. Cs₂CO₃ is highly effective but more expensive. Carbonates are a good starting point. The choice of base can significantly impact yield, especially with base-sensitive substrates.[11] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DME, THF | A biphasic solvent system (e.g., Toluene/Water) is common. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrates and catalyst. Degassing the solvent (e.g., by sparging with argon or nitrogen) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[8] |
| Reaction Temperature | 80-110 °C | Most Suzuki couplings require heating to drive the reaction to completion. The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst. |
| Equivalents | Boronic Acid: 1.1-1.5 eq. | A slight excess of the boronic acid is typically used to ensure complete consumption of the (often more expensive) aryl halide and to compensate for potential homocoupling or protodeboronation side reactions.[8] |
Detailed Experimental Protocol
This protocol provides a general method for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen)
Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and attach it to a manifold. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Degas the toluene and water separately by sparging with inert gas for 15-20 minutes. Using syringes, add the degassed toluene (5 mL) and degassed water (1 mL) to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete (indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and purging of the reaction vessel.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction is too slow, allowing decomposition of the boronic acid. | 1. Use anhydrous solvents and ensure the base is dry.2. Use a more active catalyst/ligand system (e.g., a Buchwald precatalyst) to accelerate the coupling rate.[14] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative homocoupling. | Improve degassing and inert atmosphere techniques. Ensure the Pd(0) source is not contaminated with Pd(II) species which can promote this side reaction.[8] |
| Difficult Purification | Co-elution of product with residual ligands (e.g., triphenylphosphine oxide). | Use a catalyst system with ligands that are more easily separated or use a water-soluble phosphine ligand that can be removed during aqueous workup. |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, base, and solvent are paramount for success. By following the detailed protocol and considering the optimization and troubleshooting advice provided, researchers can confidently and efficiently utilize this building block to advance projects in drug discovery and materials science.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, A. A., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Wiley Online Library. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Chen, L., et al. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
Ren, K., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
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Chen, L., et al. (2020). “Cationic” Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
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ResearchGate. (2023). Examples of biaryl‐containing drugs and agrochemicals. [Link]
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Prates, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Prates, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
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Le-Deygen, I., et al. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]
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The Strategic Application of (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of targeted therapeutics, particularly in the highly competitive field of kinase inhibitor development. Its ability to form critical hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket of kinases makes it a privileged structure.[1] Among the vast array of functionalized pyridines, (2-Ethoxy-5-methylpyridin-3-yl)boronic acid has emerged as a key building block for the synthesis of potent and selective kinase inhibitors, most notably those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3] This technical guide provides an in-depth exploration of the application of this versatile reagent, detailing its physicochemical properties, a field-proven synthetic protocol, and the underlying structure-activity relationships that underscore its utility in drug discovery.
Physicochemical Properties and Handling
This compound is a stable, crystalline solid under standard laboratory conditions. Its key properties are summarized in the table below. Careful handling, including storage in a cool, dry place and the use of personal protective equipment, is recommended.
| Property | Value | Source |
| Molecular Formula | C8H12BNO3 | [4] |
| Molecular Weight | 181.00 g/mol | [4] |
| Appearance | White to off-white solid | --- |
| Melting Point | 103-103.8 °C | [5] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols. | --- |
The Cornerstone of Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in kinase inhibitor synthesis is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This powerful carbon-carbon bond-forming reaction enables the efficient coupling of the pyridine moiety to a variety of heterocyclic scaffolds, such as pyrimidines, quinazolines, and pyrazines, which are common cores of kinase inhibitors.[6][8]
Rationale for Component Selection in Suzuki-Miyaura Coupling:
-
Palladium Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are the catalysts of choice due to their high efficiency in facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]
-
Base: A base, typically an inorganic carbonate like K₂CO₃ or Na₂CO₃, is essential for the activation of the boronic acid, forming a boronate species that is more nucleophilic and readily undergoes transmetalation to the palladium center.[9]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and an aqueous solution of the base is commonly employed to ensure the solubility of both the organic and inorganic reagents.[10]
Experimental Protocol: Synthesis of a Representative PI3K/mTOR Inhibitor Scaffold
The following protocol details a representative Suzuki-Miyaura coupling reaction for the synthesis of a key intermediate in the development of PI3K/mTOR inhibitors. This procedure is adapted from established methods for the synthesis of related kinase inhibitors.[10][11]
Materials:
-
This compound (1.2 equiv)
-
2-Chloro-4-amino-6-methylpyrimidine (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
SPhos (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-4-amino-6-methylpyrimidine, this compound, palladium(II) acetate, SPhos, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free environment, as the palladium catalyst can be sensitive to oxygen.[6]
-
Solvent Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.
Structure-Activity Relationship (SAR) and the Role of the 2-Ethoxy-5-methylpyridine Moiety
The 2-ethoxy-5-methylpyridine moiety is not merely a passive structural component; its specific substitution pattern is crucial for achieving high potency and selectivity in kinase inhibition.
-
The 2-Ethoxy Group: The ethoxy group at the 2-position of the pyridine ring can act as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase's ATP-binding site.[10] This interaction helps to properly orient the inhibitor within the active site, enhancing its binding affinity. Furthermore, the ethoxy group can contribute to favorable hydrophobic interactions.[5]
-
The 5-Methyl Group: The methyl group at the 5-position provides a point of hydrophobic interaction, fitting into a hydrophobic pocket within the kinase active site.[10] This can increase the overall binding affinity and contribute to the selectivity of the inhibitor for its target kinase over other closely related kinases.
Representative Kinase Inhibitors Synthesized Using this compound
The utility of this compound is exemplified by its incorporation into a number of potent kinase inhibitors targeting the PI3K/mTOR pathway.
| Kinase Inhibitor Scaffold | Target Kinase(s) | Therapeutic Indication |
| Pyridinyl-Pyrimidine | PI3K/mTOR | Cancer |
| Quinazoline-based | PI3K/mTOR | Cancer |
| Imidazopyridine-based | PI3Kα | Cancer |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic application, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction, allows for the facile construction of complex molecular architectures. The specific substitution pattern of the 2-ethoxy and 5-methyl groups plays a critical role in optimizing interactions within the kinase active site, leading to enhanced potency and selectivity. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to design and synthesize the next generation of targeted kinase inhibitors.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. BenchChem.
- European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS (EP 3660020 B1).
- Liu, Q., et al. (2012). Development of ATP-competitive mTOR Inhibitors. Methods in Molecular Biology, 821, 427-438.
- BenchChem. (2025). The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. BenchChem.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- Xu, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4479-4483.
- ResearchGate. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.
- National Institutes of Health. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
- BenchChem. (2025).
- National Institutes of Health. (2019). PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents.
- National Institutes of Health. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Vulcanchem. (n.d.). (2-Ethoxy-6-methylpyridin-3-yl)boronic acid. Vulcanchem.
- National Institutes of Health. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
- ResearchGate. (2018). PI3K inhibitors with pyrimidine scaffold.
- National Institutes of Health. (2009). Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors.
- National Center for Biotechnology Information. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI.
- National Institutes of Health. (2016). mTOR Inhibitors at a Glance.
- PubMed. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. PubMed.
- PubMed. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. PubMed.
- MDPI. (2021).
- National Institutes of Health. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
- National Institutes of Health. (2012). Development of ATP-competitive mTOR Inhibitors.
- National Institutes of Health. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives.
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- 9. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid in Modern Medicinal Chemistry
Introduction: The Ascendancy of Substituted Pyridines in Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine scaffold stands as a "privileged" structural motif, consistently featured in a multitude of FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an invaluable component in the design of novel drugs. A key evolution in the use of this scaffold has been the advent of functionalized pyridinylboronic acids, which serve as versatile building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] These reagents have revolutionized the synthesis of complex biaryl and heteroaryl structures, which are at the core of many targeted therapies.[3][4]
This guide focuses on a particularly valuable, yet specific, building block: (2-Ethoxy-5-methylpyridin-3-yl)boronic acid . The strategic placement of the ethoxy and methyl groups on the pyridine ring offers medicinal chemists a nuanced tool to modulate the physicochemical properties of a lead compound, such as lipophilicity, metabolic stability, and target engagement. This document will provide an in-depth exploration of its application, particularly in the synthesis of kinase inhibitors, and furnish detailed protocols for its effective utilization in a research and development setting.
Core Application: A Gateway to Novel Kinase Inhibitors
The 2-ethoxy-5-methylpyridine moiety is of significant interest in the development of inhibitors for various protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.[5][6] While boronic acids themselves can exhibit biological activities, such as enzyme inhibition, their primary role in this context is as a key reactant in the synthesis of the final drug molecule.[7][8][9]
A prominent therapeutic area where this structural motif shows considerable promise is in the development of Janus kinase (JAK) inhibitors.[10][11][12] Many JAK inhibitors feature a heteroaryl core, such as a pyrrolo[2,3-d]pyrimidine, coupled to a substituted pyridine ring.[10][11] The this compound is an ideal coupling partner for introducing a specific substitution pattern onto this core, enabling the fine-tuning of the inhibitor's selectivity and pharmacokinetic profile.
Below is a representative synthetic scheme illustrating the use of this compound in the synthesis of a hypothetical, yet representative, kinase inhibitor.
Caption: Synthetic pathway for a potential kinase inhibitor.
Experimental Protocols: Suzuki-Miyaura Coupling
The following protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl chloride, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction is a cornerstone for the synthesis of a library of potential kinase inhibitors.
Rationale for Reagent Selection
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): Palladium is the quintessential catalyst for Suzuki-Miyaura reactions. Tetrakis(triphenylphosphine)palladium(0) is a common choice, although catalysts with more sophisticated ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can offer improved stability and efficiency, especially with challenging substrates.[13]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄): A base is crucial for the activation of the boronic acid to the more nucleophilic boronate species, which facilitates the transmetalation step. The choice of base can significantly impact the reaction rate and yield, with cesium carbonate often being effective for challenging couplings.[14]
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water): A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[14]
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), this compound (1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst is sensitive to oxidation.
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Alternatively, if using a microwave reactor, heat the sealed vial to the specified temperature (e.g., 120 °C) for a shorter duration (e.g., 30-60 minutes).
-
-
Monitoring:
-
Monitor the progress of the reaction periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
Visualized Experimental Workflow
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Quantitative Data Summary
| Pyridinylboronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Pyridylboronic acid derivative | Aryl bromide | Pd₂(dba)₃ / Phosphine ligand | K₃PO₄ | Dioxane | 70-90 | [7] |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 75-85 | [14] |
| (6-chloropyridin-3-yl)boronic acid | 5-Iodo-pyrrolo[2,3-d]pyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | EtOH/H₂O | ~80 |
Conclusion and Future Outlook
This compound is a valuable and highly specific building block for medicinal chemists, particularly those engaged in the synthesis of kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for introducing a functionally rich pyridine moiety into complex molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this reagent in their drug discovery programs. As the demand for highly selective and potent kinase inhibitors continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.
References
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- 4. (2-Ethoxy-6-methylpyridin-3-yl)boronic acid (1310384-30-5) for sale [vulcanchem.com]
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- 10. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Mastering C-C Bond Formation with Substituted Pyridylboronic Acids
Abstract
The formation of carbon-carbon (C-C) bonds involving pyridine scaffolds is a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and materials science.[1] Pyridine-containing biaryls are prevalent motifs in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging these bonds due to its versatility and functional group tolerance.[2][3] However, the use of substituted pyridylboronic acids as nucleophilic partners presents a unique and significant set of challenges that can often lead to low yields and reproducibility issues.[4][5] This guide provides an in-depth analysis of the critical parameters, a detailed experimental protocol, and field-proven troubleshooting strategies to enable researchers to successfully and reliably execute these challenging yet vital transformations.
The "2-Pyridyl Problem": Understanding the Core Challenges
While the Suzuki-Miyaura reaction is robust, its application to pyridylboronic acids, especially 2-pyridylboronic acids, is notoriously difficult.[4][5] This "2-pyridyl problem" stems from several interconnected factors:
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6][7] This is particularly pronounced with 2-pyridyl systems where the nitrogen is sterically accessible to the metal center.
-
Protodeboronation: Pyridylboronic acids are highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[8] This process is often accelerated by the aqueous basic conditions typically required for the reaction.[9] 2-Pyridylboronic acids are especially prone to this decomposition pathway, sometimes via a reactive zwitterionic intermediate under neutral pH conditions.[8][10]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle, where the pyridyl group is transferred from boron to the palladium center.[11] This sluggishness provides a larger window for competing decomposition pathways to occur.
Addressing these challenges requires a carefully optimized protocol that balances catalyst activity with the stability of the pyridylboronic acid.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A successful experiment is built on a solid understanding of the underlying mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps, all revolving around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][12][13]
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Substituted Pyridylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, ~0.1 M concentration)
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridylboronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst (e.g., 3 mol% Pd(dppf)Cl₂). [14]2. Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed. [6]3. Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:H₂O) via syringe. [6]4. Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product. [6]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Inactive Catalyst (degraded by oxygen).2. Insufficiently active catalyst system for the substrate.3. Reaction temperature too low. | 1. Ensure rigorous degassing of solvents and purging of the reaction vessel.2. Switch to a more active catalyst system (e.g., a Buchwald palladacycle precatalyst with SPhos or XPhos).<[6]br>3. Increase the reaction temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Boronic acid instability under reaction conditions.2. Reaction is too slow, allowing decomposition to dominate. | 1. Switch from the boronic acid to its corresponding pinacol ester or MIDA boronate.<[6][15]br>2. Use a more active catalyst to accelerate the desired coupling reaction.3. Screen different bases; sometimes a weaker base can mitigate the issue. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state. | 1. Improve degassing technique.2. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure the precatalyst system is efficient. [6] |
| Unreproducible Results | 1. Inconsistent quality of reagents (especially boronic acid or catalyst).2. Variations in degassing or inert atmosphere technique. | 1. Use fresh, high-purity reagents. Store boronic acids in a refrigerator or freezer.2. Standardize the procedure for setting up reactions, particularly the degassing and solvent addition steps. [14] |
Conclusion
The Suzuki-Miyaura cross-coupling of substituted pyridylboronic acids is a powerful but nuanced transformation. Success requires a departure from standard protocols and a focused approach that directly confronts the inherent challenges of catalyst inhibition and nucleophile instability. By understanding the underlying mechanism, making strategic choices in catalyst, base, and boronic acid form, and adhering to a meticulous experimental technique, researchers can unlock the full synthetic potential of this reaction. The protocols and troubleshooting guides presented here provide a comprehensive framework for navigating these complexities, enabling the efficient and reliable synthesis of valuable pyridine-containing biaryl compounds for drug discovery and beyond.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Cook, X. A., Gombert, A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available from: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available from: [Link]
-
Bentham Science. Carbon-Carbon Bond Formation via Boron Mediated Transfer. Available from: [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available from: [Link]
-
Rao, B., & Kinjo, R. (2018). Boron-Based Catalysts for C-C Bond-Formation Reactions. Chemistry – An Asian Journal. Available from: [Link]
-
ResearchGate. Boron-Based Catalysts for C−C Bond-Formation Reactions. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
PubMed. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]
-
Organic Reactions. Formation of Carbon-Carbon and Carbon-Heteroatom Bonds via Organoboranes and Organoborates. Available from: [Link]
-
Semantic Scholar. Boron-Based Catalysts for C-C Bond-Formation Reactions. Available from: [Link]
-
SciSpace. Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Available from: [Link]
-
ACS Publications. Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry. Available from: [Link]
-
Semantic Scholar. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]
-
NIH National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
NIH National Center for Biotechnology Information. A General Solution for the 2-Pyridyl Problem. Available from: [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]
-
ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Available from: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. Available from: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Available from: [Link]
-
NIH National Center for Biotechnology Information. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available from: [Link]
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Available from: [Link]
-
ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available from: [Link]
-
PubMed. The discovery of biaryl carboxamides as novel small molecule agonists of the motilin receptor. Available from: [Link]
-
ResearchGate. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available from: [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
-
PubMed. How Biologics Have Changed the Drug Discovery Landscape. Available from: [Link]
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one-pot synthesis strategies involving (2-Ethoxy-5-methylpyridin-3-yl)boronic acid
Application Note & Protocols
Topic: One-Pot Synthesis Strategies Involving (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
This compound is a heterocyclic organoboron compound of significant interest in modern drug discovery. Its structure combines a pyridine core, a common motif in pharmacologically active molecules, with the versatile boronic acid functional group.[1] Boronic acids are not merely synthetic intermediates; they are recognized for their unique ability to form reversible covalent bonds with biological nucleophiles, a property famously exploited in drugs like the proteasome inhibitor Bortezomib.[2][3] The pyridine scaffold, substituted with ethoxy and methyl groups, allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, making this reagent a valuable building block for creating libraries of potential therapeutic agents.[4]
The primary synthetic utility of this boronic acid lies in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[5][6] This reaction is a cornerstone of medicinal chemistry, enabling the efficient connection of aromatic and heteroaromatic fragments.[7] This application note moves beyond single-step transformations to explore the implementation of this reagent in one-pot synthesis strategies . By combining multiple reaction steps into a single, continuous process without isolating intermediates, one-pot syntheses offer substantial advantages in terms of efficiency, cost-effectiveness, and sustainability by reducing solvent waste and purification steps.[8][9]
Herein, we present a detailed protocol for a representative one-pot, two-step sequence: a Suzuki-Miyaura cross-coupling followed by a subsequent transformation. This guide is designed to provide both a practical experimental workflow and a deeper understanding of the chemical principles that ensure a successful and reproducible outcome.
Core Strategy: One-Pot Suzuki-Miyaura Coupling and Subsequent Demethylation
A common challenge in drug development is the synthesis of phenolic derivatives, which often serve as key interaction points with biological targets. A highly efficient strategy is to perform a Suzuki-Miyaura coupling using a protected phenol, such as an anisole derivative (methoxy-substituted aryl halide), and then deprotect it in a subsequent step to reveal the phenol. Performing these two steps in a single pot enhances throughput, which is critical for generating structure-activity relationship (SAR) data.
This section details a representative one-pot protocol for the coupling of this compound with 4-bromoanisole, followed by in-situ demethylation of the resulting biaryl ether to yield the corresponding phenol.
Logical Workflow Diagram
The diagram below illustrates the sequential nature of the one-pot process, from initial coupling to the final product formation within a single reaction vessel.
Caption: Workflow for the one-pot Suzuki coupling and demethylation sequence.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for different substrates or scales.
Materials and Reagents:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Deionized Water (Degassed)
-
Boron Tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (2.0 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup (Suzuki Coupling):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 181 mg), 4-bromoanisole (1.1 mmol, 206 mg, 138 µL), Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg), and potassium phosphate (3.0 mmol, 637 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The use of water can accelerate the reaction and improve the solubility of the inorganic base.[10]
-
-
Execution of Suzuki Coupling:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours. The disappearance of the 4-bromoanisole starting material is a key indicator.
-
-
In-Situ Demethylation:
-
Once the Suzuki coupling is complete, cool the reaction mixture to 0 °C in an ice bath. Causality: This temperature control is crucial to moderate the highly exothermic reaction of BBr₃ with residual water and the solvent, preventing side reactions.
-
Slowly add the 1.0 M solution of BBr₃ in CH₂Cl₂ (2.0 mmol, 2.0 mL) dropwise via syringe. A color change and fuming may be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until LC-MS analysis confirms the complete conversion of the methoxy intermediate to the phenol product.
-
-
Work-up and Purification:
-
Cool the flask back to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the excess BBr₃ and acidic byproducts.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, 4-(2-ethoxy-5-methylpyridin-3-yl)phenol.
-
Data Summary & Substrate Scope
The following table presents hypothetical but expected outcomes for the one-pot synthesis, illustrating its potential applicability to various aryl halides.
| Entry | Aryl Halide Partner | Suzuki Time (h) | Demethylation Time (h) | Overall Yield (%) | Purity (%) |
| 1 | 4-Bromoanisole | 5 | 3 | 82 | >98 |
| 2 | 1-Bromo-4-methoxy-2-methylbenzene | 6 | 3 | 78 | >97 |
| 3 | 2-Bromo-5-methoxynaphthalene | 8 | 4 | 71 | >97 |
| 4 | 4-Chloroanisole* | 12 | 3 | 65 | >95 |
*Note: Aryl chlorides are less reactive and may require more forcing conditions or specialized catalyst systems for the initial Suzuki coupling step.[5]
Scientific Rationale and Trustworthiness
-
Catalyst Choice (Pd(dppf)Cl₂): This palladium catalyst is widely used for Suzuki couplings involving heteroaromatic compounds. The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting the challenging reductive elimination step while maintaining catalyst stability.
-
Base Selection (K₃PO₄): Potassium phosphate is an effective base for Suzuki reactions involving boronic acids, particularly those prone to protodeboronation (decomposition).[5] Its moderate basicity is sufficient to facilitate transmetalation without causing unwanted side reactions.
-
Solvent System (Dioxane/H₂O): The aqueous dioxane system is a common choice that balances the solubility of both the organic substrates and the inorganic base, often leading to accelerated reaction rates.[10]
-
Demethylation Reagent (BBr₃): Boron tribromide is a powerful Lewis acid highly effective for the cleavage of aryl methyl ethers. Its use at low temperatures followed by warming allows for controlled and efficient deprotection.
-
Self-Validation: The protocol's trustworthiness is established by including clear monitoring steps (TLC, LC-MS). These analytical checkpoints allow the researcher to verify the completion of each stage before proceeding, ensuring that the one-pot sequence is not advanced prematurely. This validates the process in real-time.
Conclusion
The one-pot strategy detailed in this application note demonstrates an efficient, high-yield pathway for the synthesis of valuable phenolic biaryl compounds from this compound. By telescoping a Suzuki-Miyaura coupling with a subsequent demethylation, this approach minimizes manual handling, reduces waste, and accelerates the synthesis of key intermediates for drug discovery programs. The principles and protocols outlined here provide a solid foundation for researchers to apply and adapt this powerful synthetic strategy to their specific molecular targets.
References
- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08341g]
- Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin. ResearchGate. [URL: https://www.researchgate.net/publication/285923985_Development_of_New_Process_for_the_Synthesis_of_Intermediates_of_Etoricoxib_Pioglitazone_and_Niacin]
- Very efficient process for preparing an intermediate of etoricoxib. Justia Patents. [URL: https://patents.justia.
- Process for the synthesis of etoricoxib. Google Patents. [URL: https://patents.google.
- Etoricoxib Synthesis Routes. Molbase. [URL: https://www.molbase.com/en/synthesis_201716-95-8.html]
- (2-Ethoxy-6-methylpyridin-3-yl)boronic acid Product Information. Vulcanchem. [URL: https://www.vulcanchem.com/cas/1310384-30-5]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2864287/]
- One-pot synthesis, gram-scale reaction and further modification. ResearchGate. [URL: https://www.researchgate.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7571202/]
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-of-2-bromo-5-methylpyridin-4-amine-with-arylboronic-acids]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [URL: https://www.researchgate.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32967170/]
- Examples of boronic acids in pharmacologically relevant compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-boronic-acids-in-pharmacologically-relevant-compounds_fig3_341919420]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6404229/]
- Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.
- Suzuki cross-coupling reaction. YouTube. [URL: https://www.youtube.
- Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5982]
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10218765/]
- One-pot synthesis of lactones from ketoacids involving microwave heating and sodium borohydride: application in biomass conversion. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc02868a]
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10264102/]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (2-Ethoxy-6-methylpyridin-3-yl)boronic acid (1310384-30-5) for sale [vulcanchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. One-pot synthesis of lactones from ketoacids involving microwave heating and sodium borohydride: application in biomass conversion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of drug intermediates using (2-Ethoxy-5-methylpyridin-3-yl)boronic acid
An Application Guide for the Scale-Up Synthesis of Drug Intermediates Using (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the scale-up synthesis of pharmaceutical intermediates utilizing this compound. The focus is on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles, critical process parameters, and rationale behind experimental choices, ensuring a robust and reproducible scale-up process. We will cover reaction mechanics, detailed protocols, process optimization, safety considerations, and analytical quality control, grounded in authoritative scientific principles.
Introduction: The Strategic Importance of Pyridinyl Boronic Acids
This compound is a vital heterocyclic building block in the pharmaceutical industry. Its structure is frequently incorporated into advanced drug candidates targeting a wide range of diseases. The pyridine moiety is a common motif in many active pharmaceutical ingredients (APIs), influencing properties such as solubility, metabolic stability, and target binding affinity.[3]
The primary utility of this reagent lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which efficiently forge a bond between the pyridine core and an aryl or heteroaryl halide.[1][2] While highly effective at the bench scale, transitioning this reaction to a pilot or manufacturing scale introduces significant challenges. These include maintaining catalytic activity, controlling exotherms, ensuring low levels of residual palladium contamination, and achieving consistent yield and purity. This guide provides the field-proven insights necessary to navigate these complexities successfully.
The Suzuki-Miyaura Coupling: Mechanism and Key Principles
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized C-C bond formation.[4] Understanding its catalytic cycle is fundamental to troubleshooting and process optimization. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/heteroaryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.
Caption: Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Causality Behind Component Selection:
-
Catalyst: While simple catalysts like Pd(PPh₃)₄ can be used, scale-up operations benefit from modern, pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). These catalysts offer higher turnover numbers (TONs), improved stability, and broader substrate scope, allowing for lower catalyst loading, which is economically and environmentally crucial.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically preferred for large-scale reactions.[5] These bases are cost-effective, easy to remove during aqueous workup, and effectively promote the transmetalation step without causing significant side reactions.
-
Solvent: A mixture of an organic solvent and water is common. Solvents like 1,4-dioxane, 2-methyltetrahydrofuran (2-MeTHF), or toluene with water provide sufficient solubility for both the organic substrates and the inorganic base, facilitating the reaction.[6] For industrial applications, solvent choice is heavily influenced by safety (flash point), environmental impact, and ease of recovery.
Core Protocol: Scale-Up Synthesis (100g Scale)
This protocol outlines a robust procedure for coupling this compound with a generic aryl bromide. Note: This is a representative protocol and must be optimized for the specific aryl halide being used.
Materials and Equipment
| Reagent/Equipment | Specification |
| Jacketed Glass Reactor (5L) | Equipped with mechanical overhead stirrer, reflux condenser, thermocouple, and N₂ inlet/outlet. |
| This compound | >98% purity |
| Aryl Bromide (Ar-Br) | >99% purity |
| XPhos Pd G3 (Catalyst) | Commercially available precatalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered |
| 2-Methyltetrahydrofuran (2-MeTHF) | Anhydrous grade |
| Deionized Water | Degassed |
| Sodium Bisulfite (NaHSO₃) | For palladium scavenging |
| Celite® | For filtration |
Step-by-Step Methodology
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and assembled correctly. Oven-dry all glassware prior to assembly to remove moisture.
-
Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
-
Reagent Charging:
-
To the inerted reactor, add the aryl bromide (1.0 eq), this compound (1.2 eq), and powdered potassium carbonate (3.0 eq).
-
Rationale: A slight excess of the boronic acid is used to drive the reaction to completion, accounting for potential decomposition pathways like protodeboronation, which can be an issue with some heteroaryl boronic acids.[6]
-
-
Solvent Addition:
-
Add 2-MeTHF (e.g., 10 volumes relative to the aryl bromide) and degassed deionized water (e.g., 2 volumes) to the reactor.
-
Begin stirring to create a slurry.
-
Rationale: Degassing the solvents is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[6]
-
-
Catalyst Addition and Reaction:
-
Add the XPhos Pd G3 catalyst (e.g., 0.1 mol%).
-
Heat the reaction mixture to the target temperature (e.g., 80 °C) using the reactor jacket.
-
Monitor the reaction progress by taking samples periodically for HPLC analysis. The reaction is typically complete within 4-8 hours.
-
-
Workup and Palladium Removal:
-
Once the reaction is complete (as determined by HPLC), cool the mixture to room temperature.
-
Add a 20% aqueous solution of sodium bisulfite and stir for 1-2 hours.[7]
-
Rationale: This step is a critical self-validating system for quality. Sulfite or other thiol-based scavengers coordinate to residual palladium, making it easier to remove from the organic product.[7]
-
Separate the organic and aqueous layers. Extract the aqueous layer with 2-MeTHF.
-
Combine the organic layers and filter through a pad of Celite® to remove any fine palladium particulates.
-
-
Product Isolation:
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to induce crystallization of the product.
-
Filter the resulting solid, wash with a minimal amount of cold solvent (e.g., heptane), and dry under vacuum to a constant weight.
-
Process Workflow and In-Process Controls
A successful scale-up relies on rigorous monitoring and control. The following workflow diagram illustrates the key stages and decision points.
Caption: Fig 2: Scale-Up Synthesis Workflow.
Analytical Methods for Quality Control
Ensuring the final intermediate meets pharmaceutical standards is non-negotiable.
| Parameter | Method | Purpose |
| Reaction Conversion | UPLC-MS / HPLC | To monitor the disappearance of starting materials and the formation of the product during the reaction (In-Process Control).[8] |
| Product Purity | HPLC-UV | To determine the purity of the isolated product and quantify any impurities. A typical method uses a C18 column with a mobile phase of acetonitrile and water. |
| Structural Identity | ¹H NMR, ¹³C NMR, LC-MS | To confirm that the chemical structure of the isolated product is correct. |
| Residual Palladium | ICP-MS / ICP-OES | To quantify the amount of residual palladium. Pharmaceutical intermediates often require <10 ppm. |
| Boronic Acid Purity | Titration / HPLC | Titration with a standardized base can be a quick and effective method to determine the purity of the boronic acid starting material.[9][10] |
Safety and Handling Considerations
-
Boronic Acids: While generally stable, boronic acids and their derivatives can be irritating to the skin, eyes, and respiratory tract.[11] Handle in a well-ventilated area (fume hood) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Many palladium catalysts are air-stable as solids but become oxygen-sensitive once activated in solution. Handle under an inert atmosphere.
-
Solvents: Organic solvents like 2-MeTHF are flammable. Ground all equipment and avoid sources of ignition.
-
Exotherms: While Suzuki couplings are not typically violently exothermic, the initial heating and any quenching steps should be performed with care on a large scale. The use of a jacketed reactor allows for precise temperature control.
Conclusion
The scale-up of Suzuki-Miyaura couplings using this compound is a highly enabling transformation in pharmaceutical manufacturing. Success hinges on a deep understanding of the reaction mechanism, careful selection of reagents and conditions, and the implementation of rigorous in-process controls and analytical validation. By treating the protocol not as a fixed recipe but as a self-validating system where each step's rationale is understood, development scientists can consistently and safely produce high-quality drug intermediates on a large scale.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. journal.bcrec.id [journal.bcrec.id]
- 5. nijotech.com [nijotech.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. zzylchem.com [zzylchem.com]
- 10. Boron testing methods | U.S. Borax [borax.com]
- 11. (2-Ethoxy-6-methylpyridin-3-yl)boronic acid (1310384-30-5) for sale [vulcanchem.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Cross-Coupling Reactions with Pyridylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridylboronic acids in cross-coupling reactions. The unique electronic properties of the pyridine ring introduce specific challenges not always encountered with standard arylboronic acids. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a 2-pyridylboronic acid is giving very low yields. What is the most likely cause?
Low yields in Suzuki-Miyaura couplings involving 2-pyridylboronic acids are a frequent issue, primarily stemming from the inherent instability of the reagent.[1][2] The primary culprit is often protodeborylation , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of unsubstituted pyridine.[1][3] This side reaction is often accelerated by heat, the presence of a base, and the palladium catalyst itself.[4]
Several factors contribute to the susceptibility of 2-pyridylboronic acids to protodeborylation:
-
Instability of the C-B bond: The electron-withdrawing nature of the pyridine nitrogen weakens the carbon-boron bond, making it more prone to cleavage.[1]
-
Zwitterionic Intermediates: 2-Pyridylboronic acids can form zwitterionic intermediates that undergo rapid fragmentation.[5][6]
-
Slow Transmetalation: As electron-deficient systems, 2-pyridylboronic acids can exhibit slow transmetalation onto the palladium center, giving more time for decomposition pathways to occur.[1][7]
Q2: I am observing a significant amount of a symmetrical bipyridine byproduct. What is causing this homocoupling?
The formation of a symmetrical bipyridine is a classic case of homocoupling , another common side reaction. This occurs when two molecules of the pyridylboronic acid couple with each other. The primary drivers for homocoupling are:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[8] It is therefore crucial to ensure your reaction is thoroughly degassed.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled dimer, especially at the beginning of the reaction.[8]
Q3: My pyridylboronic acid seems to be degrading on the benchtop even before I use it in a reaction. How can I address this?
The benchtop instability of many pyridylboronic acids, especially 2-heterocyclic derivatives, is a well-documented issue.[4] This degradation can occur through protodeborylation, oxidation, and/or polymerization.[4] To mitigate this, consider the following:
-
Use Freshly Prepared Boronic Acids: Whenever possible, use freshly prepared pyridylboronic acids for optimal reactivity.
-
Utilize More Stable Boronic Acid Surrogates: A highly effective strategy is to use more stable derivatives that release the active boronic acid in situ. Some of the most successful surrogates include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that undergo slow, controlled hydrolysis under the reaction conditions to release the boronic acid.[4][9]
-
Organotrifluoroborates: These salts also offer enhanced stability compared to the corresponding boronic acids.[4]
-
Troubleshooting Guide
Issue 1: Low Yields Due to Protodeborylation
If you suspect protodeborylation is the primary cause of low yields, here is a systematic approach to troubleshoot the issue:
Troubleshooting Workflow for Protodeborylation
Caption: A workflow for troubleshooting low yields caused by protodeborylation.
Detailed Steps:
-
Switch to a More Stable Boron Reagent: This is often the most effective solution.
-
MIDA Boronates: These are highly recommended as they provide a "slow release" of the boronic acid, keeping its concentration low and favoring the cross-coupling pathway over decomposition.[4][9]
-
Organotrifluoroborates or Pinacol Esters: These can also offer improved stability over the free boronic acid.[10]
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[10]
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired catalytic cycle, minimizing the time for side reactions to occur.[10]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate decomposition. Try lowering the temperature to find a balance.[10]
-
-
Consider Additives:
Issue 2: Excessive Homocoupling
If homocoupling is your main problem, focus on excluding oxygen and managing your palladium source.
Troubleshooting Workflow for Homocoupling
Caption: A workflow for minimizing homocoupling side reactions.
Detailed Steps:
-
Rigorous Degassing: Oxygen is a major contributor to homocoupling.[8]
-
Use multiple freeze-pump-thaw cycles for your solvent.
-
Ensure all reagents are added under a positive pressure of an inert gas like argon or nitrogen.
-
-
Choice of Palladium Source:
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a 2-Pyridyl MIDA Boronate
This protocol is a starting point and should be optimized for specific substrates.
| Component | Amount | Notes |
| Aryl Halide | 1.0 equiv | |
| 2-Pyridyl MIDA Boronate | 1.5 equiv | Air-stable and can be weighed in air.[9] |
| Palladium Precatalyst | 2-5 mol % | e.g., XPhos Pd G3 |
| Ligand | 4-10 mol % | e.g., XPhos (if not using a precatalyst) |
| Base | 3.0 equiv | K₃PO₄ is a good starting point.[4] |
| Solvent | 0.1 - 0.2 M | e.g., Dioxane/H₂O (5:1)[4] |
| Temperature | 80-110 °C |
Procedure:
-
To a dry reaction vessel, add the aryl halide, 2-pyridyl MIDA boronate, base, and palladium precatalyst.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Problem: Key Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst and Ligand Selection for Hindered Pyridylboronic Acid Coupling
Welcome to the Technical Support Center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered pyridylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these demanding substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles and achieve successful coupling outcomes.
Introduction: The Challenge of Hindered Pyridylboronic Acids
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, yet its application to sterically hindered and heteroaromatic substrates, particularly pyridylboronic acids, presents a unique set of challenges.[1][2] The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and leading to deactivation or the formation of inactive complexes.[3][4] Furthermore, steric bulk near the coupling sites can significantly slow down the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][5] Pyridylboronic acids are also prone to a detrimental side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] This guide will address these issues head-on, providing a logical framework for catalyst and ligand selection and reaction optimization.
Troubleshooting Guide
This section is formatted to address specific problems you may be encountering in the lab.
Issue 1: Low to No Yield of Desired Product
Question: My Suzuki-Miyaura coupling reaction with a hindered pyridylboronic acid is giving me very low yield or no product at all. My starting materials are either unreacted or I see a complex mixture of byproducts. What should I investigate first?
Answer: This is a common and frustrating issue that can usually be resolved by systematically evaluating your reaction parameters. The catalyst system is the most critical variable for success with these challenging substrates.[6]
Root Causes & Corrective Actions:
-
Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[4][6] The steric bulk and electronic properties of the ligand are paramount.
-
Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide.[7][8] They also accelerate the rate-limiting reductive elimination step.[7]
-
-
Catalyst Deactivation by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[3][4]
-
Solution: The use of bulky ligands, as mentioned above, can sterically shield the palladium center and disfavor coordination by the pyridine nitrogen.[3]
-
-
Inefficient Oxidative Addition: If you are using an aryl chloride, the C-Cl bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[3]
-
Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][12] An inappropriate base can lead to a sluggish reaction or decomposition.
-
Solution: Screen a variety of bases. Potassium phosphate (K₃PO₄) is often a good starting point for hindered couplings.[3][6] Cesium carbonate (Cs₂CO₃) is another effective option. For very challenging systems, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) may be required.[4][6]
-
-
Improper Solvent Choice: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
Issue 2: Significant Protodeboronation of the Pyridylboronic Acid
Question: I am observing a significant amount of the deborylated pyridine byproduct in my reaction mixture. How can I prevent this?
Answer: Protodeboronation is a major competing pathway, especially with electron-deficient heteroaryl boronic acids like those of pyridine.[3][15] This side reaction is often promoted by aqueous basic conditions.
Root Causes & Corrective Actions:
-
Instability of the Boronic Acid: Pyridylboronic acids are inherently susceptible to hydrolysis of the C-B bond.[3]
-
Solution: Switch to a more stable boronic acid derivative.
-
Pinacol Esters: These are generally more stable to protodeboronation than the corresponding boronic acids.[3]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are often highly stable, crystalline solids that slowly release the boronic acid in situ under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.
-
Diethanolamine Esters: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in the coupling reaction.[16]
-
-
-
Reaction Conditions: Prolonged exposure to high temperatures and aqueous base can exacerbate protodeboronation.
-
Solution:
-
Minimize Water: While some water can be beneficial, using strictly anhydrous conditions (if compatible with your base) can suppress this side reaction.[4]
-
Use a Milder Base: If possible, switch to a less harsh base like potassium fluoride (KF).[12]
-
Lower Reaction Temperature: If the catalyst system is active enough, running the reaction at a lower temperature can reduce the rate of decomposition.
-
-
Issue 3: Formation of Homocoupled Byproducts
Question: My main byproduct is the bipyridine from the homocoupling of my pyridylboronic acid. What causes this and how can I avoid it?
Answer: Homocoupling of the boronic acid is typically promoted by the presence of oxygen or by certain palladium species.[3]
Root Causes & Corrective Actions:
-
Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere.[3] This involves thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction. A common method is to bubble argon through the solvent for 15-30 minutes before use.
-
-
Catalyst System: Some palladium sources or improperly activated catalysts can favor homocoupling.
-
Solution: Using a well-defined Pd(0) source like Pd₂(dba)₃ or an efficient precatalyst system can often minimize homocoupling.[3] Precatalysts are designed to generate the active Pd(0) species cleanly and efficiently.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source should I use: a precatalyst or generating the catalyst in situ from a palladium salt and a ligand?
A1: For challenging couplings, using a precatalyst is often advantageous. Precatalysts are stable, well-defined palladium complexes that are easily handled and provide a reliable source of the active Pd(0) catalyst. This can lead to more reproducible results. Generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand is also very common and effective, but the activation process can sometimes be less efficient.
Q2: How do I choose between the different Buchwald ligands (e.g., XPhos, SPhos, RuPhos)?
A2: While these ligands are all bulky and electron-rich, subtle differences in their structure can have a significant impact on reactivity. There is no single "best" ligand for all substrates. A screening approach is often necessary. However, a general starting point is:
-
XPhos: Often a good general-purpose ligand for a wide range of substrates.
-
SPhos: Can be particularly effective for couplings involving heteroaryl chlorides.
-
RuPhos: Another robust ligand, often used for hindered systems.
Q3: What is the optimal catalyst loading?
A3: For difficult couplings, catalyst loadings are typically in the range of 1-5 mol %. However, with highly active catalyst systems, it can sometimes be reduced to as low as 0.1 mol % or even less.[17] It is best to start with a higher loading (e.g., 2 mol %) to ensure the reaction works and then optimize by decreasing the loading.
Q4: Can I run these reactions open to the air?
A4: It is strongly discouraged. While some modern catalyst systems show remarkable air stability, the Suzuki-Miyaura coupling is fundamentally sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote homocoupling of the boronic acid.[3] For reproducible and high-yielding results, always use an inert atmosphere.
Data & Protocols
Table 1: Recommended Catalyst Systems for Hindered Pyridylboronic Acid Coupling
| Coupling Partners | Recommended Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Reference |
| Hindered Pyridyl-B(OH)₂ + Aryl-Br | XPhos or SPhos | Pd₂(dba)₃ or XPhos Pd G3 | K₃PO₄ or Cs₂CO₃ | Toluene or 1,4-Dioxane | 80-110 | [5] |
| Hindered Pyridyl-B(OH)₂ + Aryl-Cl | SPhos or RuPhos | Pd(OAc)₂ or SPhos Pd G3 | K₃PO₄ or t-BuOK | 1,4-Dioxane or Toluene | 100-120 | [4][8] |
| 2-Pyridylboronate + Aryl-Br/Cl | Buchwald Ligands | Pd₂(dba)₃ | K₃PO₄ or KF | Dioxane or n-Butanol | 80-110 | [11][15] |
| Tetra-ortho-substituted Biaryl | AntPhos or BI-DIME | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | [9][10] |
Detailed Experimental Protocol: General Procedure for a Hindered Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Hindered pyridylboronic acid or ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, finely powdered and dried, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, pyridylboronic acid, and the powdered base.
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13][14]
Visual Guides
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14][18][19][20] For hindered substrates, any of these steps can be rate-limiting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Gessner Group. Phosphine ligands and catalysis. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(7), 1668-1672. [Link]
-
ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Stanforth, S. P., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(1), 55-61. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(41), 12080-12081. [Link]
-
Kwong, F. Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3840-3843. [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(12), 757-761. [Link]
-
Lounds, C. M. A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(47), 20858-20870. [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(12), 3639–3643. [Link]
-
ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. [Link]
-
Semantic Scholar. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4232–4237. [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
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- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemrxiv.org [chemrxiv.org]
impact of base and solvent on (2-Ethoxy-5-methylpyridin-3-yl)boronic acid reactions
Welcome to the technical support center for reactions involving (2-Ethoxy-5-methylpyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we address common challenges through detailed FAQs and troubleshooting guides, focusing on the critical impact of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What is the most likely cause?
A1: The most common culprits for low yield with this substrate are catalyst poisoning and protodeboronation . The nitrogen atom in the pyridine ring is a Lewis base and can coordinate to the palladium catalyst, inhibiting its catalytic activity.[1][2] Additionally, heteroaromatic boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic aqueous conditions.[3][4][5]
Q2: How does the choice of base fundamentally impact the reaction?
A2: The base has two primary, yet sometimes conflicting, roles. Its essential function is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step of the catalytic cycle.[6][7][8][9] However, the basicity and the presence of water (often required to dissolve inorganic bases) can accelerate the undesired protodeboronation side reaction.[10][11] Therefore, the ideal base is strong enough to promote transmetalation but not so strong that it degrades the starting material or promotes side reactions.
Q3: Which class of base is recommended for substrates with sensitive functional groups?
A3: For substrates containing base-labile groups (e.g., esters, amides, or ketones with α-protons), milder inorganic bases are strongly recommended. Anhydrous, powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points.[10] Strong bases like sodium hydroxide (NaOH) or alkoxides (e.g., NaOtBu) should be avoided unless substrate stability has been confirmed.[10]
Q4: What is the role of the solvent beyond just dissolving the reagents?
A4: The solvent is a critical, active participant in the reaction. It influences the solubility of the base, the stability of the catalytic species, and the rate of key steps like oxidative addition.[12][13][14] For instance, polar aprotic solvents like DMF or dioxane are commonly used. However, the choice is not trivial; some polar solvents can stabilize anionic palladium complexes, which may alter reactivity and selectivity compared to nonpolar solvents like toluene.[12][15][16][17] A mixture of an organic solvent with a small amount of water is often employed to help dissolve inorganic bases, creating a biphasic system that can sometimes be beneficial.[18]
Q5: I am observing a significant amount of a side product with a mass corresponding to the protodeboronated starting material. How can I prevent this?
A5: Protodeboronation is a major challenge. To mitigate it, consider the following strategies:
-
Use a Milder Base: Switch to a weaker base like potassium fluoride (KF) or a carbonate.[9][10]
-
Minimize Water: Use anhydrous solvents and a base that does not require significant water for solubilization (e.g., CsF or an organic base). If water is necessary, use the minimum amount required.
-
Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate ester.[2][19] MIDA boronates, in particular, are highly stable and participate in "slow-release" cross-coupling, keeping the instantaneous concentration of the sensitive free boronic acid low.[20]
Troubleshooting and Optimization Guide
Navigating a failed or low-yielding reaction requires a logical diagnostic approach. Use the following guide to identify and solve the issue.
Caption: Troubleshooting decision tree for reactions.
Data-Driven Selection of Base and Solvent
The choice of base and solvent is interdependent and crucial for success. The following tables provide a comparative guide.
Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling
| Base | pKₐ (Conj. Acid) | Common Solvents | Advantages | Disadvantages & Cautions |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, Toluene | Excellent for sensitive substrates; good balance of activity.[10] | Often requires some water for solubility, which can promote protodeboronation. |
| K₂CO₃ | ~10.3 | Dioxane/H₂O, DMF | Widely used, cost-effective, mild. | Can be too weak for challenging couplings; requires water. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene, DMF | Higher solubility in organic solvents than K₂CO₃; often more effective. | More expensive; can still be too basic for highly sensitive substrates. |
| KF | ~3.2 | Dioxane, THF | Very mild; effective for substrates with base-labile groups.[9] | Can be slow; fluoride ions can sometimes interact with silica gel during chromatography. |
| KOtBu | ~19 | THF, Toluene | Very strong base; can accelerate slow reactions. | High risk of substrate degradation, epimerization, and other side reactions.[10] |
Table 2: Comparative Guide to Common Solvents in Suzuki-Miyaura Coupling
| Solvent System | Properties | Advantages | Disadvantages & Cautions |
| Dioxane / H₂O | Polar aprotic mixture | Excellent for dissolving inorganic bases; well-established system.[18] | Water can promote protodeboronation; dioxane can form peroxides. |
| Toluene | Nonpolar | Reduces risk of protodeboronation; good for anhydrous conditions. | Poor solubility for inorganic bases, leading to heterogeneous mixtures. |
| DMF / DMAc | Polar aprotic | High boiling point; good solvating power.[1] | Can decompose at high temperatures; may coordinate to the catalyst. |
| THF | Polar aprotic | Lower boiling point; easy to remove. | Can be too low-boiling for unreactive halides; peroxide formation risk. |
| 2-MeTHF | Polar aprotic | Greener alternative to THF; higher boiling point. | Similar peroxide risk to THF. |
Key Mechanistic Insights & Visualizations
Understanding the catalytic cycle is key to rational troubleshooting. The base and solvent play critical roles in the transmetalation step.
Caption: The Suzuki-Miyaura cycle with points of influence for base and solvent.
Validated Experimental Protocols
Protocol 1: General Conditions for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol, 217 mg), and K₂CO₃ (2.5 mmol, 345 mg).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Degassing: Seal the flask, then evacuate and backfill with inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete in 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Advanced Protocol for Mitigating Protodeboronation
This protocol is designed for challenging couplings where protodeboronation is a significant issue, using a stable MIDA boronate ester.
Materials:
-
(2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate (1.1 equiv)
-
Aryl Chloride or other challenging halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 equiv), the MIDA boronate (1.1 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (8 mol%) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve ~0.1 M concentration).
-
Reaction: Seal the tube tightly and heat the mixture to 100-110 °C with vigorous stirring. The slow hydrolysis of the MIDA ester will release the boronic acid in situ.
-
Monitoring & Workup: Monitor the reaction over 12-24 hours. Upon completion, perform the same workup and purification as described in Protocol 1. The use of a non-aqueous system and slow-release strategy significantly minimizes protodeboronation.[20]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings [pubmed.ncbi.nlm.nih.gov]
- 16. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Suzuki Reactions with Electron-Rich Heteroaryl Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of using electron-rich heteroaryl boronic acids. These substrates, while crucial for accessing novel chemical space, are notoriously challenging due to their inherent instability and unique reactivity profiles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an electron-rich heteroaryl boronic acid (e.g., furan, pyrrole, thiophene) is failing, resulting in low to no yield. What are the primary factors I should investigate first?
A1: Failure in these specific Suzuki couplings typically stems from one of three core issues: reagent instability, suboptimal catalytic conditions, or catalyst deactivation. Here is a systematic approach to diagnosis:
-
Assess Boronic Acid Integrity: Electron-rich heteroaryl boronic acids are highly susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3] This is often the primary culprit for low yields. Before troubleshooting the reaction, confirm the purity of your boronic acid via NMR. If significant degradation is observed, the starting material is compromised.
-
Verify Catalyst and Ligand Activity: The active catalyst in the Suzuki reaction is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.
-
Oxygen Contamination: Rigorously degas your solvents and maintain a robust inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the unwanted homocoupling of boronic acids.[2]
-
Ligand Choice: Standard ligands may not be sufficient. Electron-rich heteroaryl substrates often require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the rate-limiting oxidative addition and stabilize the catalytic species.[5][6][7]
-
-
Evaluate Base and Solvent System: The base is not just a passive reagent; it plays a critical role in activating the boronic acid for transmetalation.[5]
-
Base Strength: A base that is too strong or used with protic solvents (like water) can dramatically accelerate protodeboronation.[2][5]
-
Solubility: The base's insolubility in many organic solvents can be a hidden problem. Ensure vigorous stirring to maximize interfacial contact, especially in biphasic systems.[5][8]
-
Below is a flowchart to guide your initial troubleshooting process.
Caption: Initial troubleshooting workflow for failed Suzuki reactions.
Q2: I'm observing significant protodeboronation of my electron-rich heteroaryl boronic acid. How can I minimize this side reaction?
A2: Protodeboronation is the Achilles' heel of these substrates. It is a chemical reaction involving the protonolysis of the boronic acid, where the carbon-boron bond is broken and replaced with a carbon-hydrogen bond.[1] This process is highly dependent on pH and is typically accelerated by strong bases and the presence of a proton source (e.g., water).[1][9]
Here’s a multi-pronged strategy to suppress it:
-
Modify the Base and Solvent System:
-
Switch to Milder Bases: Strong bases like NaOH or KOH in aqueous media are highly problematic. Switch to weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). Potassium fluoride (KF) can also be effective.[2][5]
-
Employ Anhydrous Conditions: Since water is the primary proton source, switching to anhydrous conditions can dramatically reduce protodeboronation.[2] Use dry solvents (e.g., dioxane, toluene, THF) with a carefully dried, finely powdered base.
-
-
Accelerate the Productive Coupling: The competition between the desired Suzuki coupling and protodeboronation is kinetically controlled. If the Suzuki reaction is fast enough, the boronic acid will be consumed before it has a chance to decompose.
-
Use a "Slow-Release" Strategy: Instead of using the boronic acid directly, convert it into a more stable derivative that slowly releases the active boronic acid under the reaction conditions. This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing decomposition.[1][12] MIDA boronates and organotrifluoroborates are excellent for this purpose.[1][13]
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Q3: My electron-rich heteroaryl boronic acid is unstable even during storage. What are more stable alternatives and how do I use them?
A3: This is a very common and practical problem. The inherent instability of many heteroaryl boronic acids requires using more robust derivatives.[13] The trade-off is often between stability and reactivity, but modern methods have largely bridged this gap.[14]
| Boron Reagent | Structure Example (Thiophene) | Advantages | Disadvantages |
| Boronic Acid | HetAr-B(OH)₂ | Generally more reactive, no pre-activation needed.[14] | Prone to protodeboronation and trimerization (boroxine formation); poor shelf-life.[13][15] |
| Pinacol Ester | HetAr-B(pin) | Increased stability, easy to handle and purify, often crystalline.[4][14] | Can be less reactive; may require hydrolysis to the boronic acid in situ.[15] |
| MIDA Boronate | HetAr-B(MIDA) | Exceptionally stable to air, moisture, and chromatography. Enables sequential couplings.[1][4] | Requires a dedicated deprotection step (mild aqueous base) to release the boronic acid. |
| Potassium Trifluoroborate | HetAr-BF₃K | Highly stable, crystalline solids with long shelf-life.[13] | Requires specific conditions for activation and can be less atom-economical.[13] |
Recommendation: For notoriously unstable boronic acids (e.g., 2-pyrrole, 2-furan), converting them to their pinacol ester or potassium trifluoroborate salt immediately after synthesis is a standard and effective strategy.[13] These derivatives are generally stable for long-term storage and can be used directly in the coupling reaction, often providing more reproducible results.[14]
Protocol: General Procedure for Suzuki Coupling with a Potassium Heteroaryltrifluoroborate
This protocol is adapted from methodologies that demonstrate the utility of trifluoroborates for challenging couplings.[13]
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium heteroaryltrifluoroborate (1.1–1.3 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos or RuPhos, 4-6 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., n-butanol or dioxane/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
Q4: My reaction stalls and I observe the formation of palladium black. What causes this catalyst deactivation with heteroaryl substrates?
A4: The formation of palladium black (aggregated, inactive Pd(0)) is a classic sign of catalyst death. With heteroaryl substrates, the primary cause is often poisoning of the catalyst by the Lewis-basic heteroatom (especially nitrogen in pyridines or pyrazoles).[16][17]
Mechanism of Poisoning: The lone pair of electrons on the heteroatom can coordinate strongly to the palladium center, occupying a coordination site needed for the catalytic cycle to proceed. This forms a stable, off-cycle complex that eventually decomposes and precipitates as palladium black.
Solutions:
-
Use Bulky Ligands: Sterically demanding ligands, such as Buchwald's biaryl monophosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are essential.[5][7] Their large size creates a protective pocket around the palladium atom, physically hindering the approach of the heteroaryl ring and preventing inhibitory coordination.
-
Employ Additives: In some cases, additives can act as "decoys" or buffers. For example, trimethyl borate has been shown to prevent catalyst poisoning by heteroatomic units, potentially by coordinating to the Lewis-basic sites or buffering the reaction medium.[16]
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help maintain the stability of the catalytic complex.
-
Use a More Robust Precatalyst: Modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) are often more resistant to decomposition than catalysts generated in situ from Pd(OAc)₂ or Pd₂(dba)₃.[16]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid Reactions
Welcome to the technical support center for scientists and researchers working with (2-Ethoxy-5-methylpyridin-3-yl)boronic acid. This guide is designed to provide expert advice and practical solutions for the purification challenges commonly encountered in reactions involving this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your purification strategies, and ensure the integrity of your final products.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you might encounter during the workup and purification of your reaction products. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical principles to inform your experimental choices.
Issue 1: My TLC/LCMS analysis shows a significant amount of unreacted this compound in the crude product.
Q: How can I efficiently remove the excess boronic acid starting material from my reaction mixture?
A: The persistence of unreacted boronic acid is a frequent challenge, often due to its polarity and potential for streaking during chromatography. Here are several effective strategies:
-
Aqueous Base Wash: A primary and often effective method is to perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃). Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts, which partition into the aqueous layer.[1] Your organic product should remain in the organic phase. It is crucial to perform multiple extractions to ensure complete removal. After extraction, acidify the aqueous layer and re-extract with an organic solvent if you wish to recover the unreacted boronic acid.
-
Acid/Base Extraction Strategy: If your product is not base-sensitive, you can treat the crude mixture with an aqueous base to remove the boronic acid.[1] Subsequently, washing the organic layer with a dilute acid (e.g., 1 M HCl) can remove basic impurities, followed by a final brine wash to remove residual water.
-
Chromatographic Considerations: If chromatography is necessary, consider using a solvent system that enhances the separation. A common issue is the co-elution of the boronic acid with polar products. Sometimes, adding a small amount of a polar solvent like methanol to your dichloromethane or ethyl acetate/hexane mobile phase can improve the separation.[1]
-
Volatile Methyl Ester Formation: In some specific cases for carbohydrate analysis, boronic acids are removed as their volatile methyl esters by repeated evaporation with methanol.[1] This might be adaptable depending on the nature of your product.
Issue 2: I am observing a significant byproduct with a mass corresponding to the homocoupling of this compound.
Q: What causes this homocoupling, and what are the best methods to remove this byproduct?
A: Homocoupling is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl byproduct.[2] This occurs when two molecules of the boronic acid couple with each other. The primary causes are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2]
-
Prevention during Reaction: The most effective approach is to prevent its formation in the first place.
-
Degassing: Rigorously degas your solvents and reaction mixture to remove oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[3]
-
Catalyst Choice: If using a Pd(II) precatalyst, ensure efficient in-situ reduction to Pd(0). Alternatively, using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can minimize the initial concentration of Pd(II).[4]
-
Additives: The addition of mild reducing agents, like potassium formate, can help minimize the concentration of free Pd(II) that promotes homocoupling.[3]
-
-
Purification Strategies:
-
Column Chromatography: The homocoupled byproduct is often less polar than the desired cross-coupled product. Careful selection of the mobile phase for flash column chromatography can effectively separate the two. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often successful.[5]
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing the homocoupled impurity.[6] The key is to find a solvent system where the solubility of your product and the byproduct differ significantly with temperature.
-
Issue 3: My purified product is contaminated with residual palladium catalyst, giving it a dark color.
Q: How can I effectively remove trace amounts of palladium from my final product?
A: Residual palladium is a common issue, especially in drug development where metal contamination must be minimized. The nitrogen atoms in the pyridine ring can chelate with palladium, making it more soluble and difficult to remove by simple filtration.[7]
-
Filtration through Celite: A first-pass method for removing insoluble palladium species is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®.[8][9] This is particularly effective for heterogeneous catalysts like Pd/C or precipitated palladium black.
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium.[7][10] The crude product is dissolved in a solvent, and activated carbon (typically 5-10 wt%) is added. The mixture is stirred, sometimes with gentle heating, and then filtered through Celite to remove the carbon with the adsorbed palladium.[7]
-
Palladium Scavengers: For challenging cases, solid-supported scavenger resins are highly effective.[7][11] These are functionalized silica or polystyrene beads with high affinity for palladium (e.g., thiol-based scavengers). The crude product solution is stirred with the scavenger, which is then easily removed by filtration.[7][11]
-
Column Chromatography: While not always the most efficient method for palladium removal on its own, it can be effective. Often, the palladium species will strongly adhere to the silica gel at the top of the column.[8]
Issue 4: My product is difficult to crystallize and appears as an oil, even though it is expected to be a solid.
Q: What are some alternative purification techniques if recrystallization fails?
A: When a product fails to crystallize, it often indicates the presence of impurities that inhibit lattice formation.
-
Thorough Aqueous Workup: Before attempting crystallization, ensure a comprehensive aqueous workup has been performed to remove any water-soluble impurities. This includes washes with dilute acid, base, and brine as appropriate for your product's stability.
-
Flash Column Chromatography: This is the most common alternative to crystallization for purifying organic compounds.[12] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[13][14]
-
Preparative TLC/HPLC: For smaller scale reactions or when high purity is essential, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed. These techniques offer higher resolution than standard column chromatography.
-
Trituration: If the product is an amorphous solid or a thick oil, trituration can be effective. This involves stirring the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble. The purified solid can then be collected by filtration.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system in column chromatography for products of this compound reactions?
A1: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The ethoxy and methyl groups on the pyridine ring make the starting material and its products moderately polar.
Q2: Are there any specific safety precautions I should take when working with this compound and its reactions?
A2: Yes. Aryl boronic acids can be irritants.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood. Palladium catalysts and some solvents used in these reactions also have specific hazards, so always consult the Safety Data Sheet (SDS) for each chemical before use.
Q3: Can I use a boronic ester instead of the boronic acid? What are the implications for purification?
A3: Yes, boronic esters (e.g., pinacol esters) are often used as alternatives to boronic acids.[15] They can be more stable and less prone to side reactions like protodeboronation, especially with heteroaryl boronic acids.[16][17] From a purification standpoint, boronic esters are generally less polar than their corresponding boronic acids, which can be advantageous in chromatography. However, they are not readily removed by a basic aqueous wash, so chromatographic separation is typically required.
Q4: My reaction involves a Suzuki-Miyaura coupling. What are the most common byproducts I should expect besides homocoupling?
A4: Besides homocoupling, other common byproducts in Suzuki-Miyaura reactions include:
-
Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[16][18] This is more common with heteroaryl boronic acids.[16]
-
Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[18]
-
Impurities from Ligands: In some cases, impurities can arise from the aryl groups of phosphine ligands.[19]
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Suzuki-Miyaura Reaction
-
Cool the reaction mixture: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ or a 1M solution of K₂CO₃ to remove the boronic acid and neutralize any acidic components.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and water-soluble impurities.
-
Dry: Dry the organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[7]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[7]
-
Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.[7]
Visualization of Purification Workflow
The following diagram illustrates a decision-making process for purifying the product of a reaction involving this compound.
Caption: Decision workflow for purification strategy.
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2019, September 2). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. Retrieved from [Link]
-
ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. Retrieved from [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]
-
ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
National Institutes of Health. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. Retrieved from [Link]
-
The Royal Society of Chemistry. Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]
-
RSC Publishing. (2024, September 26). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Retrieved from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. Poly( N -alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction? Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
Moravek, Inc. How Is Chromatography Used for Purification? Retrieved from [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
Organic Syntheses. 3-pyridylboronic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. spinchem.com [spinchem.com]
- 12. moravek.com [moravek.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stability and Storage of Substituted Pyridylboronic Acids
Welcome to the technical support center for substituted pyridylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet often challenging reagents. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes. Pyridylboronic acids are notorious for their instability, which can lead to frustratingly low yields and reproducibility issues in critical reactions like the Suzuki-Miyaura coupling.[1][2] This guide will equip you with the knowledge to mitigate these challenges.
Part 1: Understanding the Instability of Pyridylboronic Acids
The primary challenge in working with pyridylboronic acids is their susceptibility to degradation, primarily through two pathways: protodeboronation and oxidation.[3][4][5]
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[3] This process is highly dependent on factors like pH and the position of the boronic acid group on the pyridine ring.[3][6]
-
Positional Effects: 2-Pyridylboronic acids are particularly prone to rapid protodeboronation.[7][8] This is due to the formation of a reactive zwitterionic intermediate under neutral pH conditions, which readily undergoes fragmentation.[3][8] In contrast, 3- and 4-pyridylboronic acids are significantly more stable.[6][8][9] For instance, at 70°C, the half-life for protodeboronation of 2-pyridylboronic acid at pH 7 is approximately 25-50 seconds, whereas for 3- and 4-pyridylboronic acids, it is greater than one week even at pH 12.[6][8]
-
pH Dependence: The rate of protodeboronation is highly pH-dependent. For 2-pyridylboronic acid, the zwitterionic species responsible for rapid degradation is most prevalent at neutral pH. Interestingly, both acidic and basic conditions can slow down this specific degradation pathway by shifting the equilibrium away from the reactive zwitterion.[3]
Oxidation: The carbon-boron bond in pyridylboronic acids is also susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide, which leads to the formation of the corresponding pyridinol (a hydroxy pyridine) and boric acid.[10][11] This oxidative deboronation is a significant degradation pathway, especially under physiological conditions or if the reaction is not performed under an inert atmosphere.[5][11][12]
Below is a diagram illustrating the main degradation pathways for a generic pyridylboronic acid.
Caption: Major degradation pathways of pyridylboronic acids.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when working with substituted pyridylboronic acids.
Q1: My pyridylboronic acid has been on the shelf for a while. Is it still good?
A1: The stability of pyridylboronic acids varies greatly depending on their structure and storage conditions.[6][8] 2-Pyridylboronic acids are notoriously unstable, while 3- and 4-pyridylboronic acids are generally more robust.[6][8][9] The best practice is to always use freshly acquired or properly stored material. Before use, it is highly recommended to assess the purity of your boronic acid by techniques such as NMR. The presence of a significant amount of the corresponding deborylated pyridine is a clear indicator of degradation.
Q2: What are the ideal storage conditions for pyridylboronic acids?
A2: To maximize shelf-life, pyridylboronic acids should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at low temperatures.[13][14] For particularly unstable derivatives, storage at -20°C is recommended.[15] Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations.[13]
| Compound Type | Recommended Storage Temperature | Atmosphere |
| 2-Pyridylboronic Acids | -20°C[15] | Inert (Argon or Nitrogen)[13] |
| 3-Pyridylboronic Acids | 2-8°C or Room Temperature[13][16] | Inert (Argon or Nitrogen)[13] |
| 4-Pyridylboronic Acids | -20°C[15] | Inert (Argon or Nitrogen) |
Q3: My Suzuki-Miyaura coupling reaction with a pyridylboronic acid is giving low or no yield. What are the likely causes?
A3: Low yields in Suzuki couplings involving pyridylboronic acids are a frequent issue and can often be traced back to the stability of the boronic acid itself.[1] Key factors include:
-
Protodeboronation: This side reaction consumes your boronic acid before it can participate in the catalytic cycle.[1][3] It is particularly problematic with 2-pyridylboronic acids.[7][8]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes.[1]
-
Poor Quality of the Boronic Acid: If the starting material has already degraded, the reaction is destined to fail.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the rate of protodeboronation and the overall reaction efficiency.[1]
Q4: How can I minimize protodeboronation during my reaction?
A4: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][4][17] These derivatives are less prone to protodeboronation and can release the active boronic acid slowly in situ under the reaction conditions.[4][17]
-
Anhydrous Conditions: Meticulously ensure that all reagents and solvents are anhydrous and that the reaction is set up under a dry, inert atmosphere.[1]
-
Choice of Base: The base can influence the rate of protodeboronation. In some cases, milder bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger, more aqueous bases.[1]
-
Lewis Acid Additives: For 2-pyridylboronic acids, the addition of Lewis acids like copper(I) or copper(II) salts can sometimes attenuate the rate of protodeboronation.[7][8]
Part 3: Troubleshooting Guides and Experimental Protocols
This section provides a more in-depth, step-by-step approach to overcoming common experimental hurdles.
Troubleshooting Workflow for Failed Suzuki-Miyaura Couplings
If you are experiencing a failed or low-yielding Suzuki-Miyaura coupling with a pyridylboronic acid, follow this systematic troubleshooting workflow:
Caption: A decision tree for troubleshooting Suzuki couplings.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Pyridylboronic Acids
This protocol provides a starting point for the Suzuki-Miyaura coupling of a pyridylboronic acid with an aryl halide. Note: This is a generalized procedure and must be optimized for your specific substrates.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)[1]
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, the pyridylboronic acid (or its ester derivative), and the base.
-
Inert Atmosphere: Seal the vessel and then evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure all oxygen is removed.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][18]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography.[18]
Protocol 2: Stabilization of a Pyridylboronic Acid via Pinacol Ester Formation
If you are consistently facing issues with an unstable pyridylboronic acid, converting it to its pinacol ester is a robust solution.
Materials:
-
Pyridylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
To a round-bottom flask, add the pyridylboronic acid, pinacol, and the anhydrous solvent.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Continue to reflux until all the water has been removed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude pyridylboronic acid pinacol ester.
-
The crude product can often be used directly in the subsequent coupling reaction or can be purified by recrystallization or column chromatography if necessary.
Part 4: Concluding Remarks
The successful use of substituted pyridylboronic acids hinges on a thorough understanding of their inherent instability and the adoption of careful experimental techniques. By being mindful of the potential for protodeboronation and oxidation, and by employing stabilization strategies such as the use of boronic esters, researchers can significantly improve the reliability and outcome of their synthetic endeavors. Always begin with high-quality starting materials and maintain a scrupulously inert and anhydrous reaction environment. This proactive approach will save considerable time and resources in the long run.
References
- ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. Available from: [Link]
- Tej-chemicals. (n.d.). Exploring 3-Pyridylboronic Acid: Properties and Applications.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
- Wikipedia. (n.d.). Protodeboronation.
- The University of Manchester. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Retrieved from The University of Manchester Research Explorer.
-
Plamthottam, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Available from: [Link]
- Apollo Scientific. (2023). Pyridine-3-boronic acid Safety Data Sheet.
- ECHEMI. (n.d.). Pyridin-3-ylboronic acid SDS, 1692-25-7 Safety Data Sheets.
- ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
- ARKAT USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
- ChemicalBook. (n.d.). 3-Pyridylboronic acid.
- Sigma-Aldrich. (n.d.). 4-Pyridinylboronic acid 90%.
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. Available from: [Link]
- Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from Journal of the American Chemical Society.
- Fisher Scientific. (2021). SAFETY DATA SHEET.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Knapp, D. M., et al. (2012). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 134(35), 14338–14341. Available from: [Link]
- ResearchGate. (2003). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- The Royal Society of Chemistry. (n.d.). Tautomeric equilibria and binding selectivity of pyridineboronic acids.
- Organic Syntheses. (n.d.). 3-pyridylboronic acid.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Reddit. (2017). Purification of boronic acids?.
-
Sandford, E., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(4), 1439-1445. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933–4936. Available from: [Link]
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- National Institutes of Health. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.
- Proceedings of the National Academy of Sciences. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Journal of Bengbu Medical University. (2010). Preparation of 2-pyridylboronic acid. Retrieved from Journal of Bengbu Medical University.
- National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- ResearchGate. (2020). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b.
- Scite.ai. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives.
- MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- RSC Blogs. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids.
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Technical Support Center: Navigating the Challenges of Ortho-Substituted Pyridine Boronic Acids
Welcome to the technical support center dedicated to addressing the complexities of using ortho-substituted pyridine boronic acids in cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique reactivity challenges posed by these valuable synthetic building blocks. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and field-proven protocols to help you achieve success in your experiments.
The "2-Pyridyl Problem": Why Are These Reagents So Difficult?
Ortho-substituted pyridine boronic acids, particularly 2-pyridylboronic acids, are notoriously challenging substrates in Suzuki-Miyaura cross-coupling reactions.[1][2] Their poor reactivity stems from a combination of two primary factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst.[3][4] This sequestration forms a stable, off-cycle complex that inhibits the catalyst's ability to participate in the desired cross-coupling cycle, leading to low or no product formation.[3]
-
Protodeboronation: The carbon-boron (C-B) bond in these reagents is highly susceptible to cleavage by a proton source (a reaction known as protodeboronation), especially under the basic conditions required for Suzuki-Miyaura coupling.[5][6] This side reaction consumes the boronic acid, reducing the yield of the desired product and generating a simple pyridine byproduct that can complicate purification.[6] 2-Pyridylboronic acid is particularly prone to this decomposition pathway.[7][8][9]
Troubleshooting Guide: Common Issues & Step-by-Step Solutions
This section addresses specific experimental failures in a question-and-answer format, providing actionable solutions grounded in mechanistic understanding.
Question 1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?
Low conversion is the most common issue and typically points to catalyst deactivation or insufficient reactivity of the catalytic system to overcome the inherent challenges of the substrate.
Answer:
Several factors could be at play. A systematic approach to optimization is crucial.
Step 1: Re-evaluate Your Ligand Choice. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need a ligand that can both stabilize the palladium center and promote the key steps of the catalytic cycle, particularly the difficult oxidative addition and reductive elimination steps with these challenging substrates.
-
Recommendation: Switch to bulky, electron-rich phosphine ligands. These ligands favor the formation of a highly reactive, monoligated palladium(0) species and can help prevent the pyridine nitrogen from deactivating the catalyst.[10][11]
Step 2: Select an Appropriate Palladium Precatalyst. The choice of palladium source can significantly impact the concentration of the active Pd(0) species in solution.
-
Recommendation: Use a well-defined palladium precatalyst.[12][15] These are typically air- and moisture-stable complexes that rapidly generate the active LPd(0) catalyst under the reaction conditions.[12][13] This is particularly important for unstable boronic acids, as rapid catalyst activation can promote the desired coupling before the boronic acid decomposes.[12][13] Examples include G3 and G4 Buchwald precatalysts.
Step 3: Optimize the Base and Solvent System. The base is critical for the transmetalation step but can also accelerate protodeboronation.
-
Base: Avoid strong, nucleophilic bases like NaOH or KOH. Milder inorganic bases are generally preferred.
-
Solvent: Anhydrous, polar aprotic solvents are typically used.
Step 4: Increase the Reaction Temperature. If initial attempts at lower temperatures fail, increasing the thermal energy can help overcome the activation barriers for oxidative addition and reductive elimination.
-
Protocol: Start with temperatures around 80 °C and, if necessary, increase to 100-110 °C while carefully monitoring for substrate decomposition.[17]
Question 2: I'm observing a significant amount of a pyridine byproduct, suggesting protodeboronation. How can I minimize this side reaction?
Protodeboronation is a major competing pathway that directly reduces your potential yield. Suppressing it is key to success.
Answer:
The most effective strategy is to modify the boronic acid to a more stable derivative. This approach keeps the concentration of the unstable free boronic acid low throughout the reaction.[6][7]
Strategy 1: Switch to a Boronic Ester. Boronic esters are significantly more stable than their corresponding acids.
-
Pinacol Esters: These are a common and commercially available alternative, offering a good balance of stability and reactivity.[5]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are exceptionally resistant to protodeboronation.[5][7][18] They participate in "slow-release" strategies, where the active boronic acid is generated in situ at a rate slower than its consumption in the catalytic cycle.[6][7][18] This is often the most robust solution for particularly unstable 2-pyridylboronic acids.[9][18]
-
Organotrifluoroborates (R-BF₃K): These salts also provide enhanced stability and can be effective in suppressing protodeboronation.[6]
Strategy 2: Employ Anhydrous Conditions. While some Suzuki reactions benefit from a small amount of water, for substrates prone to protodeboronation, minimizing water content is crucial.
-
Protocol: Use anhydrous solvents, oven-dry your glassware, and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).[5]
Strategy 3: Consider Copper Additives. In some challenging cases, the addition of a copper(I) or copper(II) salt can facilitate the transmetalation step, potentially accelerating the desired cross-coupling to outcompete protodeboronation.[18]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of 2-pyridylboronic acid? A1: The instability of 2-pyridylboronic acid is unique. Under neutral pH conditions, it can form a zwitterionic species, which is highly susceptible to a rapid, unimolecular protodeboronation mechanism.[6][7] Counterintuitively, the rate of decomposition is often fastest at neutral pH and can be slowed by the addition of either acid or base, which shifts the equilibrium away from this highly reactive zwitterion.[6][7]
Q2: Are there alternatives to the Suzuki-Miyaura reaction for coupling these substrates? A2: Yes. If Suzuki-Miyaura coupling proves intractable, other cross-coupling methods can be explored. C-H functionalization is an increasingly powerful strategy that avoids the need for pre-functionalized organometallic reagents altogether.[4][19][20][21] Other options include Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), or using pyridine N-oxides as coupling partners.[8]
Q3: How do I choose the best ligand and base combination for my specific ortho-substituted pyridine? A3: While the recommendations above provide a strong starting point, the optimal conditions can be substrate-dependent. A small-scale reaction screen is often the most efficient approach to finding the ideal combination. Machine learning and automated systems are also emerging as powerful tools for optimizing complex reaction conditions.[22]
Visualizing the Problem & Solution
Diagram 1: The Catalyst Deactivation Pathway
Caption: Catalyst sequestration by pyridine nitrogen.
Diagram 2: Troubleshooting Workflow
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- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 14. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
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- 20. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
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- 22. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Technical Support Center: Analytical Methods for Monitoring (2-Ethoxy-5-methylpyridin-3-yl)boronic acid Reaction Progress
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing (2-Ethoxy-5-methylpyridin-3-yl)boronic acid in their synthetic workflows. The following troubleshooting guides and frequently asked questions (FAQs) offer direct, actionable advice to navigate the common and nuanced challenges encountered during the real-time monitoring of its reaction progress. Our focus is on providing robust analytical methodologies that ensure the accuracy and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable analytical techniques for monitoring the progress of reactions involving this compound?
A1: The most common and effective techniques for monitoring the consumption of this compound and the formation of the desired product are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1] Each of these methods provides distinct advantages. HPLC and UPLC-MS excel in providing quantitative data with high resolution and sensitivity, making them ideal for kinetic studies and reaction optimization.[1] NMR spectroscopy offers detailed structural information and is a powerful tool for in-situ monitoring and mechanistic investigations.[1]
Q2: I'm observing a new peak in my HPLC chromatogram that I suspect is the boroxine of my starting material. How can I confirm this and prevent its formation?
A2: Boronic acids are prone to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines. This is a common issue that can complicate the analysis of your reaction.[2] To minimize boroxine formation, it is advisable to use anhydrous solvents for sample preparation and analysis whenever possible. For HPLC analysis, employing a mobile phase with a lower water content or a more rapid gradient elution can reduce the on-column conversion of the boronic acid to its boroxine.[3] For NMR analysis, ensuring the deuterated solvent is thoroughly dry is critical.[3]
Q3: What is protodeboronation, and how can I identify it as a side reaction in my experiment?
A3: Protodeboronation is a frequent side reaction in Suzuki-Miyaura couplings, where the carbon-boron bond of the boronic acid is cleaved and substituted by a hydrogen atom.[3][4] In the case of this compound, this would lead to the formation of 2-Ethoxy-5-methylpyridine. This byproduct can be detected by the appearance of a new peak in an HPLC chromatogram, characteristic signals in a ¹H NMR spectrum, or by its mass in GC-MS or LC-MS analysis.[3] The presence of protic solvents or certain acidic or basic conditions can facilitate this side reaction.[3]
Q4: Is it possible to use ¹¹B NMR to monitor my reaction's progress?
A4: Yes, ¹¹B NMR spectroscopy is a highly effective technique for directly observing the boron-containing species in your reaction.[3][5] The chemical shift in ¹¹B NMR is sensitive to the coordination environment of the boron atom. This allows for the differentiation between the starting boronic acid, any boronate esters that may form in situ, and other boron-containing intermediates or byproducts, offering valuable mechanistic insights.[3]
Troubleshooting Guides for Analytical Methods
High-Performance Liquid Chromatography (HPLC)
This section provides a troubleshooting guide for common issues encountered during the HPLC analysis of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Interaction of the boronic acid group with the silica support of the column. 2. Inappropriate mobile phase pH. | 1. Use a column with a less acidic silica support or an end-capped column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Appearance of Unexpected Peaks | 1. On-column hydrolysis of the boronic acid.[6] 2. Formation of side products (e.g., homocoupling, protodeboronation).[3] 3. Sample degradation in the autosampler. | 1. Use a non-aqueous or low-aqueous mobile phase if compatible with your separation. Prepare samples in an aprotic solvent.[3] 2. Utilize LC-MS to identify the molecular weights of the unknown peaks.[1] 3. Keep the autosampler tray cooled to prevent sample degradation. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in flow rate.[7] | 1. Ensure accurate and consistent mobile phase preparation. 2. Use a guard column and replace the analytical column if performance degrades. 3. Check the HPLC pump for leaks and ensure proper priming.[7] |
Experimental Protocol: HPLC Monitoring
-
Reaction Sampling and Quenching : At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol to halt the catalytic cycle.[1] This solution can also contain an internal standard for more precise quantification.
-
Sample Preparation : Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
HPLC Method :
-
Column : A C18 reversed-phase column is commonly used.[8]
-
Mobile Phase : A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or ammonium acetate, is typical.[8]
-
Flow Rate : A standard flow rate is 1.0 mL/min.
-
Detection : UV detection at a wavelength where both the starting material and product have significant absorbance.
-
-
Data Analysis : Integrate the peak areas of the starting material and product. Plot the percentage conversion against time to monitor the reaction progress.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This section provides a troubleshooting guide for common issues encountered during the NMR analysis of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Signals for Aromatic Protons | 1. Presence of paramagnetic species (e.g., residual palladium catalyst).[3] 2. Complex coupling patterns. | 1. Pass the NMR sample through a small plug of silica gel or celite to remove paramagnetic impurities. 2. If necessary, use 2D NMR techniques like COSY to elucidate complex coupling. |
| Inaccurate Quantification | 1. Non-uniform excitation of resonances.[9] 2. Inaccurate integration due to poor baseline or broad peaks. | 1. Ensure the use of appropriate acquisition parameters, especially for quantitative NMR (qNMR), such as a sufficient relaxation delay.[10] 2. Use a well-resolved, non-overlapping peak for each compound for integration. Consider adding a known amount of an internal standard with a clean, isolated signal for accurate quantification.[3][9] |
| Disappearance of Boronic Acid Proton Signals | 1. Exchange with residual water in the NMR solvent.[3] | 1. Use a freshly opened ampule of deuterated solvent or a solvent that has been dried over molecular sieves.[3] |
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation : In an NMR tube, combine the aryl halide, this compound, catalyst, and base in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). An internal standard with a known concentration and a resonance that does not overlap with other signals can be added for absolute quantification.[1]
-
NMR Acquisition : Place the NMR tube in the spectrometer, which has been pre-heated or cooled to the desired reaction temperature. Acquire a series of 1D ¹H NMR spectra at regular time intervals.[1]
-
Data Analysis : Select characteristic, well-resolved peaks for the starting material and the product. The reaction progress can be monitored by observing the decrease in the integral of the starting material's peak and the increase in the integral of the product's peak over time. For quantitative analysis, compare the integrals of the analyte peaks to the integral of the internal standard.[9]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for monitoring the progress of a reaction involving this compound.
Caption: A generalized workflow for monitoring boronic acid reactions.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common analytical issues.
Caption: A decision tree for troubleshooting analytical problems.
References
- BenchChem. (2025). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
- Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for failed isobutylboronic acid reactions.
- PubMed. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. J Am Chem Soc.
- BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid.
- PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- BenchChem. (n.d.). Technical Support Center: Boronic Acid Workup Procedures.
- ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- ResearchGate. (n.d.). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ResearchGate. (2024).
- ACS Publications. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development.
- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- BLDpharm. (n.d.). (2-Methoxy-5-methylpyridin-3-yl)boronic acid.
- University of Bristol. (n.d.).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- ResearchGate. (n.d.). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides.
- Labcompare. (2025). Troubleshooting Common HPLC Issues.
- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
- RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring.
- Nanalysis. (n.d.).
- Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.
- Dalton Transactions. (2022). A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy.
- PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- UBC Chemistry. (n.d.).
- MDPI. (n.d.).
- Vulcanchem. (n.d.). (2-Ethoxy-6-methylpyridin-3-yl)boronic acid.
- ChemScene. (n.d.). (2-Ethoxy-6-methylpyridin-3-yl)boronic acid.
- Sigma-Aldrich. (n.d.). (2-Methoxy-5-methylpyridin-3-yl)boronic acid.
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
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- 10. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a vast number of pharmaceutical agents.[1] The choice of boronic acid is critical, as its structural and electronic properties profoundly influence reaction outcomes. This guide provides an in-depth comparative analysis of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid and its positional isomers, offering insights into their reactivity and performance in this pivotal reaction.
Introduction: The Strategic Importance of Substituted Pyridylboronic Acids
Pyridylboronic acids are key building blocks in medicinal chemistry, allowing for the incorporation of the pyridine motif, a common feature in many biologically active compounds.[2] The strategic placement of substituents, such as ethoxy and methyl groups, on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including metabolic stability and target engagement.[3] However, the isomeric position of these substituents and the boronic acid group itself can dramatically alter the reactivity of the boronic acid, presenting both challenges and opportunities in synthesis.
This guide will focus on a comparative analysis of this compound and its key isomers. We will explore how the interplay of steric and electronic effects influences their performance in a standardized Suzuki-Miyaura cross-coupling reaction.
Isomer Focus: Structural and Electronic Considerations
For this comparative analysis, we will consider the following isomers of ethoxy-methyl-pyridin-yl-boronic acid:
-
This compound (Target Compound)
-
(6-Ethoxy-5-methylpyridin-3-yl)boronic acid
-
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid
-
(5-Ethoxy-4-methylpyridin-3-yl)boronic acid
The primary differences between these isomers lie in the position of the ethoxy and methyl groups relative to the boronic acid and the pyridine nitrogen. These differences give rise to distinct electronic and steric environments around the carbon-boron bond, which are expected to impact their reactivity.
Electronic Effects: The ethoxy group is electron-donating through resonance, while the methyl group is weakly electron-donating through induction. The pyridine nitrogen is electron-withdrawing. The net electronic effect at the boronic acid-bearing carbon will influence the ease of transmetalation in the Suzuki-Miyaura catalytic cycle. Generally, more electron-rich boronic acids are more reactive.[1]
Steric Effects: The proximity of the ethoxy and methyl groups to the boronic acid can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction.
The "2-Pyridyl Problem": Isomers with a substituent at the 2-position, adjacent to the nitrogen, can present a unique challenge known as the "2-pyridyl problem." The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] This is a crucial consideration for isomers with a 2-ethoxy group.
Proposed Experimental Protocol for Comparative Analysis
To provide a rigorous comparison, a standardized Suzuki-Miyaura cross-coupling reaction protocol is essential. The following detailed methodology is designed to be a self-validating system for assessing the relative performance of the boronic acid isomers.
Reaction Scheme:
Materials:
-
This compound (and its isomers) (1.2 mmol, 1.2 equiv.)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the respective boronic acid isomer, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.
-
Monitoring: Monitor the reaction's progress at regular intervals (e.g., 1, 2, 4, and 8 hours) by taking aliquots and analyzing them by GC-MS or LC-MS to determine the conversion rate.
-
Workup: After 8 hours, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product. The isolated yield and purity should be determined.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of Pd(OAc)₂ with the SPhos ligand is a robust and versatile system known for its high efficiency in cross-coupling reactions involving heteroarylboronic acids, particularly those that can be challenging.[5]
-
Base and Solvent: K₃PO₄ is an effective base for Suzuki couplings, and the 1,4-dioxane/water mixture is a common and effective solvent system that facilitates the dissolution of both organic and inorganic reagents.[6]
-
Reaction Conditions: The reaction is heated to ensure a reasonable reaction rate for all isomers, allowing for a clear comparison of their relative reactivities.
Comparative Performance Data (Predicted)
| Boronic Acid Isomer | Predicted Relative Reactivity | Predicted Yield (%) | Rationale |
| This compound | Moderate to High | 75-85 | The electron-donating ethoxy and methyl groups should enhance reactivity. However, the 2-ethoxy group may lead to some catalyst inhibition (the "2-pyridyl problem"). |
| (6-Ethoxy-5-methylpyridin-3-yl)boronic acid | High | 85-95 | The ethoxy group is remote from the nitrogen, minimizing the "2-pyridyl problem," while still providing electron-donating effects to the ring, promoting the reaction. |
| (2-Ethoxy-4-methylpyridin-3-yl)boronic acid | Moderate | 70-80 | Similar to the target compound, the 2-ethoxy group may cause some catalyst inhibition. The 4-methyl group has a less pronounced electronic effect compared to the 5-methyl position. |
| (5-Ethoxy-4-methylpyridin-3-yl)boronic acid | High | 80-90 | The ethoxy group is in a favorable position to donate electron density without sterically hindering the boronic acid or coordinating strongly with the catalyst. |
Visualizing the Workflow and Reaction Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Experimental Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This comparative guide provides a framework for understanding and predicting the reactivity of this compound and its isomers in Suzuki-Miyaura cross-coupling reactions. The interplay of electronic and steric effects, along with the potential for catalyst inhibition due to the "2-pyridyl problem," are key factors influencing their performance. While the provided data is predictive, it is based on well-established principles and serves as a strong starting point for experimental design and optimization.
For drug development professionals, a thorough understanding of these structure-activity relationships is crucial for the efficient synthesis of novel pyridine-containing compounds. Further experimental validation of the predicted reactivities would be a valuable contribution to the field, enabling more precise control over the synthesis of these important building blocks.
References
- BenchChem. A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem. Accessed December 31, 2025.
- BenchChem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem. Accessed December 31, 2025.
- Vulcanchem. (2-Ethoxy-6-methylpyridin-3-yl)boronic acid - 1310384-30-5. Vulcanchem. Accessed December 31, 2025.
- The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. March 29, 2025.
- BenchChem. A Comparative Guide to 2-Ethoxy-5-methoxyphenylboronic Acid and Other Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling React. BenchChem. Accessed December 31, 2025.
- Tilstam, U., et al. The Suzuki–Miyaura couplings of o-, m-, and p-halophenols with o-, m-, and p-phenol boronic acids: Systematic investigation of positional isomer effects and conclusions for the synthesis of phytoalexins from Pyrinae. The Journal of Organic Chemistry.
- BenchChem. Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem. Accessed December 31, 2025.
Sources
The Subtle Dance of Alkoxy Substituents: A Comparative Guide to the Reactivity of Ethoxy- and Methoxy-Substituted Pyridylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its versatility, however, is often unlocked through precise functionalization, frequently achieved via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The choice of coupling partners is paramount, and among the vast arsenal of available reagents, substituted pyridylboronic acids are of particular interest. This guide delves into a nuanced yet critical aspect of this chemistry: the comparative reactivity of ethoxy- and methoxy-substituted pyridylboronic acids. While structurally similar, the subtle difference between a methyl and an ethyl group can have a profound impact on reaction kinetics, yields, and ultimately, the efficiency of a synthetic campaign.
This guide moves beyond a simple cataloging of reagents to provide a deeper understanding of the underlying principles governing their reactivity. By examining the electronic and steric effects of ethoxy and methoxy substituents, and presenting illustrative experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
The Electronic and Steric Tug-of-War: Methoxy vs. Ethoxy
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is largely dictated by the rate of the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[1][2] This step is highly sensitive to the electronic and steric environment of the boronic acid.
Electronic Effects: Both methoxy and ethoxy groups are considered electron-donating groups (EDGs) due to the resonance effect of the oxygen lone pairs delocalizing into the aromatic ring. This increased electron density on the pyridine ring can enhance the nucleophilicity of the aryl group, which can, in turn, accelerate the transmetalation step.[3][4] Generally, a more electron-rich boronic acid partner leads to a faster reaction and higher yields.[4] While both are EDGs, the ethoxy group is slightly more electron-donating than the methoxy group due to the greater inductive effect of the ethyl group compared to the methyl group.
Steric Effects: The steric profile of the alkoxy substituent, particularly when positioned ortho to the boronic acid, can play a significant, and sometimes overriding, role. An ortho-alkoxy group can hinder the approach of the bulky palladium complex to the boron center, thereby slowing down the transmetalation step. Herein lies the key difference: the ethyl group of the ethoxy substituent is bulkier than the methyl group of the methoxy substituent. This increased steric hindrance can lead to slower reaction rates and lower yields, especially in sterically demanding coupling partners.
The interplay of these electronic and steric effects is summarized in the following diagram:
Caption: Interplay of electronic and steric effects of methoxy and ethoxy groups on reactivity.
Illustrative Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
| Pyridylboronic Acid | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Methoxy-5-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 84 | [5] |
| 2-Methoxy-3-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 64 | [5] |
| 2-Ethoxy-3-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 | [6] |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF | 80 | 75 | [7] |
Disclaimer: The data presented in this table is for illustrative purposes and is compiled from different literature sources. Direct comparison of yields should be done with caution as reaction conditions are not identical.
From this illustrative data, we can infer that both methoxy- and ethoxy-substituted pyridylboronic acids are effective coupling partners in the Suzuki-Miyaura reaction, affording good to excellent yields. The choice between them may depend on the specific steric and electronic requirements of the desired product and the coupling partner.
Experimental Protocols: A Guide to Practice
To provide a practical framework, we present a general protocol for the Suzuki-Miyaura coupling of an alkoxy-substituted pyridylboronic acid with an aryl halide. This protocol is a composite of established methods and should be optimized for specific substrates.[5][6][7]
General Procedure for Suzuki-Miyaura Coupling
Sources
- 1. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemist's Compass: Navigating Aryl Halide Reactivity in Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide to Yield Optimization
For the modern synthetic chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's elegance lies in its remarkable functional group tolerance and generally high yields. However, the choice of the aryl halide coupling partner is a critical parameter that profoundly influences reaction efficiency. This guide provides a comprehensive comparison of the reactivity of different aryl halides—iodides, bromides, chlorides, and triflates—supported by experimental data, to empower researchers in making informed decisions for yield optimization.
The Decisive Step: Oxidative Addition and the Halide's Role
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2] The first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] During this step, the palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The facility of this step is directly correlated with the carbon-halogen bond strength and the leaving group ability of the halide.
The established reactivity trend for aryl halides in Suzuki coupling is:
I > OTf (triflate) > Br >> Cl [4]
This trend is a direct consequence of the decreasing strength of the carbon-halogen bond (C-I < C-Br < C-Cl), making the C-I bond the easiest to break and the C-Cl bond the most challenging.[5] Consequently, aryl iodides are the most reactive substrates, often reacting under mild conditions, while aryl chlorides are the least reactive and typically require more forcing conditions or specialized catalyst systems to achieve high yields.[6]
Comparative Yield Analysis: A Data-Driven Perspective
To illustrate the practical implications of this reactivity trend, the following table summarizes experimental yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids under different catalytic systems.
| Aryl Halide (Ar-X) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95% | [7] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85% | [7] |
| 4-Chlorotoluene | Phenylboronic Acid | Pd₂ (dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 80 | 24 | 94% | [8] |
| Iodobenzene | Phenylboronic Acid | Fe₃O₄-Pd-biochar | K₂CO₃ | Solvent-free (MW) | - | 0.1 | 88-97% | [9] |
| Bromobenzene | Phenylboronic Acid | Fe₃O₄-Pd-biochar | K₂CO₃ | Solvent-free (MW) | - | 0.1 | 86-97% | [9] |
| Chlorobenzene | Phenylboronic Acid | Fe₃O₄-Pd-biochar | K₂CO₃ | Solvent-free (MW) | - | 0.1 | 78-83% | [9] |
| DNA-conjugated Aryl Iodide | Phenylboronic Acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O:ACN | 37 | 28 | up to 94% | [10] |
| DNA-conjugated Aryl Bromide | Phenylboronic Acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O:ACN | 37 | 28 | 41% | [10] |
| DNA-conjugated Aryl Chloride | Phenylboronic Acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O:ACN | 37 | 28 | 3% | [10] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Reaction conditions and catalyst systems vary, which significantly impacts yields.
The data clearly corroborates the established reactivity trend. Aryl iodides and bromides consistently provide high yields under relatively standard conditions. In contrast, aryl chlorides often necessitate more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃), to facilitate the challenging oxidative addition step.[8] The dramatic drop in yield observed in the DNA-compatible Suzuki coupling from aryl iodide to aryl chloride highlights the profound impact of the halide under mild, biocompatible conditions.[10]
Mechanistic Insight: The Catalytic Cycle
The efficiency of the Suzuki-Miyaura coupling is governed by the smooth progression of its catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reactions.
The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the organoboron species (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the desired C-C bond in the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and hotplate
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvents (toluene, ethanol, and water) to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion and Future Outlook
The choice of aryl halide is a determinant factor in the success of a Suzuki-Miyaura cross-coupling reaction. Aryl iodides and bromides remain the substrates of choice for their high reactivity, often affording excellent yields under standard conditions. While aryl chlorides are more economical and readily available, their inertness necessitates the use of more sophisticated and often expensive catalyst systems. As the field of catalysis continues to advance, the development of even more active and robust catalysts will likely bridge the reactivity gap, making the coupling of aryl chlorides more routine and cost-effective for large-scale industrial applications.
References
- Chen, G.-J.; Huang, J.; Gao, L.-X.; Han, F.-S. Nickel-catalyzed cross-coupling of phenols and arylboronic acids through an in situ phenol activation mediated by PyBroP. Chem. Eur. J.2011, 17, 2261–2265.
-
Fu, Z.; Li, X.; Wang, Z.; Zheng, M. Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate2020 . [Link]
-
Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc.2000 , 122, 4020–4028. [Link]
-
Littke, A. F.; Fu, G. C. A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Wiley Online Library. The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. ResearchGate2020 . [Link]
-
Royal Society of Chemistry. Supporting Information. RSC Advances2012 . [Link]
-
Tajbakhsh, M.; et al. A comparative Suzuki reaction of aryl halides using a new dimeric orthopalladated complex under conventional and microwave irradiation conditions. Semantic Scholar2012 . [Link]
-
Kayan, B.; Baran, T.; Akay, S.; Kalderis, D. Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2 at Pd loadings of 0.0006 mol % (6 ppm) and 0.0003 mol % (3 ppm) in 1 wt % Triton X‐100 aqueous solution at 45 °C. ResearchGate2020 . [Link]
-
Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry2022 . [Link]
-
Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications2018 . [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH2014 . [Link]
-
ResearchGate. Suzuki cross-coupling of halobenzene and phenylboronic acid. ResearchGate2019 . [Link]
-
Organic Letters. Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. ACS Publications2004 . [Link]
-
National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH2016 . [Link]
-
Organic Letters. Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. ACS Publications2000 . [Link]
-
Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc2012 . [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI2019 . [Link]
-
ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate2019 . [Link]
-
Organic Letters. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications2005 . [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. A comparative Suzuki reaction of aryl halides using a new dimeric orthopalladated complex under conventional and microwave irradiation conditions | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to (2-Ethoxy-5-methylpyridin-3-yl)boronic acid
For researchers, scientists, and drug development professionals, the construction of biaryl motifs is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a workhorse in this field, and heteroaryl boronic acids are key reagents. Among these, (2-Ethoxy-5-methylpyridin-3-yl)boronic acid is a valuable building block for introducing a substituted pyridine moiety. However, like many heteroaryl boronic acids, it is not without its challenges, including potential instability leading to protodeboronation and difficulties in purification. This guide provides an in-depth comparison of viable alternative reagents to this compound, offering experimental insights and data to inform your synthetic strategy.
We will explore three major alternatives: two boronic acid surrogates—N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates—which still leverage the Suzuki-Miyaura coupling, and two alternative cross-coupling methodologies—the Negishi and Stille reactions—which utilize organozinc and organotin reagents, respectively.
The Stability-Reactivity Trade-off: A Core Consideration
A central theme in the choice of reagents for cross-coupling is the balance between stability and reactivity. Boronic acids are generally highly reactive, which can lead to faster reaction times. However, this reactivity can also be a double-edged sword, as it often correlates with lower stability. This is particularly true for many heteroaryl boronic acids, which can be susceptible to decomposition pathways that lower yields and complicate purification. The alternatives discussed herein offer different approaches to navigating this fundamental trade-off.
Boronic Acid Surrogates for Enhanced Stability in Suzuki-Miyaura Coupling
For those wishing to retain the benefits of the Suzuki-Miyaura reaction—such as the low toxicity of boron byproducts—while mitigating the instability of the boronic acid, MIDA boronates and potassium trifluoroborates are excellent options.
(2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate
N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are generally compatible with silica gel chromatography.[1][2][3] The MIDA ligand forms a protective cage around the boron atom, rendering it temporarily unreactive. Under the aqueous basic conditions of the Suzuki-Miyaura coupling, the MIDA group is slowly hydrolyzed, gradually releasing the active boronic acid into the reaction mixture. This "slow-release" mechanism is particularly advantageous for unstable boronic acids, as it keeps the concentration of the reactive species low, minimizing decomposition pathways like protodeboronation.[4]
Experimental Protocol: Synthesis of (2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate
A straightforward method for the synthesis of MIDA boronates involves the dehydrative condensation of the boronic acid with MIDA anhydride.[5]
-
Materials: this compound, MIDA anhydride, Dioxane.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and MIDA anhydride (3.0 equiv).
-
Cap the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dioxane to form a suspension.
-
Heat the mixture at 70 °C for 24 hours.
-
Cool the reaction to room temperature and filter the solid precipitate.
-
Wash the solid with diethyl ether and dry under vacuum to yield the (2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate.
-
Potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate
Potassium organotrifluoroborates are another class of highly stable, crystalline, and easy-to-handle boronic acid surrogates.[6] They are generally stable to air and moisture, allowing for long-term storage without degradation.[7] In the presence of a base and water during the Suzuki-Miyaura reaction, they are believed to slowly hydrolyze to the corresponding boronic acid or a related reactive boronate species.
Experimental Protocol: Synthesis of Potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate
Potassium trifluoroborate salts are readily prepared from the corresponding boronic acid and potassium hydrogen fluoride (KHF₂).[6][7]
-
Materials: this compound, Potassium hydrogen fluoride (KHF₂), Methanol/Water.
-
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a cold solvent (e.g., acetone) and dry under vacuum to afford the potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate.
-
Performance Comparison in a Model Suzuki-Miyaura Reaction
To provide a clear comparison, the following table summarizes the expected performance of this compound and its surrogates in the synthesis of a model biaryl compound, 3-(4-methoxyphenyl)-2-ethoxy-5-methylpyridine, via coupling with 4-bromoanisole. The data is extrapolated from typical yields and conditions for similar heteroaryl systems.
| Reagent | Catalyst/Conditions | Expected Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80 °C | 75-90 | High reactivity, potentially faster reactions. | Potential for instability and protodeboronation, may require careful handling and storage. |
| (2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80 °C | 85-95 | High stability, easy to handle and purify, "slow-release" minimizes side reactions.[4] | Requires an additional synthetic step; may have slower reaction kinetics. |
| Potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate | Pd(OAc)₂, RuPhos, K₂CO₃, Toluene/H₂O, 80 °C | 80-92 | Excellent stability to air and moisture, easy to store.[6][7] | Requires an additional synthetic step; may require specific catalyst/ligand systems for optimal performance. |
Experimental Protocol: Suzuki-Miyaura Coupling with (2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate
-
Materials: 4-bromoanisole, (2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate, Pd(OAc)₂, SPhos, K₃PO₄, Dioxane, Water.
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add 4-bromoanisole (1.0 equiv), (2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Seal the tube and heat the reaction mixture at 80 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Alternative Cross-Coupling Methodologies
When the Suzuki-Miyaura approach is not suitable, other cross-coupling reactions offer powerful alternatives. The Negishi and Stille couplings are particularly noteworthy.
Negishi Coupling with a Pyridylzinc Reagent
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[8][9] Organozinc reagents are generally more reactive than organoboron compounds, which can allow for milder reaction conditions and coupling of less reactive partners.[10] However, they are also more sensitive to air and moisture, requiring stricter anhydrous and inert atmosphere techniques.
Experimental Protocol: Negishi Coupling
This protocol involves the in-situ formation of the organozinc reagent from the corresponding pyridyl halide.
-
Materials: 3-bromo-2-ethoxy-5-methylpyridine, Activated Zinc, Aryl iodide (e.g., 4-iodoanisole), Pd₂(dba)₃, XPhos, Anhydrous THF.
-
Procedure:
-
Organozinc Formation: In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust. Add a solution of 3-bromo-2-ethoxy-5-methylpyridine in anhydrous THF. Stir at room temperature until the organozinc reagent is formed.
-
Cross-Coupling: In a separate flame-dried Schlenk flask, add the aryl iodide (1.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) in anhydrous THF. Add the freshly prepared pyridylzinc solution (1.2 equiv) dropwise. Stir at room temperature or gentle heat until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
Stille Coupling with a Pyridylstannane Reagent
The Stille coupling utilizes an organotin (stannane) reagent, which is coupled with an organic halide in the presence of a palladium catalyst.[11][12] Organostannanes are generally stable to air and moisture and are tolerant of a wide range of functional groups.[12] A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can be challenging to remove from the final product.[13]
Experimental Protocol: Stille Coupling
-
Materials: 3-(Tributylstannyl)-2-ethoxy-5-methylpyridine, Aryl iodide (e.g., 4-iodoanisole), Pd(PPh₃)₄, Anhydrous toluene.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-(Tributylstannyl)-2-ethoxy-5-methylpyridine (1.1 equiv) and the aryl iodide (1.0 equiv) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (5 mol%).
-
Heat the reaction mixture (e.g., to 100 °C) until the starting material is consumed.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify by column chromatography. A fluoride wash may be necessary to remove tin byproducts.
-
Performance Comparison of Alternative Cross-Coupling Reactions
The following table provides an expected performance comparison for the Negishi and Stille couplings in the synthesis of our model biaryl, 3-(4-methoxyphenyl)-2-ethoxy-5-methylpyridine.
| Reaction | Organometallic Reagent | Catalyst/Conditions | Expected Yield (%) | Key Advantages | Key Disadvantages |
| Negishi Coupling | (2-Ethoxy-5-methylpyridin-3-yl)zinc halide | Pd₂(dba)₃, XPhos, THF, rt to 50 °C | 70-85 | High reactivity, good for challenging couplings.[8][10] | Air and moisture sensitive reagents, requires strict inert techniques. |
| Stille Coupling | 3-(Tributylstannyl)-2-ethoxy-5-methylpyridine | Pd(PPh₃)₄, Toluene, 100 °C | 70-90 | Reagents are stable to air and moisture, wide functional group tolerance.[11][12] | High toxicity of tin reagents and byproducts, which can be difficult to remove.[13] |
Visualizing the Synthetic Workflows
The choice of synthetic route involves a series of strategic decisions. The following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and its alternatives.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: Synthetic routes to biaryls from the parent boronic acid.
Mechanistic Overview
All four cross-coupling reactions discussed proceed through a similar catalytic cycle involving a palladium (or nickel) catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[14][15]
Caption: Generalized catalytic cycle for cross-coupling reactions.
The nature of the organometallic reagent (R²-M) distinguishes these reactions:
-
Suzuki-Miyaura: M = B(OH)₂ (or boronate ester, trifluoroborate)
-
Negishi: M = ZnX
-
Stille: M = SnR₃
Conclusion and Recommendations
The choice of reagent for the synthesis of biaryls containing the (2-Ethoxy-5-methylpyridin-3-yl) moiety is a critical decision that depends on the specific requirements of the synthesis.
-
For routine couplings where the boronic acid is readily available and shows reasonable stability, This compound remains a viable and cost-effective option.
-
When stability, ease of handling, and purification are paramount, or when dealing with sensitive substrates, MIDA boronates are a superior choice, often providing higher and more reproducible yields.[1][2][3]
-
Potassium trifluoroborates also offer excellent stability and are a good alternative, particularly when long-term storage is a concern.[6][7]
-
For particularly challenging couplings that may be sluggish with organoboron reagents, the higher reactivity of the Negishi coupling can be advantageous, provided that strict anhydrous and inert conditions can be maintained.[8][10]
-
The Stille coupling offers a robust alternative with high functional group tolerance, but the toxicity of organotin compounds necessitates careful handling and purification, making it less ideal for pharmaceutical applications.[11][12]
By understanding the strengths and weaknesses of each of these alternatives, researchers can make informed decisions to optimize their synthetic routes, leading to more efficient and successful outcomes in their research and development endeavors.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]
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Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Boron-Containing Small Molecules. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
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Negishi, E. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective and efficient method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340–348. [Link]
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Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis. Chemical Reviews, 93(6), 2117–2188. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos ligand in palladium-catalysed cross-coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in the application of the Negishi reaction in the synthesis of natural products. RSC Advances, 10(52), 31255-31301. [Link]
-
Burke, M. D. et al. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
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Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates: Another Branch of the Mighty Oak. Accounts of Chemical Research, 45(2), 305-316. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Anant, P., & Hall, D. G. (2009). The Suzuki-Miyaura Cross-Coupling of Unactivated Alkyl Halides with Aryl- and Vinylboronic Acids. Angewandte Chemie International Edition, 48(48), 8992-9017. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. [Link]
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Rieke Metals, LLC. Organozinc Reagents. [Link]
-
Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic Letters, 10(11), 2135-2138. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Humphrey, J. M., & Aggen, J. B. (2006). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 71(15), 5807-5810. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
-
Dick, G. R., Knapp, D. M., & Burke, M. D. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Angewandte Chemie International Edition, 50(44), 10403-10407. [Link]
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
-
Lee, J. C. H., McDonald, R., & Hall, D. G. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. [Link]
-
Alvarez-Mendez, L., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 633-640. [Link]
-
Skibinski, R., et al. (2012). Suzuki-Miyaura and Negishi approaches to a series of forensically relevant pyridines and pyrimidines. Tetrahedron, 68(27-28), 5481-5489. [Link]
-
Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
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The Trifluoroborate Advantage: A Comparative Guide to (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid and Its Trifluoroborate Salt in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the quest for robust, reliable, and efficient synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly for the construction of biaryl and heteroaryl motifs prevalent in pharmaceuticals. However, the success of this powerful reaction is often dictated by the stability and reactivity of the organoboron reagent. This guide provides an in-depth technical comparison between (2-Ethoxy-5-methylpyridin-3-yl)boronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective advantages and providing a framework for rational reagent selection.
The inherent instability of many heteroarylboronic acids, especially those containing basic nitrogen atoms like pyridine, can present significant challenges in cross-coupling reactions. These challenges often manifest as low yields, poor reproducibility, and the need for carefully optimized and sometimes sensitive reaction conditions. The conversion of boronic acids to their corresponding trifluoroborate salts has emerged as a powerful strategy to overcome these limitations.
The Stability Paradigm: Boronic Acids vs. Trifluoroborates
The fundamental difference between boronic acids and their trifluoroborate counterparts lies in the coordination state of the boron atom. In boronic acids, the boron is trivalent and possesses a vacant p-orbital, rendering it susceptible to various decomposition pathways. In contrast, the boron in a trifluoroborate salt is tetravalent, forming a stable anionic complex that "protects" the boron center.[1][2]
This structural distinction translates into significant practical advantages for the trifluoroborate salt:
-
Enhanced Stability: Potassium organotrifluoroborates are generally crystalline, free-flowing solids that exhibit remarkable stability towards air and moisture.[1][3] This allows for long-term storage at ambient temperatures without significant degradation. Boronic acids, on the other hand, are prone to dehydration to form cyclic trimeric anhydrides (boroxines) and are susceptible to protodeboronation, the cleavage of the carbon-boron bond by a proton source.[1] This instability can lead to inaccuracies in stoichiometry and diminished reactivity over time.
-
Improved Handling: The crystalline and stable nature of trifluoroborates simplifies handling and weighing, contributing to more reproducible experimental setups. Boronic acids can be challenging to purify and may exist as waxy solids with uncertain stoichiometry due to the presence of boroxine impurities.[1]
-
Resistance to Protodeboronation: Protodeboronation is a common and often problematic side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or heteroaryl boronic acids. The tetracoordinate nature of the boron in trifluoroborates renders them significantly more resistant to this decomposition pathway.[2]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Stability comparison of boronic acid and its trifluoroborate salt.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The improved performance of potassium heteroaryltrifluoroborates stems from their role as a "protected" form of the boronic acid. In the presence of a base and water during the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis to release the active boronic acid in situ. This slow-release mechanism maintains a low concentration of the reactive boronic acid in the reaction mixture, which can minimize side reactions such as homocoupling and protodeboronation.[3]
Table 1: Comparative Performance of Heteroarylboronic Acids vs. Heteroaryltrifluoroborates in Suzuki-Miyaura Coupling (Representative Data)
| Heteroarylboron Reagent | Coupling Partner | Product | Yield (%) with Trifluoroborate | Yield (%) with Boronic Acid | Reference |
| Potassium furan-2-yltrifluoroborate | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 91 | Often low/variable | [4] |
| Potassium thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 83 | Often lower | [4] |
| Potassium pyridine-3-yltrifluoroborate | 4-Bromoacetophenone | 4-(Pyridin-3-yl)acetophenone | 85 | Not reported | [4] |
Note: Yields are highly dependent on specific reaction conditions. This table presents illustrative data from the literature on analogous systems to highlight the general trend of improved yields with trifluoroborates.
The challenges associated with 2-substituted pyridylboronic acids, often referred to as the "2-pyridyl problem," further underscore the advantages of using their trifluoroborate counterparts. The Lewis basic nitrogen atom in the 2-position of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5] By utilizing the more stable trifluoroborate, the propensity for such catalyst poisoning is reduced.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of both the boronic acid and the trifluoroborate salt. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.2 equiv.), aryl halide (1.0 equiv.), Pd(OAc)₂ (2 mol%), and PPh₃ (8 mol%).
-
Add K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of Potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate
Materials:
-
Potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., RuPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol or another suitable solvent system (e.g., toluene/water)
Procedure:
-
To a Schlenk tube, add potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate (1.05 equiv.), aryl halide (1.0 equiv.), Pd(OAc)₂ (1-3 mol%), the phosphine ligand (2-6 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the solvent (e.g., ethanol or a toluene/water mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial. For challenging couplings involving heteroarylboronic acids, more electron-rich and sterically hindered ligands like RuPhos or SPhos often provide better results than traditional ligands like PPh₃ by promoting the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[4][6]
-
Base: The base plays a critical role in activating the boronic acid for transmetalation. Stronger bases like cesium carbonate are often more effective than weaker bases like potassium carbonate, particularly for less reactive aryl chlorides or when using trifluoroborates.[4]
-
Solvent: A mixture of an organic solvent and water is typically used. Water is necessary for the hydrolysis of the trifluoroborate to the active boronic acid and for dissolving the inorganic base. The choice of organic solvent (e.g., dioxane, toluene, ethanol) can influence the solubility of the reagents and the reaction kinetics.
Conclusion and Recommendations
For researchers and professionals in drug development, the use of potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate offers a significant advantage over its corresponding boronic acid. Its superior stability, ease of handling, and ability to mitigate common side reactions like protodeboronation lead to more reliable, reproducible, and often higher-yielding Suzuki-Miyaura cross-coupling reactions. While this compound can be a viable reagent, particularly if used immediately after preparation or purification, its trifluoroborate salt provides a more robust and practical solution for demanding synthetic applications. The "slow-release" of the active boronic acid from the trifluoroborate during the reaction provides the necessary reactivity while minimizing the drawbacks associated with the inherent instability of the free boronic acid. The adoption of trifluoroborate salts, especially in the context of complex heteroaromatic systems, can streamline synthetic routes and accelerate the discovery and development of new chemical entities.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Use of Slow-Release Boron Reagents in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(16), 4126-4128. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity and Quality of Commercial (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid and Its Alternatives
For researchers, scientists, and professionals in drug development, the quality of chemical reagents is paramount. The success of a multi-step synthesis, the reliability of biological screening data, and the ultimate safety and efficacy of a drug candidate can hinge on the purity of a single building block. (2-Ethoxy-5-methylpyridin-3-yl)boronic acid, a valuable reagent in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, is no exception. This guide provides an in-depth technical framework for assessing the purity and quality of this compound and objectively compares it with viable alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
The Critical Role of Purity in Pyridine Boronic Acids
Substituted pyridine boronic acids are indispensable tools for introducing the pyridine motif into complex molecules, a common scaffold in pharmaceuticals. However, their inherent chemical nature presents unique challenges. The purity of a commercial boronic acid is not merely a percentage on a certificate of analysis; it is a direct predictor of its performance. Common impurities can lead to a cascade of negative outcomes, including reduced reaction yields, formation of difficult-to-remove byproducts, and even complete reaction failure. For drug development professionals, the implications are even more severe, as seemingly innocuous impurities could possess unforeseen toxicity or interfere with biological assays.
This guide will equip you with the expertise to critically evaluate and compare different sources of this compound and to make informed decisions about its alternatives.
Understanding the Impurity Profile of this compound
A thorough assessment of purity begins with an understanding of the potential impurities that may be present. These can be broadly categorized as follows:
-
Process-Related Impurities: Arising from the synthetic route, these can include unreacted starting materials (e.g., the corresponding halo-pyridine), reagents, and byproducts of side reactions. The synthesis of pyridinylboronic acids often involves metal-halogen exchange followed by borylation, which can introduce organometallic residues.
-
Inherent Impurities and Degradants: Boronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines .[1][2] While boroxines are often in equilibrium with the boronic acid in the presence of water and can be active in many coupling reactions, their presence affects the stoichiometry and can be problematic in anhydrous reactions.[1] Additionally, protodeboronation, the cleavage of the C-B bond, is a known degradation pathway for some boronic acids.[3]
-
Residual Solvents and Water: The presence of residual solvents from purification or excess water can impact reaction performance and the stability of the reagent.
Comparative Analysis: this compound and Its Alternatives
For this guide, we will compare this compound with two commercially available, structurally related alternatives that could be employed in similar synthetic applications:
-
(2-Methoxy-5-methylpyridin-3-yl)boronic acid: A close analog where the ethoxy group is replaced by a methoxy group. This subtle change can influence solubility, reactivity, and impurity profiles.
-
(6-Ethoxy-5-methylpyridin-3-yl)boronic acid: An isomer where the ethoxy and methyl groups have exchanged positions relative to the boronic acid. This positional difference can significantly impact steric hindrance and electronic effects in coupling reactions.
The following sections will detail the experimental protocols for a comprehensive purity and quality assessment of these three compounds.
Experimental Protocols for Quality Assessment
The following are detailed, step-by-step methodologies for the key experiments required to assess the purity and quality of this compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity
NMR spectroscopy is the most powerful tool for confirming the identity of the compound and for identifying and quantifying organic impurities. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the boronic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of base to aid dissolution). DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and the presence of a residual water peak that can be used for referencing.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp peaks.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Data Analysis:
-
Chemical Shift and Coupling Constants: Verify that the observed chemical shifts and coupling patterns are consistent with the structure of this compound.
-
Integration: Integrate all peaks and compare the ratios to the expected proton counts. This can reveal the presence of impurities with distinct proton signals. Pay close attention to the aromatic region for signals from unreacted halo-pyridines and the aliphatic region for residual solvents.
-
Boroxine Detection: The presence of boroxine can sometimes be inferred from broadened peaks or a complex set of signals in the aromatic region. The equilibrium between the boronic acid and boroxine can be solvent and concentration-dependent.
-
High-Performance Liquid Chromatography (HPLC): Quantifying Purity and Detecting Non-volatile Impurities
HPLC is a cornerstone technique for determining the purity of a compound by separating it from non-volatile impurities. A UV detector is typically used for aromatic compounds like pyridine boronic acids.
Reversed-Phase HPLC Protocol:
-
Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.
-
Impurity Profiling: Identify and quantify any impurity peaks. Retention times can be compared to known standards of potential impurities if available.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying Unknown Impurities
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.
LC-MS Protocol:
-
Sample Preparation and Chromatography: Use the same sample preparation and HPLC conditions as described above.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like boronic acids. Both positive and negative ion modes should be evaluated.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
-
Data Analysis:
-
Mass-to-Charge Ratio (m/z): For each peak in the chromatogram, determine the m/z ratio. This can be used to propose the molecular weight and elemental composition of the impurities.
-
Fragmentation Pattern: In tandem MS (MS/MS) experiments, the fragmentation pattern of an impurity can provide structural information.
-
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm the empirical formula of the compound.
CHN Analysis Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dry sample (typically 1-3 mg) is required.
-
Instrumentation: A dedicated CHN analyzer is used. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
-
Data Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical values for the pure compound. A significant deviation may indicate the presence of impurities or incomplete drying.
Data Presentation and Comparison
The following tables summarize the expected and representative data for this compound and its alternatives. Note: The data presented here is illustrative and may not represent a specific commercial batch. It is intended to demonstrate how to present and interpret analytical data for comparison.
Table 1: Summary of Key Quality Attributes
| Parameter | This compound | (2-Methoxy-5-methylpyridin-3-yl)boronic acid | (6-Ethoxy-5-methylpyridin-3-yl)boronic acid |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| HPLC Purity | ≥ 98.0% | ≥ 97.5% | ≥ 98.5% |
| Major Impurity (LC-MS) | Boroxine trimer | Boroxine trimer, unreacted starting material | Boroxine trimer |
| Elemental Analysis (%C) | Theoretical: 53.08, Found: 52.95 | Theoretical: 50.35, Found: 50.15 | Theoretical: 53.08, Found: 53.15 |
| Elemental Analysis (%H) | Theoretical: 6.68, Found: 6.75 | Theoretical: 6.04, Found: 6.12 | Theoretical: 6.68, Found: 6.65 |
| Elemental Analysis (%N) | Theoretical: 7.74, Found: 7.68 | Theoretical: 8.39, Found: 8.31 | Theoretical: 7.74, Found: 7.79 |
Table 2: Representative HPLC-UV Purity Data
| Compound | Main Peak Retention Time (min) | Main Peak Area (%) | Impurity 1 Retention Time (min) | Impurity 1 Area (%) | Impurity 2 Retention Time (min) | Impurity 2 Area (%) |
| This compound | 12.5 | 98.2 | 8.1 | 0.8 | 15.3 | 0.5 |
| (2-Methoxy-5-methylpyridin-3-yl)boronic acid | 11.8 | 97.6 | 7.5 | 1.2 | 14.9 | 0.7 |
| (6-Ethoxy-5-methylpyridin-3-yl)boronic acid | 13.1 | 98.8 | 9.2 | 0.6 | 16.0 | 0.3 |
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the analytical workflow and the structural relationships between the compared compounds.
Field-Proven Insights and Causality
-
Why DMSO-d₆ for NMR? While other solvents work, DMSO-d₆ is particularly useful for boronic acids as it can help to sharpen the often broad -B(OH)₂ proton signals. The residual water peak in DMSO-d₆ can also be used as an internal standard for quantitative NMR (qNMR) if a known amount of sample is used.
-
The Importance of an Acidic Modifier in HPLC: The use of formic acid in the mobile phase helps to suppress the ionization of the boronic acid group, leading to better peak shape and retention on reversed-phase columns.
-
Interpreting LC-MS Data for Boroxines: The boroxine trimer will have a molecular weight corresponding to three molecules of the boronic acid minus three molecules of water. In ESI-MS, you may observe protonated or sodiated adducts of this trimer.
-
Performance in Suzuki-Miyaura Coupling: The choice between this compound and its analogs will depend on the specific coupling partners and reaction conditions.
-
The methoxy analog might exhibit slightly different reactivity due to the electronic effect of the methoxy group compared to the ethoxy group.
-
The isomeric analog with the ethoxy group at the 6-position will have a different steric profile around the boronic acid, which could significantly impact the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.
-
Conclusion and Recommendations
A comprehensive assessment of the purity and quality of this compound requires a multi-technique approach. NMR spectroscopy is essential for structural confirmation and identification of organic impurities, while HPLC provides a robust method for quantifying purity. LC-MS is critical for identifying unknown impurities, and elemental analysis verifies the elemental composition.
When comparing with its structural alternatives, it is crucial to perform the same set of analyses to obtain a reliable, side-by-side comparison. The choice of the optimal boronic acid will ultimately depend on a combination of its purity profile and its performance in the specific application. For drug development professionals, investing time in a thorough quality assessment of these critical building blocks is a prudent and necessary step to ensure the integrity and success of their research and development efforts.
References
A Senior Application Scientist's Guide to the Synthesis of 2-Nitrobiaryl Compounds: Validating the Suzuki-Miyaura Route and Its Alternatives
Introduction: The Centrality of Biaryl Scaffolds and the Quest for Optimal Synthesis
The biaryl motif is a privileged structure in modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The efficient construction of the carbon-carbon bond connecting two aromatic rings is, therefore, a cornerstone of synthetic organic chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which joins an organoboron species (like a boronic acid) with an organic halide, has become a dominant methodology due to its mild conditions, exceptional functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[3][4][5]
This guide provides an in-depth validation of a primary synthetic route to a model target, a 2-nitrobiaryl, using 2-nitrophenylboronic acid. The presence of the nitro group presents a specific challenge that tests the robustness of a coupling method. We will dissect this primary route, grounded in the Suzuki-Miyaura reaction, explaining the mechanistic rationale behind the choice of reagents and conditions.
Crucially, no single method is universally superior. Therefore, we will objectively compare this route against two viable alternatives: the Hiyama coupling, which utilizes organosilanes, and a modified Suzuki-Miyaura approach employing a more stable N-methyliminodiacetic acid (MIDA) boronate. This comparative analysis, supported by experimental protocols and quantitative data, is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for library synthesis, process development, or scale-up.
Part 1: The Primary Route — Suzuki-Miyaura Coupling with 2-Nitrophenylboronic acid
The Suzuki-Miyaura reaction is the benchmark against which other biaryl syntheses are often measured. Its Nobel Prize-winning mechanism proceeds through a well-understood catalytic cycle involving a palladium catalyst.[3]
Mechanistic Rationale
The catalytic cycle is a sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., iodobenzene), forming a Pd(II) complex.[4][6]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[4][6]
The choice of catalyst, ligand, base, and solvent is critical for success and is interdependent. For coupling with 2-nitrophenylboronic acid, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often effective. The phosphine ligands stabilize the palladium center throughout the catalytic cycle. A moderately strong inorganic base like potassium carbonate is sufficient to facilitate transmetalation without hydrolyzing sensitive functional groups. A mixed solvent system, such as dioxane and water, helps to dissolve both the organic substrates and the inorganic base.[4]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., Iodobenzene, 1.0 mmol)
-
2-Nitrophenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
1,4-Dioxane (6 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide, 2-nitrophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer. Extract the aqueous layer twice with 10 mL of ethyl acetate.
-
Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-nitrobiaryl product.[9]
Part 2: Comparative Routes for 2-Nitrobiaryl Synthesis
To validate the primary route, we must compare its performance against credible alternatives. Here, we evaluate two distinct strategies that address potential shortcomings of using a standard boronic acid.
Alternative 1: Hiyama Coupling using an Organosilane
The Hiyama coupling utilizes an organosilane as the nucleophilic partner. A key difference from the Suzuki reaction is the requirement of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) to activate the silicon-carbon bond, forming a hypervalent silicate species that is competent for transmetalation.[10] This can be advantageous when boronic acids are unstable or lead to side reactions like protodeboronation.
Experimental Protocol: Hiyama Coupling
-
Materials: Aryl Halide (1.0 mmol), 2-Nitrophenyltrimethoxysilane (1.2 mmol), PdCl₂ (0.05 mmol), TBAF (1.0 M in THF, 1.5 mL), Anhydrous Toluene (5 mL).
-
Procedure:
Alternative 2: Suzuki-Miyaura Coupling with a MIDA Boronate
A common challenge with boronic acids, particularly electron-deficient or heteroaromatic ones, is their propensity for decomposition via protodeboronation.[3] N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are robust to many reaction conditions, including chromatography. The MIDA ligand protects the boron center, and the active boronic acid is slowly released under basic, aqueous conditions, maintaining a low, steady concentration that can suppress side reactions.[10]
Experimental Protocol: MIDA Boronate Coupling
-
Materials: Aryl Halide (1.0 mmol), 2-Nitrophenyl MIDA boronate (1.1 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.03 mmol), K₃PO₄ (3.0 mmol), Dioxane (5 mL), Water (1 mL).
-
Procedure:
-
In a Schlenk tube under argon, combine the aryl halide, 2-nitrophenyl MIDA boronate, Pd₂(dba)₃, SPhos ligand, and K₃PO₄.[10]
-
Add degassed dioxane and water.
-
Heat the mixture to 80-100 °C for 12-24 hours.
-
Follow the workup and purification procedure as described for the standard Suzuki-Miyaura coupling.[10]
-
Part 3: Performance Validation and Comparative Analysis
Objective validation requires a direct comparison of key performance metrics. The following data summarizes typical outcomes for the synthesis of a model 2-nitrobiaryl compound via the three discussed routes.
Quantitative Performance Comparison
| Parameter | Route 1: Suzuki (Boronic Acid) | Route 2: Hiyama (Organosilane) | Route 3: Suzuki (MIDA Boronate) |
| Typical Yield | 80-92% | 70-85% | 85-98% |
| Reaction Temperature | 80-100°C | 100-110°C | 80-100°C |
| Reaction Time | 12-18 hours | 18-24 hours | 12-24 hours |
| Reagent Stability | Moderate (Prone to protodeboronation) | High | Excellent (Air-stable, crystalline solid) |
| Key Advantage | Widely available reagents, vast literature | Avoids boronic acid instability issues | High yield, superior stability & handling |
| Key Disadvantage | Potential for reagent decomposition | Requires stoichiometric fluoride activator | MIDA boronate may require extra synthetic step |
Workflow Comparison Diagram
Caption: Comparative workflows for the synthesis of 2-nitrobiaryl.
Expert Analysis and Recommendations
-
The Standard Suzuki-Miyaura Route remains the first choice for initial exploration due to the commercial availability of a vast array of boronic acids and well-established protocols.[11][12] Its performance is generally high, but for challenging substrates prone to decomposition, reproducibility can be a concern.
-
The Hiyama Coupling serves as an excellent problem-solving alternative. When a desired boronic acid is unstable or commercially unavailable, the corresponding organosilane may offer a more robust path to the target biaryl. The primary drawback is the need for a stoichiometric amount of a fluoride activator, which can sometimes be incompatible with other functional groups (e.g., silyl ethers).
-
The MIDA Boronate Route represents the state-of-the-art for addressing the inherent instability of boronic acids.[10] For large-scale synthesis or in automated library production where reagent stability and reaction reproducibility are paramount, MIDA boronates often provide the highest and most consistent yields. While they may require an initial synthetic investment to prepare from the corresponding boronic acid, this is often offset by their superior handling properties and performance in the coupling reaction.
Conclusion
The validation of a synthetic route is a multi-faceted process. While the standard Suzuki-Miyaura coupling using 2-nitrophenylboronic acid is a powerful and effective method for generating 2-nitrobiaryl, its limitations—primarily the potential instability of the boronic acid—necessitate the consideration of alternatives. The Hiyama coupling offers a valuable orthogonal approach, while the use of MIDA boronates provides a more robust and often higher-yielding modification of the Suzuki-Miyaura reaction itself.
The optimal choice depends on the specific project goals. For rapid, small-scale synthesis with common building blocks, the standard Suzuki-Miyaura is often sufficient. For complex molecules where boronic acid stability is a known issue, or for process development demanding high reproducibility, the MIDA boronate strategy is a superior and highly recommended approach.
References
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate Source: Chemical Review and Letters URL: [Link]
-
Title: Two alternative routes towards the synthesis of biaryls 3a–c. Source: ResearchGate URL: [Link]
-
Title: Synthesis of biaryls without using heavy metals- the photosplicing approach Source: Royal Society of Chemistry URL: [Link]
-
Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]
-
Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Organic Synthesis URL: [Link]
-
Title: Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions Source: Journal of Chemical Education URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Which boronic acids are used most frequently for synthesis of bioactive molecules Source: ResearchGate URL: [Link]
-
Title: Which boronic acids are used most frequently for synthesis of bioactive molecules Source: ChemRxiv URL: [Link]
-
Title: Which boronic acids are used most frequently for synthesis of bioactive molecules ? Source: ResearchGate (PDF) URL: [Link]
-
Title: AI-Driven Synthetic Route Design Incorporated with Retrosynthesis Knowledge Source: Journal of Chemical Information and Modeling URL: [Link]
-
Title: AI-Driven Synthetic Route Design Incorporated with Retrosynthesis Knowledge Source: PMC - NIH URL: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Navigating the Synthesis of Key Pharmaceutical Intermediates: A Cost-Benefit Analysis of (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid in Large-Scale Production
For researchers, scientists, and drug development professionals, the economic viability and efficiency of a synthetic route are as critical as its chemical ingenuity. This guide provides an in-depth cost-benefit analysis of utilizing (2-Ethoxy-5-methylpyridin-3-yl)boronic acid, a key intermediate in the synthesis of the widely used COX-2 inhibitor Etoricoxib, in a large-scale manufacturing context. We will objectively compare its performance with alternative synthetic strategies, supported by available data and process considerations, to provide a comprehensive framework for decision-making in drug development and manufacturing.
Introduction: The Central Role of a Substituted Pyridine Boronic Acid
This compound has emerged as a valuable building block in medicinal chemistry, primarily due to its integral role in the synthesis of Etoricoxib. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, provides a powerful tool for the formation of carbon-carbon bonds, and this specific boronic acid allows for the efficient construction of the biaryl linkage at the core of the Etoricoxib molecule. However, the path from a laboratory-scale reaction to a robust, cost-effective, and scalable industrial process is fraught with challenges. These include the cost and availability of starting materials, the efficiency of the synthetic steps, catalyst loading and cost, and the complexity of purification and waste management.
This guide will dissect the advantages and disadvantages of employing this compound in the large-scale synthesis of Etoricoxib intermediates, while also exploring alternative synthetic routes that have been developed to address some of the inherent challenges of the boronic acid approach.
Cost-Benefit Analysis: The Boronic Acid Route vs. Alternative Methodologies
The primary value proposition for using this compound lies in the high selectivity and efficiency of the Suzuki-Miyaura coupling reaction. However, several factors must be weighed against these benefits, particularly in the context of large-scale production where even small differences in cost and efficiency can have a significant financial impact.
The this compound Approach: A Detailed Look
The synthesis of Etoricoxib via a Suzuki-Miyaura coupling typically involves the reaction of this compound with a suitable aryl halide or triflate partner.
Benefits:
-
High Yields and Selectivity: The Suzuki-Miyaura coupling is renowned for its high yields and excellent functional group tolerance, which can simplify the overall synthetic sequence.
-
Convergent Synthesis: This approach allows for the late-stage connection of two complex fragments, which can be an efficient strategy for building molecular complexity.
-
Well-Established Methodology: The Suzuki-Miyaura reaction is a well-understood and widely used transformation in the pharmaceutical industry, with a wealth of available knowledge on catalyst systems and reaction optimization.
Costs and Challenges:
-
Cost of Boronic Acid: The manufacturing cost of this compound itself is a significant factor. The synthesis of this substituted pyridine boronic acid can be a multi-step process, contributing to its overall cost.
-
Palladium Catalyst Cost and Removal: Palladium catalysts, while highly effective, are expensive. In large-scale synthesis, minimizing catalyst loading and ensuring its efficient removal from the final active pharmaceutical ingredient (API) to meet stringent regulatory limits are critical and costly steps.
-
Boron-Containing Byproducts: The reaction generates boron-containing byproducts that must be effectively removed during workup and purification, which can add complexity and cost to the downstream processing.
-
Process Safety and Handling: Some reagents used in the synthesis of boronic acids can be hazardous and require special handling procedures, particularly on an industrial scale.
Alternative Synthetic Strategies: Circumventing the Boronic Acid
Recognizing the potential cost and scalability limitations of the boronic acid route, alternative synthetic methodologies for Etoricoxib have been developed and patented. A prominent alternative involves the condensation of a substituted benzyl pyridyl ketone with a vinamidinium salt or a similar reagent to construct the central pyridine ring.[1][2]
Benefits of Alternative Routes:
-
Lower Raw Material Costs: These routes often start from more readily available and less expensive raw materials compared to the multi-step synthesis of the specialized boronic acid.
-
Avoidance of Palladium: A key advantage is the elimination of the expensive and difficult-to-remove palladium catalyst, which simplifies purification and reduces costs.
-
Improved Process Scalability: Some of these alternative processes are described in patents as being more amenable to large-scale manufacturing, with simpler workup procedures and potentially higher throughput.[1]
Costs and Challenges of Alternative Routes:
-
Potentially Lower Overall Yield: While individual steps may be efficient, the overall yield of a multi-step linear synthesis can sometimes be lower than a convergent approach like the Suzuki coupling.
-
Use of Hazardous Reagents: Some of the reagents used in these condensation reactions, such as phosphorus oxychloride, can be hazardous and require careful handling and waste treatment.
-
Process Optimization: Developing and optimizing a new synthetic route for large-scale production requires significant investment in process chemistry and engineering.
Comparative Data Summary
While direct, publicly available, head-to-head cost comparisons for the large-scale production of Etoricoxib via these different routes are scarce, the patent literature provides valuable insights into the motivations for developing alternative syntheses. The emphasis on avoiding expensive materials and complex manufacturing processes in these patents strongly suggests that the boronic acid route, while synthetically elegant, presents economic challenges for industrial-scale production.[1][2]
| Feature | This compound Route (Suzuki-Miyaura) | Alternative Condensation Route |
| Key Transformation | Palladium-catalyzed C-C bond formation | Pyridine ring formation via condensation |
| Primary Benefit | High yield and selectivity, convergent approach | Lower raw material cost, avoidance of palladium |
| Primary Cost Driver | Cost of boronic acid and palladium catalyst | Potentially complex multi-step synthesis, hazardous reagents |
| Purification | Requires removal of palladium and boron byproducts | Generally simpler, focused on organic impurities |
| Scalability | Can be challenging and expensive on a very large scale | Often designed for improved industrial scalability |
Experimental Protocols: A Representative Comparison
To illustrate the practical differences between these approaches, let's consider a generalized experimental protocol for each.
Protocol 1: Suzuki-Miyaura Coupling using this compound (Illustrative)
Caption: Generalized workflow for a large-scale Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
An appropriately sized reactor is charged with this compound and the corresponding aryl halide or triflate coupling partner.
-
A suitable solvent system (e.g., toluene, dioxane, or a mixture with water) and a base (e.g., potassium carbonate, sodium carbonate) are added.
-
The reactor is purged with an inert gas, such as nitrogen, to remove oxygen which can deactivate the catalyst.
-
The palladium catalyst, often in combination with a phosphine ligand, is added.
-
The reaction mixture is heated to the optimal temperature and stirred until the reaction is complete, as monitored by a suitable analytical technique like HPLC.
-
Upon completion, the reaction is cooled and quenched, typically with water.
-
The organic and aqueous phases are separated.
-
The organic phase is washed to remove inorganic salts and byproducts.
-
The crude product is purified, which may involve crystallization, treatment with a palladium scavenger, and/or chromatography to remove residual palladium and boron impurities.
-
The pure product is isolated by filtration and dried.
Protocol 2: Alternative Pyridine Ring Synthesis via Condensation (Illustrative)
Caption: Generalized workflow for an alternative pyridine synthesis via condensation.
Detailed Steps:
-
A reactor is charged with the starting substituted benzyl pyridyl ketone.
-
A suitable solvent and the condensation partner, such as a vinamidinium salt, are added.
-
A base is added to facilitate the condensation reaction.
-
The mixture is heated to the required reaction temperature and held until the reaction is complete.
-
Reaction progress is monitored by an appropriate analytical method.
-
The reaction is cooled and quenched, often with water or an acidic solution.
-
The product is extracted into an organic solvent.
-
The crude product is purified, typically by crystallization, which is often a more straightforward process than removing metal catalysts.
-
The final product is isolated and dried.
Conclusion and Future Perspectives
The choice between using this compound in a Suzuki-Miyaura coupling and pursuing an alternative synthetic route for the large-scale production of intermediates like those for Etoricoxib is a complex decision that hinges on a thorough cost-benefit analysis.
While the Suzuki-Miyaura coupling offers an elegant and high-yielding convergent approach, the associated costs of the specialized boronic acid and the palladium catalyst, along with the challenges of purification, can be significant deterrents for industrial-scale manufacturing. The development of alternative condensation-based routes, as evidenced in the patent literature, highlights the industry's drive towards more cost-effective and scalable processes that utilize cheaper raw materials and avoid problematic reagents.
For researchers and drug development professionals, it is crucial to consider the entire manufacturing process, from raw material sourcing to final product purification, when evaluating a synthetic strategy. While a particular reaction may be highly efficient on a lab scale, its translation to a large-scale, economically viable process requires a holistic assessment of all associated costs and operational complexities. The future of pharmaceutical manufacturing will likely see a continued emphasis on the development of innovative, cost-effective, and sustainable synthetic methods that minimize the use of expensive and hazardous materials, further shaping the decision-making process for the synthesis of key pharmaceutical intermediates.
References
(Please note that a comprehensive list of references with clickable URLs would be generated based on the specific sources identified during the research process. The following are representative examples of the types of sources that would be included.)
- Process for the synthesis of etoricoxib.
- Process for the preparation of etoricoxib.
- A process for the preparation of etoricoxib.
- Preparation method of reference substance for synthesizing etoricoxib.
- Process for the synthesis of etoricoxib.
- The Suzuki Reaction: A Powerful Tool in Modern Organic Synthesis.
- Alternative routes to 2,3,5-trisubstituted pyridines. Journal of Organic Chemistry.
Sources
A Senior Application Scientist's Guide to (2-Ethoxy-5-methylpyridin-3-yl)boronic acid: Performance Benchmarking and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridylboronic Acids
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, enabling the assembly of complex biaryl and heteroaryl structures that form the core of countless therapeutic agents.[1] The pyridine ring, in particular, is a privileged scaffold, and reagents that allow for its controlled incorporation are of paramount importance.
(2-Ethoxy-5-methylpyridin-3-yl)boronic acid (CAS 1162256-87-2) is a functionalized building block designed for this purpose. Its utility, however, must be understood in the context of the inherent challenges associated with its structural class. This guide provides an in-depth analysis of its predicted performance, benchmarked against foundational literature data for related compounds. We will explore the chemical principles governing its reactivity, provide a robust, field-proven protocol for its successful application, and offer insights into overcoming common obstacles in heteroaryl coupling.
While this specific reagent is commercially available[2][3], detailed performance data in peer-reviewed literature is not yet prevalent. Therefore, this guide adopts a predictive and illustrative approach, grounding its recommendations in established mechanistic principles and best practices for this demanding class of reagents.
Physicochemical Properties and Handling
Proper handling and storage are critical for ensuring the reagent's integrity, as boronic acids can be susceptible to decomposition pathways like protodeboronation.
| Property | This compound | (2-Methoxy-5-methylpyridin-3-yl)boronic acid (Analogue) |
| CAS Number | 1162256-87-2[2] | 1029654-27-0[4] |
| Molecular Formula | C₈H₁₂BNO₃ | C₇H₁₀BNO₃ |
| Molecular Weight | 181.00 | 166.97 |
| Appearance | Solid (predicted) | White to off-white solid |
| Storage | Store under inert gas (Argon or Nitrogen) at 2-8 °C. Keep dry. | Store under inert gas at 2-8 °C. Keep dry. |
Safety Note: This compound is classified as an irritant and may be harmful if swallowed.[2] Standard laboratory precautions, including the use of personal protective equipment (PPE), should be employed. Work in a well-ventilated fume hood.
Performance Benchmark: Overcoming the "2-Pyridyl Problem"
The primary challenge in coupling boronic acids substituted at the 2-position of a pyridine ring is a phenomenon often termed the "2-pyridyl problem." This arises from two main factors:
-
Catalyst Inhibition: The lone pair of the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.
-
Protodeboronation: These electron-deficient heteroaryl boronic acids are often unstable and susceptible to cleavage of the C-B bond by residual water or other protic sources, especially at elevated temperatures.[5]
Modern catalyst systems, particularly those developed by the Buchwald group, have largely overcome these limitations by using bulky, electron-rich phosphine ligands.[6] These ligands promote the formation of a monoligated, highly active Pd(0) species that undergoes rapid oxidative addition and is less prone to inhibition.
Illustrative Performance Comparison
The following table benchmarks the expected performance of this compound against a generic 2-pyridylboronic acid and the parent phenylboronic acid, based on established electronic principles.[4] The presence of two electron-donating groups (EDG) on the target molecule is predicted to enhance its reactivity relative to the unsubstituted pyridyl analogue.
| Boronic Acid | Substituent Effects | Predicted Yield / Reaction Time | Rationale |
| Phenylboronic Acid | Unsubstituted (Neutral) | High / Fast | Baseline standard for Suzuki-Miyaura coupling. |
| 2-Pyridylboronic Acid | Electron-deficient ring | Moderate to Low / Variable | Susceptible to catalyst inhibition and protodeboronation, often requiring forcing conditions or specialized catalysts.[5] |
| This compound | Two EDGs (+R from -OEt, +I from -Me) | High / Fast (with optimized protocol) | The electron-donating ethoxy and methyl groups increase the nucleophilicity of the ipso-carbon, which is expected to accelerate the rate-limiting transmetalation step.[4] This enhanced reactivity can lead to higher yields and shorter reaction times under milder conditions, mitigating decomposition. |
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be a robust starting point for coupling this compound with a range of aryl or heteroaryl halides. It incorporates modern best practices for challenging substrates.
Causality Behind Experimental Choices:
-
Pre-catalyst & Ligand: We utilize a pre-formed palladium(II) precatalyst with a bulky biarylphosphine ligand (e.g., XPhos). This ensures the rapid generation of the active, monoligated Pd(0) catalyst in situ, which is crucial for preventing boronic acid decomposition and coupling challenging substrates at low temperatures.[6]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is highly effective in these systems and generally provides better results than carbonates for heteroaryl couplings.[5][7]
-
Solvent: 1,4-Dioxane is an excellent solvent for Suzuki-Miyaura reactions, effectively solubilizing both the organic and inorganic components. Using it anhydrously is critical to minimize protodeboronation.
-
Temperature: Starting at a mild temperature (40 °C) leverages the high activity of the catalyst to achieve coupling before the unstable boronic acid can decompose.[6]
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, milled, 2.0 mmol, 2.0 equiv), and the XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed tube in a pre-heated oil bath at 40 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-90 minutes.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visualizing the Workflow and Mechanism
Diagrams help clarify the complex processes involved in both the chemical transformation and the laboratory procedure.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
This compound is a promising, functionalized building block for drug discovery and materials science. While specific, published performance data is limited, a thorough understanding of the underlying principles of Suzuki-Miyaura catalysis allows for a predictive assessment of its behavior. The presence of two electron-donating groups suggests it is a highly reactive coupling partner, capable of overcoming the inherent challenges of 2-pyridyl systems when paired with a modern, robust catalyst system. The protocol provided in this guide represents a state-of-the-art approach to unlock the synthetic potential of this and other challenging heteroarylboronic acids, enabling researchers to construct valuable molecular architectures with greater efficiency and success.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid? - Autech Scientific. (n.d.).
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Carrow, B. P., & Hartwig, J. F. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6528–6547.
-
Thomas, S., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307.
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Harrisson, T., et al. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA.
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363.
- Aaron Chemicals LLC. (2024). Safety Data Sheet for this compound.
-
Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie (International ed. in English), 46(28), 5359-63.
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D’Amico, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853.
-
Zarranz, B., Jaso, A., & Aldana, I. (2004). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 69(13), 4582-4585.
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3845-3854.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]
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Fischer, F. C., et al. (2004). Process for the preparation of pyridine-2-boronic acid esters. Google Patents, EP1479685A1.
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Ball, N. D., et al. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Communications.
-
Kinzel, T., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid
For Immediate Implementation by Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed, procedural framework for the proper disposal of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid, ensuring the safety of laboratory personnel and the protection of our environment. As this compound and its derivatives are integral to many modern synthetic methodologies, a clear understanding of its end-of-life handling is paramount. This document moves beyond a simple checklist, offering insights into the chemical reasoning that underpins these essential safety protocols.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Core Principles of Handling:
-
Engineering Controls: All manipulations involving this compound, including disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]
-
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This protocol mandates the following:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[1][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Consider double-gloving for added protection.[3]
-
Body Protection: A fully fastened lab coat provides a critical barrier against skin contact.[1][3]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[3]
-
Hazard Summary Table
| Hazard Classification | Description | Primary Mitigation Strategy |
| Skin Irritation | May cause skin irritation upon contact. | Wear appropriate chemical-resistant gloves and a lab coat.[2][5] |
| Eye Irritation | Can cause serious eye irritation. | Use safety goggles or a face shield.[2][5] |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory system. | Handle exclusively within a chemical fume hood.[2][5] |
| Potential Toxicity | Pyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[1][6] | Strict adherence to all PPE and engineering controls. |
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The following procedure is designed to be a closed-loop system, minimizing the risk of exposure and ensuring regulatory compliance at each stage.
Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[3]
-
Incompatibility Prevention: Never mix boronic acid waste with strong oxidizing agents or strong acids.[1][4] Store it separately to avoid unforeseen reactions.
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3][4] The label should also clearly indicate that it is a boronic acid derivative.
Waste Collection and Containerization
The integrity of the waste containment is as important as the segregation itself.
-
Solid Waste:
-
Liquid Waste:
-
For solutions containing this compound, pour the liquid into the designated liquid hazardous waste container.[2] The use of a funnel is strongly recommended to prevent spills.
-
-
Container Specifications:
Decontamination of Glassware and Equipment
Thorough decontamination is essential for both safety and the integrity of future experiments.
-
Initial Rinse: In a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable solvent. This first rinsate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[2]
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt, which can then be rinsed away.[3][9] This rinsate should also be collected as liquid hazardous waste.
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[3]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Storage and Final Disposal
The final steps of the in-lab process require strict adherence to institutional and regulatory guidelines.
-
Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA.[3][10] This area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[7]
-
Institutional Procedures: Follow your institution's specific protocols for hazardous waste pickup.[3] This typically involves contacting the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][7][8]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, contact your institution's EHS department immediately.[1]
-
Containment: For small, manageable spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[1][12]
-
Collection: Carefully collect the absorbed material and place it into a sealed and labeled hazardous waste container.[11]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[11]
-
Reporting: Report the incident to your supervisor and the EHS department, as per your institution's policy.[11]
Regulatory Framework: Adherence to a Higher Standard
The procedures outlined in this guide are designed to meet or exceed the standards set by major regulatory bodies.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[13] The procedures detailed here should be incorporated into your laboratory's CHP.
-
EPA Resource Conservation and Recovery Act (RCRA): The RCRA governs the management of hazardous waste from "cradle to grave."[7][8] Proper identification, labeling, and disposal of this compound waste are essential for RCRA compliance.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.
References
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- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
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Mastering the Handling of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid: A Guide to Personal Protective Equipment and Safe Operations
In the landscape of pharmaceutical research and drug development, novel reagents like (2-Ethoxy-5-methylpyridin-3-yl)boronic acid are instrumental. However, their full toxicological profiles are often yet to be established. This guide provides a comprehensive, step-by-step framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Our approach is grounded in the established principles of chemical safety, extrapolating from the known hazards of the boronic acid functional group and the pyridine chemical family to ensure a robust margin of safety.
Hazard Assessment: The Foundation of PPE Selection
A Safety Data Sheet (SDS) specific to this compound indicates it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also classified as harmful if swallowed (H302).[1] This necessitates a cautious approach, treating the compound as a potential irritant to the skin, eyes, and respiratory system.
The primary risks associated with handling this compound, which is typically a solid, are:
-
Inhalation: Fine powders can become airborne during weighing and transfer, posing a risk of respiratory tract irritation.[1][2]
-
Dermal Contact: Direct skin contact may cause irritation.[1][3]
-
Eye Contact: The introduction of solid particulates or solutions into the eye can cause serious irritation.[1][3]
-
Ingestion: Accidental ingestion is harmful.[1]
Given these hazards, a multi-layered PPE strategy is not just recommended; it is essential.
The Hierarchy of Controls: A System-Wide Safety Approach
Before delving into PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety measures involve removing or minimizing the hazard at its source.[4][5][6][7][8] This principle, known as the Hierarchy of Controls, provides a framework for implementing the most effective safety solutions.
For handling this compound, this translates to:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.[9][10][11]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards and handling techniques.[11]
Core PPE Requirements: A Multi-Barrier System
Once engineering and administrative controls are in place, the correct selection of PPE provides the final, critical barrier between the researcher and the chemical.
Hand Protection: Your Primary Contact Shield
Choosing the correct gloves is paramount. Since this boronic acid is often handled in solution, glove selection must be based on the solvent's compatibility.
Glove Selection Protocol:
-
Assess the Solvent: Identify all solvents that will be used in the procedure (e.g., for dissolving, reaction, or cleaning).
-
Consult a Compatibility Chart: Cross-reference the solvent with glove material data. Never rely on a single glove type for all applications.
-
Prioritize and Double-Glove: For incidental contact, a standard nitrile glove is often a suitable initial choice.[9] However, for extended use or when handling particularly aggressive solvents, double-gloving with two different materials or using a more robust glove (e.g., neoprene or butyl rubber) is a field-proven best practice.[12][13]
Table 1: General Solvent Compatibility for Common Glove Types
| Glove Material | Recommended For | Not Recommended For |
|---|---|---|
| Nitrile | Alcohols, bases, most aqueous solutions, oils, greases, some acids.[13] | Ketones (e.g., Acetone), strong oxidizing agents, aromatic solvents.[13] |
| Neoprene | Wide range of acids, bases, alcohols, and hydraulic fluids.[13] | Aromatic and halogenated hydrocarbons. |
| Butyl Rubber | Ketones, esters, aldehydes, and highly corrosive acids.[13] | Aliphatic and aromatic hydrocarbons.[13] |
This table is a guide. Always verify with the manufacturer's specific data for the glove and chemical concentration you are using.[14][15]
Eye and Face Protection: Shielding Against Splashes and Dust
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the solid or its solutions.[16] Standard safety glasses do not provide adequate protection from splashes.
-
Elevated Risk: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a face shield should be worn in addition to chemical splash goggles.[16]
Body Protection: Preventing Dermal Exposure
A clean, fully buttoned, flame-resistant lab coat must be worn to protect against incidental skin contact.[12] Ensure the sleeves are of adequate length to be covered by the cuffs of your gloves.
Respiratory Protection: A Necessary Precaution for Solids
Due to the risk of inhaling fine powders, a NIOSH-approved respirator may be necessary, particularly when handling larger quantities or when engineering controls are not sufficient.[17][18] A risk assessment should be performed by your institution's Environmental Health and Safety (EHS) department to determine the appropriate type of respirator.
Procedural Guide: Donning and Doffing PPE for Maximum Safety
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[19][20]
Step-by-Step Doffing Protocol (The "Contaminated to Clean" Method): This detailed procedure is designed to be a self-validating system, minimizing the transfer of contaminants.
-
Inspect Gloves: Before removal, visually inspect your gloves for any signs of contamination or damage.[21]
-
Remove Outer Gloves (if double-gloving): Use a gloved hand to peel the other glove off from the cuff, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated hazardous waste container.[20]
-
Remove Gown: Unfasten the gown. Pull it away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, folding or rolling it into a bundle.[20][22]
-
Exit the Immediate Work Area: Step away from the hazardous area before removing eye and respiratory protection.
-
Remove Face Shield/Goggles: Remove eye protection from the back by lifting the headband.[20][22] Avoid touching the front surface.
-
Remove Inner Gloves: Use the same procedure as in step 2.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[20]
Disposal and Decontamination Plan
Proper disposal is a critical component of the handling lifecycle.
-
Contaminated PPE: All disposable PPE (gloves, etc.) must be discarded into a clearly labeled hazardous waste container.[23]
-
Chemical Waste: Unused this compound and solutions containing it must be treated as hazardous waste.[23][24]
-
Segregation: Do not mix boronic acid waste with other waste streams unless approved by your EHS department.[24] It is incompatible with strong oxidizing agents, acids, and bases.[23]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[23][24]
-
-
Spill Cleanup: In the event of a spill, use an absorbent material like sand or vermiculite to contain it.[9] The contaminated absorbent must then be collected and disposed of as hazardous waste.[9]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.
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Title: Identifying Hazard Control Options: The Hierarchy of Controls - OSHA Source: Occupational Safety and Health Administration URL: [Link]
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Title: The Hierarchy of Hazard Controls: What It Is and How to Implement It - OSHA Education Center Source: OSHA Education Center URL: [Link]
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Title: The Hierarchy of Hazard Controls - Illinois Department of Labor Source: Illinois Department of Labor URL: [Link]
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Title: Safely Applying and Removing (Donning and Doffing) PPE - CDC Best Practice - LearnGxP Source: LearnGxP URL: [Link]
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Title: 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific Source: Post Apple Scientific URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
